molecular formula C10H7FN2O B1374353 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile CAS No. 1344145-36-3

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B1374353
CAS No.: 1344145-36-3
M. Wt: 190.17 g/mol
InChI Key: MZLXAQCGNKZLQA-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical synthesis. This compound integrates a fluoropyridine moiety with a 3-oxocyclobutane carbonitrile core, creating a versatile scaffold for constructing novel molecular entities. The presence of the fluorine atom on the pyridine ring is a critical feature, often used to modulate a compound's electronic properties, metabolic stability, and bioavailability . The carbonitrile and carbonyl groups on the cyclobutane ring provide reactive handles for further chemical elaboration, making this reagent a crucial intermediate in the synthesis of more complex heterocyclic systems. This compound is strictly for Research Use Only (RUO) and is intended for use by qualified laboratory researchers. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLXAQCGNKZLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS 1344145-36-3): A Key Intermediate in the Synthesis of Nirmatrelvir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Antiviral Drug Development

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, designated by CAS number 1344145-36-3, is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of Nirmatrelvir (PF-07321332), the active protease inhibitor component of the oral antiviral medication Paxlovid™. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development.

The molecular architecture of this intermediate is noteworthy, combining a fluorinated pyridine ring with a strained four-membered cyclobutanone ring bearing a quaternary nitrile center. Each of these structural motifs imparts specific properties that are crucial for the synthesis of the final drug substance. The fluoropyridine moiety is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[1][2] The strained cyclobutane ring provides a three-dimensional scaffold, while the ketone and nitrile functionalities offer reactive handles for subsequent chemical transformations.

This document will detail the synthesis, characterization, and chemical properties of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, providing a comprehensive resource for its application in complex organic synthesis.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueSource
CAS Number 1344145-36-3[3][4]
Molecular Formula C₁₀H₇FN₂O[3][4]
Molecular Weight 190.18 g/mol [4]
Appearance Solid[5]
Purity Typically ≥97%[3][5]
Storage Room Temperature[3][5]

Synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions. While the specific, detailed experimental protocol is proprietary and often found within patent literature, a representative synthetic pathway can be constructed based on established chemical principles and information disclosed in patents related to the synthesis of Nirmatrelvir, such as WO2021250648A1.[6][7] The synthesis logically proceeds in two main stages: the preparation of the requisite starting materials and the subsequent coupling to form the target molecule.

Stage 1: Preparation of Key Starting Materials

1. 3-Oxocyclobutanecarbonitrile:

This strained cyclic ketone is a crucial precursor. Its synthesis can be achieved through various reported methods. One common approach involves the cycloaddition of ketene with acrylonitrile, followed by hydrolysis. A more contemporary and scalable synthesis might involve the cyclization of a suitably substituted linear precursor. For the purpose of this guide, we will consider it a commercially available or readily synthesized starting material.

2. 2-Chloro-3-fluoropyridine:

This substituted pyridine is another essential starting material. It can be prepared from 2-chloro-3-aminopyridine via a diazotization reaction in the presence of a fluoride source, such as copper fluoride, which offers a milder alternative to anhydrous hydrogen fluoride.[8]

Stage 2: Nucleophilic Aromatic Substitution to Yield the Title Compound

The core transformation involves the coupling of 3-oxocyclobutanecarbonitrile with 2-chloro-3-fluoropyridine via a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the chloro-substituted position for nucleophilic attack.

Synthesis_of_Target_Compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product A 3-Oxocyclobutanecarbonitrile C Base (e.g., NaH, LDA) Solvent (e.g., THF, DMF) A->C 1. Deprotonation B 2-Chloro-3-fluoropyridine B->C 2. SNAᵣ D 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile C->D Formation

Figure 1: General synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol (Representative):

Disclaimer: This protocol is a representative procedure based on established chemical principles and may require optimization. All work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

  • Preparation of the Nucleophile: To a solution of 3-oxocyclobutanecarbonitrile (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH, 1.1 equivalents) or lithium diisopropylamide (LDA, 1.1 equivalents) is added portion-wise at a reduced temperature (e.g., 0 °C or -78 °C for LDA). The reaction mixture is stirred for a specified period (e.g., 30-60 minutes) to ensure complete deprotonation and formation of the corresponding enolate. The choice of base and temperature is critical to prevent self-condensation or other side reactions.

  • Nucleophilic Aromatic Substitution: To the solution of the in situ generated nucleophile, a solution of 2-chloro-3-fluoropyridine (1.0-1.2 equivalents) in the same anhydrous solvent is added dropwise, maintaining the reduced temperature.

  • Reaction Progression and Work-up: The reaction mixture is allowed to slowly warm to room temperature and stirred for a period of time until reaction completion is observed by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile as a solid.

Analytical Characterization

Thorough characterization of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is essential to confirm its identity and purity. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, which would be influenced by the fluorine substituent, as well as the methylene protons of the cyclobutane ring. The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon bearing the nitrile group, the carbonyl carbon of the ketone, the carbons of the cyclobutane ring, and the carbons of the fluoropyridine ring. The carbon signals of the pyridine ring would show coupling with the fluorine atom.

    • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a signal corresponding to the single fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile (C≡N) stretching vibration (typically around 2250 cm⁻¹) and the ketone (C=O) stretching vibration (typically around 1780 cm⁻¹ for a strained cyclobutanone).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. A suitable column and mobile phase are chosen to achieve good separation of the target compound from any impurities or starting materials.

Chemical Reactivity and Applications in Drug Synthesis

The chemical reactivity of 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is dictated by its key functional groups: the ketone, the nitrile, and the fluoropyridine ring.

The primary application of this compound is as a precursor to a key fragment of Nirmatrelvir. The ketone functionality of the cyclobutane ring is the key reactive site for the subsequent steps in the synthesis of the antiviral drug. It can undergo a variety of transformations, such as reduction to an alcohol or conversion to a different functional group, which is a critical step in the construction of the final complex molecule.

The nitrile group is a stable "warhead" that plays a crucial role in the mechanism of action of Nirmatrelvir by forming a covalent bond with the cysteine residue in the active site of the SARS-CoV-2 main protease.

Application_in_Nirmatrelvir_Synthesis cluster_start Key Intermediate cluster_reaction Key Transformation cluster_steps Further Synthesis cluster_final Final Active Pharmaceutical Ingredient A 1-(3-Fluoropyridin-2-yl)-3- oxocyclobutane-1-carbonitrile B Modification of the Ketone Functionality A->B Reaction at C=O C Coupling with other fragments and final modifications B->C Intermediate Formation D Nirmatrelvir (PF-07321332) C->D Final Assembly

Figure 2: Conceptual pathway illustrating the role of the title compound in Nirmatrelvir synthesis.

Conclusion

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a sophisticated and indispensable chemical entity in the synthesis of the groundbreaking antiviral agent, Nirmatrelvir. Its synthesis, while challenging, relies on well-established principles of organic chemistry. A thorough understanding of its properties, synthesis, and reactivity is paramount for researchers and developers working on scalable and efficient manufacturing processes for this life-saving medication. This guide provides a foundational understanding of this key intermediate, empowering scientists to leverage its potential in the ongoing efforts to combat viral diseases.

References

  • 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 18, 2026, from [Link]

  • Cotrim, B. A., & Barros, J. C. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. Australian Journal of Chemistry, 75(7), 487-491. Retrieved from [Link]

  • 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. (n.d.). Appretech Scientific Limited. Retrieved January 18, 2026, from [Link]

  • 2-Chloro-3-fluoropyridine: A Versatile Building Block for Drug Discovery. (2025, October 10). PharmaCompass. Retrieved from [Link]

  • Owen, D. R., Pettersson, M. Y., Reese, M. R., Sammons, M. F., Tuttle, J. B., & Verhoest, P. R. (2021). Nitrile-containing antiviral compounds. WO2021250648A1.
  • Nitrile-containing antiviral compounds. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Preparing method of 2-chloro-3-fluoropyridine. (n.d.). Google Patents.

Sources

physicochemical properties of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Executive Summary for the Research Professional

This document provides a comprehensive technical guide on the physicochemical properties of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile . Intended for researchers in drug discovery and medicinal chemistry, this guide moves beyond a simple data sheet. It contextualizes the molecule's structural features, outlines robust methodologies for its empirical characterization, and discusses the implications of its properties for applications, particularly as a building block for protein degraders.[1] The inherent strain of the cyclobutane ring offers unique reactivity, while the 3-fluoropyridine moiety introduces properties critical for modulating metabolic stability and target engagement.[2][3] This guide emphasizes a first-principles approach, providing not just what the properties are, but how they are reliably determined and why they matter in a drug development context.

Molecular Identity and Structural Rationale

The starting point for any rigorous physicochemical analysis is the unambiguous confirmation of molecular identity and an understanding of its structural components.

IUPAC Name: 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile Synonyms: 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutanecarbonitrile; 1-(3-Fluoro-2-pyridyl)-3-oxocyclobutanecarbonitrile[4] CAS Number: 1344145-36-3[1][4][5][6]

PropertyValueSource
Molecular Formula C₁₀H₇FN₂O[1][4][5]
Molecular Weight 190.18 g/mol [5]
Purity (Typical) ≥97%[1][4]
Structural Dissection and Rationale:

The molecule is a composite of two key pharmacophoric fragments: the 3-fluoropyridine ring and a quaternary α-cyano cyclobutanone .

  • 3-Fluoropyridine Moiety: The incorporation of a fluorine atom onto the pyridine ring is a well-established strategy in medicinal chemistry.[2] It serves to enhance metabolic stability by blocking potential sites of oxidation and can modulate the basicity (pKa) of the pyridine nitrogen, which is crucial for controlling solubility, cell permeability, and off-target interactions.[2][7] Its position at the 3-locus influences the electronic profile of the ring, impacting potential interactions with biological targets.

  • α-Cyano Cyclobutanone Core: The cyclobutane ring is a "3D" scaffold that provides a defined exit vector for further chemical elaboration, a desirable feature in fragment-based drug discovery.[8] The ketone and the quaternary nitrile group at the C1-position introduce polarity and potential hydrogen bonding sites. The inherent ring strain of cyclobutanes can also be harnessed for specific synthetic transformations.[3][9]

Below is a diagram illustrating the key functional components of the molecule.

Caption: Molecular structure with key functional moieties highlighted.

Predicted Physicochemical Properties

ParameterPredicted Value/RangeRationale & Key Considerations
Physical Form White to off-white solidBased on analogous compounds like 3-oxo-cyclobutanecarbonitrile.
Melting Point (°C) 100 - 150High molecular weight and polarity compared to simple cyclobutanes suggest a solid with a moderate melting point. Requires experimental verification via DSC.
logP 1.0 - 2.5The parent 3-oxocyclobutanecarbonitrile is hydrophilic (XLogP3 -0.6).[10] The addition of the fluoropyridine ring will significantly increase lipophilicity.[11]
pKa (Basic) 2.0 - 3.5The pyridine nitrogen is the primary basic center. The electron-withdrawing effect of the adjacent fluorine atom and the C-C bond to the cyclobutane will reduce its basicity compared to pyridine (~5.2).
Aqueous Solubility Low to moderateThe presence of polar ketone, nitrile, and pyridine groups should afford some aqueous solubility, but the overall lipophilicity may limit it. Highly pH-dependent.

Methodologies for Experimental Characterization

To move from prediction to empirical fact, a systematic workflow is essential. The following protocols describe a self-validating system for the comprehensive physicochemical characterization of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.

Experimental_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Analysis start Sample Receipt & Initial Inspection hplc Purity Assessment (HPLC-UV) start->hplc ms Mass Verification (LC-MS) hplc->ms nmr Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) ms->nmr sol Aqueous Solubility (Shake-Flask, pH 7.4) nmr->sol logd Lipophilicity (LogD, Shake-Flask) nmr->logd pka pKa Determination (Potentiometric Titration) nmr->pka thermal Thermal Properties (DSC/TGA) nmr->thermal report Consolidated Physicochemical Profile & Technical Report sol->report logd->report pka->report thermal->report

Caption: A logical workflow for comprehensive physicochemical characterization.

Protocol 1: Identity and Purity Confirmation

Objective: To confirm the molecular weight and structure, and to quantify the purity of the sample.

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Causality: This method separates the main compound from potential impurities. The peak area percentage of the main peak provides a quantitative measure of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • System: Couple the HPLC output to an ESI-MS detector.

    • Mode: Positive Ion Electrospray (ESI+).

    • Analysis: Look for the [M+H]⁺ ion at m/z 191.18.

    • Causality: This provides unambiguous confirmation of the molecular weight, validating the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: DMSO-d₆ or CDCl₃.

    • Experiments: ¹H, ¹³C, and ¹⁹F NMR.

    • Expected Signals:

      • ¹H NMR: Signals corresponding to the pyridine ring protons and the non-equivalent methylene protons of the cyclobutane ring.

      • ¹³C NMR: Resonances for the carbonyl, nitrile, and aromatic carbons.

      • ¹⁹F NMR: A characteristic signal for the single fluorine atom on the pyridine ring.

    • Causality: NMR provides the definitive structural fingerprint of the molecule, confirming connectivity and the chemical environment of each atom.

Protocol 2: Lipophilicity Determination (LogD)

Objective: To measure the compound's distribution between an organic and an aqueous phase at physiological pH, a critical parameter for predicting membrane permeability.

  • Method: Shake-flask method (based on OECD Guideline 107).

  • Phases: n-Octanol (pre-saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, pre-saturated with n-octanol).

  • Procedure:

    • Prepare a stock solution of the compound in n-octanol.

    • Add a known volume of this stock to a vial containing a known volume of PBS.

    • Shake vigorously at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

    • Centrifuge to ensure complete phase separation.

    • Carefully sample both the n-octanol and PBS layers.

    • Quantify the concentration of the compound in each layer using a validated HPLC-UV method.

  • Calculation: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ ).

  • Causality: LogD at pH 7.4 is a more biologically relevant descriptor than LogP for ionizable compounds like this one, as it accounts for the distribution of both neutral and ionized species.

Protocol 3: Thermal Analysis

Objective: To determine the melting point and thermal stability.

  • Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Procedure (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The sharp endothermic peak corresponds to the melting point.

  • Procedure (TGA):

    • Heat a sample (5-10 mg) at a constant rate (e.g., 10 °C/min).

    • Monitor mass loss as a function of temperature. The onset of mass loss indicates decomposition.

  • Causality: This data is critical for determining the compound's solid-state stability, informing suitable storage conditions (conflicting vendor data suggests storage at room temperature[1] or 0-8°C[6]), and identifying temperature limits for manufacturing and formulation processes.

Stability and Storage

  • Thermal Stability: As a solid, the compound is expected to be stable at room temperature, though TGA analysis is required to confirm the decomposition temperature.

  • pH Stability: The fluoropyridine ring is generally stable; however, the cyclobutanone ring, particularly with the electron-withdrawing nitrile group, could be susceptible to nucleophilic attack or rearrangement under strongly acidic or basic conditions.[3]

  • Recommended Storage: Based on vendor information and general chemical principles, storage in a cool, dry place (0-8 °C) is recommended to ensure long-term integrity.[6] Containers should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.

References

  • 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. (n.d.). Appretech Scientific Limited. [Link]

  • Bradbury, R. H., & Williams, J. C. (1990). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 345-348. [Link]

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Autech Industry Co.,Limited. [Link]

  • Pike, K., et al. (2019). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 11(12), 2046. [Link]

  • 3-Oxocyclobutane-1-carbonitrile. (n.d.). PubChem. [Link]

  • 3-Oxocyclobutanecarbonitrile. (n.d.). ChemSrc. [Link]

  • Enantioselective Synthesis of Cyclobutanes. (2023). ChemistryViews. [Link]

  • Lee-Ruff, E. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 102(10), 3431-3458. [Link]

  • 3-Oxocyclopentanecarbonitrile. (n.d.). PubChem. [Link]

  • (1S)-3-oxocyclopentane-1-carbonitrile. (n.d.). PubChem. [Link]

  • Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. (n.d.). Semantic Scholar. [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2001). Tetrahedron, 57(49), 9765-9805. [Link]

  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. (2011). Journal of the American Chemical Society, 133(41), 16414–16417. [Link]

  • 1-Cyclobutene-1-carbonitrile. (n.d.). PubChem. [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(26), 5779-5786. [Link]

  • Flefel, E. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 30. [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate. [Link]

  • Scott, J. S., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 12(11), 835–844. [Link]

  • Al-Abdullah, E. S., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(18), 3248. [Link]

  • 3-Oxocyclobutane-1-carbonitrile. (n.d.). 001CHEMICAL. [Link]

Sources

An In-depth Technical Guide to 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Heterobifunctional Molecules in Modern Drug Discovery

The paradigm of small-molecule drug discovery is undergoing a significant transformation. Beyond classical occupancy-driven pharmacology, the field is rapidly advancing towards event-driven modalities, most notably Targeted Protein Degradation (TPD). This approach utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase. The rational design and synthesis of novel, structurally diverse building blocks are paramount to advancing this exciting frontier. This guide provides a comprehensive technical overview of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile , a key architectural component in the construction of next-generation protein degraders.

Molecular Structure and Design Rationale

The molecular architecture of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a deliberate convergence of functionalities designed to impart specific, advantageous properties within a larger heterobifunctional construct. A thorough understanding of each component is critical for its effective application.

Core Structural Features

The molecule, with the chemical formula C₁₀H₇FN₂O and a molecular weight of 190.18 g/mol , is comprised of three key motifs: a 3-fluoropyridine ring, a 3-oxocyclobutane core, and a quaternary nitrile group.[1][2][3]

PropertyValueSource
CAS Number 1344145-36-3[1][2]
Molecular Formula C₁₀H₇FN₂O[1][2][3]
Molecular Weight 190.18[1][3]
Family Protein Degrader Building Blocks[2]

Diagram 1: 2D Molecular Structure

Caption: 2D structure of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.

The Role of the 3-Fluoropyridine Moiety

The 3-fluoropyridine unit serves as a crucial recognition element for binding to various protein targets. The strategic placement of the fluorine atom at the 3-position offers several advantages in medicinal chemistry:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the pyridine ring less susceptible to oxidative metabolism at that position.

  • Modulation of Basicity: The electronegative fluorine atom reduces the pKa of the pyridine nitrogen, which can fine-tune its hydrogen bonding capabilities and overall physicochemical properties.

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.

The 3-Oxocyclobutane Core: A Bioisostere with Conformational Restraint

The cyclobutane ring is increasingly utilized in drug design as a versatile scaffold. Its puckered, three-dimensional nature provides a distinct advantage over flat aromatic rings by enabling more precise spatial orientation of substituents. In this molecule, the 3-oxocyclobutane moiety offers:

  • Conformational Rigidity: The strained ring system limits the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a target protein.

  • Vectorial Projection: The substituents at the 1- and 3-positions are held in a well-defined spatial relationship, which is critical for the proper positioning of the target-binding and E3 ligase-binding moieties in a PROTAC.

  • Chemical Handle: The ketone at the 3-position provides a convenient point for further chemical modification, allowing for the attachment of linkers in PROTAC synthesis.

The Quaternary Nitrile: A Key Anchor Point

The nitrile group at the quaternary center alpha to the pyridine ring is not merely a passive substituent. It plays a significant role in both the synthesis and the final properties of the molecule:

  • Synthetic Handle: The electron-withdrawing nature of the nitrile group acidifies the alpha-proton, facilitating its formation as a key intermediate in the synthesis.

  • Polarity and Solubility: The nitrile group contributes to the overall polarity of the molecule, which can influence its solubility and pharmacokinetic properties.

  • Metabolic Blocker: The quaternary carbon atom is sterically hindered and lacks a proton, making it resistant to metabolic oxidation.

Synthesis and Purification: A Proposed Protocol

While a specific, peer-reviewed synthesis for 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has not been detailed in publicly available literature, a plausible and robust synthetic route can be proposed based on established methodologies in organic chemistry. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Scheme

Diagram 2: Proposed Synthetic Workflow

G start1 2-Chloro-3-fluoropyridine reagent2 S N Ar Reaction Heat start1->reagent2 Coupling start2 3-Oxocyclobutane-1-carbonitrile reagent1 Strong Base (e.g., NaH, LDA) Aprotic Solvent (e.g., THF, DMF) start2->reagent1 Deprotonation intermediate Enolate of 3-Oxocyclobutane-1-carbonitrile intermediate->reagent2 Coupling product 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile reagent1->intermediate reagent2->product

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol

Materials:

  • 2-Chloro-3-fluoropyridine

  • 3-Oxocyclobutane-1-carbonitrile[4]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-oxocyclobutane-1-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.

  • Nucleophilic Aromatic Substitution: To the freshly prepared enolate solution, add a solution of 2-chloro-3-fluoropyridine (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alpha-carbon of the cyclobutanone. Anhydrous DMF is an excellent polar aprotic solvent for SNAr reactions, as it solvates the cation without interfering with the nucleophile.

  • Temperature Control: The initial low temperature for enolate formation prevents side reactions. The subsequent heating is necessary to overcome the activation energy of the SNAr reaction, which involves the temporary disruption of the pyridine's aromaticity.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of this polarity and molecular weight.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30dd1HPyridine H6
~7.60ddd1HPyridine H4
~7.30dd1HPyridine H5
~3.60 - 3.80m2HCyclobutane CH₂
~3.40 - 3.60m2HCyclobutane CH₂
Predicted ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~205.0C=O (Ketone)
~158.0 (d)C-F (Pyridine)
~148.0 (d)C-H (Pyridine)
~140.0 (d)C-H (Pyridine)
~125.0 (d)C-H (Pyridine)
~118.0C≡N (Nitrile)
~55.0Quaternary C
~45.0CH₂ (Cyclobutane)
Predicted IR (KBr, cm⁻¹)
Wavenumber (cm⁻¹)Functional Group
~2240C≡N stretch (Nitrile)
~1780C=O stretch (Cyclobutanone)
~1580, 1470C=C, C=N stretch (Pyridine ring)
~1250C-F stretch
Predicted Mass Spectrometry (ESI+)
  • m/z: 191.06 [M+H]⁺

Applications in Drug Discovery: A Gateway to Novel Protein Degraders

The primary and most compelling application of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is as a versatile building block for the synthesis of PROTACs and other molecular degraders.[2]

Diagram 3: Role in PROTAC Assembly

G building_block 1-(3-Fluoropyridin-2-yl)-3- oxocyclobutane-1-carbonitrile linker_attachment Linker Attachment (e.g., via ketone) building_block->linker_attachment intermediate Building Block with Linker linker_attachment->intermediate final_protac Final PROTAC Molecule intermediate->final_protac Coupling e3_ligase_ligand E3 Ligase Ligand (e.g., Thalidomide analog) e3_ligase_ligand->final_protac Coupling

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

The ketone functionality can be readily transformed into a variety of linker attachment points through reactions such as reductive amination, Wittig olefination, or conversion to a hydroxyl group followed by etherification. The 3-fluoropyridine moiety can serve as a warhead to bind to the protein of interest, while the other end of the linker is attached to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

The rigid cyclobutane core ensures that the two ends of the PROTAC are held at an optimal distance and orientation to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.

Conclusion and Future Outlook

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile represents a sophisticated and strategically designed building block for the rapidly evolving field of targeted protein degradation. Its unique combination of a metabolically stable, tunable fluoropyridine warhead, a conformationally constrained cyclobutane scaffold, and a versatile ketone handle makes it an invaluable tool for medicinal chemists. As the quest for novel PROTACs and molecular glues continues, the demand for such well-designed, three-dimensional fragments will undoubtedly grow. Further exploration of the chemical space around this scaffold, including variations in the substitution pattern of the pyridine ring and modifications of the cyclobutane core, holds significant promise for the development of the next generation of therapeutics that can address previously "undruggable" targets.

References

  • Appretech Scientific Limited. 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. [Link]

  • Google Patents.
  • Google Patents. Protein degraders and uses thereof. WO2019060742A1.
  • Justia Patents. protein degraders and uses thereof. [Link]

  • Google Patents. Floxuridine synthesis. US20200262859A1.
  • PubChem. 3-Oxocyclobutane-1-carbonitrile. [Link]

  • Google Patents. Process for the production of 3-oxonitriles. US4728743A.
  • PubChem. Pyridine and pyrazine derivatives as protein kinase modulators. GE-P20146101-B. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, a crucial building block in the development of innovative therapeutics, particularly in the realm of protein degraders.[1] This document is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering a detailed examination of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The proposed pathway is grounded in established chemical principles and analogous transformations reported in peer-reviewed literature and patent filings.

Introduction: The Significance of a Unique Scaffold

The confluence of a substituted pyridine ring and a cyclobutane moiety in 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS 1344145-36-3) creates a unique three-dimensional architecture of significant interest in medicinal chemistry.[1][2] The fluorinated pyridine component can engage in specific interactions with biological targets, while the strained cyclobutane ring offers novel exit vectors for further chemical elaboration. This guide delineates a logical and efficient synthetic approach to this valuable compound, empowering researchers to access this key intermediate for their drug discovery programs.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule suggests two primary bond disconnections, leading to two plausible forward synthetic strategies. The most logical approach, and the one detailed in this guide, involves the coupling of a nucleophilic 3-fluoropyridin-2-yl moiety with an electrophilic 3-oxocyclobutane-1-carbonitrile precursor.

Retrosynthesis cluster_precursors Key Precursors Target 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile Disconnect1 C-C Bond Formation Target->Disconnect1 Precursors Disconnect1->Precursors Pyridyl_Nucleophile Nucleophilic 3-Fluoropyridin-2-yl derivative Precursors->Pyridyl_Nucleophile Cyclobutane_Electrophile Electrophilic 3-Oxocyclobutane-1-carbonitrile derivative Precursors->Cyclobutane_Electrophile

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as it allows for the late-stage introduction of the pyridyl ring, a common tactic in medicinal chemistry to facilitate the synthesis of analog libraries.

Detailed Synthetic Pathway

The proposed synthesis is a multi-step process commencing from commercially available starting materials. The key steps involve the preparation of the two crucial precursors followed by their coupling.

Synthesis_Pathway cluster_cyclobutane Cyclobutane Precursor Synthesis cluster_pyridine Pyridine Precursor Synthesis cluster_coupling Coupling and Final Product SM1 3-Oxocyclobutanecarboxylic Acid Int1 3-Oxocyclobutane-1-carboxamide SM1->Int1 1. SOCl2 2. NH4OH Int2 3-Oxocyclobutane-1-carbonitrile Int1->Int2 Dehydration (e.g., P2O5) Int3 1-Bromo-3-oxocyclobutane-1-carbonitrile Int2->Int3 α-Bromination (NBS) Final_Product 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile Int3->Final_Product Alkylation with 3-Fluoropyridin-2-yl anion SM2 3-Fluoropyridine Int4 3-Fluoropyridine-2-carbonitrile SM2->Int4 Cyanation Int4->Final_Product

Caption: Proposed multi-step synthesis pathway.

Part 1: Synthesis of the Electrophilic Cyclobutane Precursor

The synthesis of the key electrophile, 1-bromo-3-oxocyclobutane-1-carbonitrile, begins with the commercially available 3-oxocyclobutanecarboxylic acid.

Step 1.1: Amidation of 3-Oxocyclobutanecarboxylic Acid

The carboxylic acid is first converted to the corresponding amide. This is a standard transformation in organic synthesis.

  • Protocol:

    • To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

    • Cool the reaction mixture to 0 °C and add aqueous ammonia dropwise.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-oxocyclobutane-1-carboxamide.

Step 1.2: Dehydration of 3-Oxocyclobutane-1-carboxamide to the Nitrile

The amide is then dehydrated to the corresponding nitrile.

  • Protocol:

    • Combine 3-oxocyclobutane-1-carboxamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.

    • Heat the mixture under controlled conditions.

    • Purify the resulting 3-oxocyclobutane-1-carbonitrile by distillation or chromatography.

Step 1.3: α-Bromination of 3-Oxocyclobutane-1-carbonitrile

The crucial α-bromination is achieved using N-bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination, which can also be used for the α-halogenation of ketones.[3][4][5]

  • Causality behind Experimental Choice: Acid-catalyzed α-halogenation is preferred to prevent multiple halogenations, which can occur under basic conditions due to the increased acidity of the remaining α-protons after the first halogenation.[6][7]

  • Protocol:

    • Dissolve 3-oxocyclobutane-1-carbonitrile in a suitable solvent like carbon tetrachloride or dichloromethane.

    • Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) and N-bromosuccinimide.

    • Reflux the mixture with irradiation from a UV lamp to initiate the radical reaction.

    • Monitor the reaction by GC-MS or TLC.

    • Upon completion, filter off the succinimide byproduct and concentrate the filtrate.

    • Purify the crude product by chromatography to obtain 1-bromo-3-oxocyclobutane-1-carbonitrile.

Part 2: Synthesis of the Nucleophilic Pyridine Precursor

The nucleophilic component, 3-fluoropyridine-2-carbonitrile, can be synthesized from 3-fluoropyridine.

Step 2.1: Cyanation of 3-Fluoropyridine

The cyano group can be introduced at the 2-position of 3-fluoropyridine through various methods, including those analogous to the preparation of other cyanopyridines.[8]

  • Protocol:

    • Activate the pyridine ring, for example, by forming the N-oxide.

    • React the activated pyridine with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a suitable catalyst or promoter.

    • Work up the reaction and purify the product to yield 3-fluoropyridine-2-carbonitrile.

Part 3: Coupling of the Precursors

The final and key step is the formation of the C-C bond between the two synthesized precursors. This can be achieved via an alkylation reaction.

Step 3.1: Alkylation of 3-Fluoropyridin-2-ylacetonitrile Anion with 1-Bromo-3-oxocyclobutane-1-carbonitrile

The methylene group of a pyridylacetonitrile derivative is known to be acidic and can be deprotonated to form a nucleophilic carbanion.[3][9]

  • Causality behind Experimental Choice: The use of a strong, non-nucleophilic base is crucial to deprotonate the pyridylacetonitrile without competing in the subsequent alkylation reaction. Lithium diisopropylamide (LDA) is a common choice for such transformations.

  • Protocol:

    • Prepare a solution of LDA in a dry aprotic solvent (e.g., THF) at -78 °C.

    • Slowly add a solution of 3-fluoropyridine-2-carbonitrile in THF to the LDA solution, maintaining the low temperature.

    • After stirring for a short period to ensure complete deprotonation, add a solution of 1-bromo-3-oxocyclobutane-1-carbonitrile in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by LC-MS).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.

Alternative Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

An alternative and equally viable approach involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom on 3-fluoropyridine-2-carbonitrile with the enolate of 3-oxocyclobutane-1-carbonitrile. The electron-withdrawing cyano group at the 2-position activates the fluorine at the 3-position for nucleophilic attack.[7]

SNAr_Pathway cluster_reactants Reactants Pyridyl 3-Fluoropyridine-2-carbonitrile Meisenheimer Meisenheimer Complex (Intermediate) Pyridyl->Meisenheimer Cyclobutane 3-Oxocyclobutane-1-carbonitrile Enolate Cyclobutanone Enolate Cyclobutane->Enolate Deprotonation Base Strong Base (e.g., NaH) Enolate->Meisenheimer Nucleophilic Attack Product 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile Meisenheimer->Product Loss of F-

Caption: SNAr reaction mechanism.

  • Protocol:

    • To a solution of 3-oxocyclobutane-1-carbonitrile in a polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) at 0 °C to generate the enolate.

    • To this solution, add 3-fluoropyridine-2-carbonitrile.

    • Heat the reaction mixture to facilitate the SNAr reaction.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product.

    • Purify by column chromatography.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
3-Oxocyclobutane-1-carboxamideC₅H₇NO₂113.11Amidation of the corresponding carboxylic acid
3-Oxocyclobutane-1-carbonitrileC₅H₅NO95.10Dehydration of the amide
1-Bromo-3-oxocyclobutane-1-carbonitrileC₅H₄BrNO173.99α-Bromination with NBS
3-Fluoropyridine-2-carbonitrileC₆H₃FN₂122.10Cyanation of 3-fluoropyridine
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile C₁₀H₇FN₂O 190.18 Alkylation or SNAr

Conclusion

This technical guide has outlined a detailed and scientifically-grounded synthetic pathway for the preparation of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. By leveraging well-established organic transformations and providing clear, actionable protocols, this document serves as a valuable resource for researchers in the pharmaceutical and chemical industries. The proposed routes offer flexibility and are amenable to optimization and scale-up, thereby facilitating the exploration of this important chemical scaffold in the pursuit of novel therapeutic agents.

References

  • Flefel, E. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 30. [Link]

  • Chemistry LibreTexts. Alpha Halogenation. [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Chad's Prep. 21.3 Alpha Halogenation | Organic Chemistry. [Link]

  • jOeCHEM. NBS: Radical Bromination. [Link]

  • KPU Pressbooks. 6.2 Halogenation of the α-Carbon – Organic Chemistry II. [Link]

  • ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]

  • El-Faham, A., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. What product is formed in the Wurtz reaction of 1-bromo-3-chlorocyclobutane?. [Link]

  • ResearchGate. Synthesis and characterization of some novel 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Quora. How would 3-carene react with NBS/H2O, OsO4, & CH3CO3H?. [Link]

  • Appretech Scientific Limited. 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. [Link]

Sources

A Technical Guide to 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile: A Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Intermediate

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the strategic design of small molecules with precise functionalities is paramount. Among the vast arsenal of synthetic building blocks, 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has emerged as a compound of significant interest, particularly in the burgeoning field of targeted protein degradation. Its unique trifunctional architecture, comprising a fluoropyridine moiety, a cyclobutanone ring, and a nitrile group, offers a versatile platform for the construction of complex bioactive molecules, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the commercial availability, synthesis, chemical properties, and strategic applications of this valuable building block.

Physicochemical Properties and Commercial Availability

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a solid at room temperature and is classified as a protein degrader building block by several chemical suppliers.[1] Its key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 1344145-36-3
Molecular Formula C₁₀H₇FN₂O
Molecular Weight 190.18 g/mol
Purity (Typical) ≥97%
Appearance White to off-white solid

The compound is commercially available from a range of suppliers specializing in research chemicals and building blocks for drug discovery. Researchers can procure it in quantities ranging from milligrams to grams, facilitating its use in both initial screening and later-stage lead optimization studies.

Strategic Importance of Constituent Moieties in Drug Design

The therapeutic potential of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can be understood by dissecting the contribution of its three key structural features:

  • The 3-Fluoropyridine Ring: The incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, impacting its binding interactions with target proteins. Furthermore, the C-F bond is metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate by blocking potential sites of metabolism. The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in π-stacking interactions.

  • The 3-Oxocyclobutane Core: The cyclobutane ring introduces a three-dimensional character to the molecule, a desirable trait in modern drug design that often leads to improved target selectivity and reduced off-target effects. The ketone functionality provides a convenient handle for further chemical modification, such as the introduction of linkers for PROTAC synthesis.

  • The α-Cyano Group: The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. In the context of this building block, the α-cyano group, positioned on the cyclobutane ring, offers a key point of attachment for elaborating the molecular structure.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary application of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is as a versatile building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.

A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The 3-oxocyclobutane moiety of our title compound can be readily transformed to incorporate a linker, which can then be attached to a warhead that binds to a protein of interest. The fluoropyridine portion, on the other hand, can serve as a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), or be modified to do so.

Conceptual PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_0 Starting Material cluster_1 Functionalization cluster_2 Coupling cluster_3 Final Product A 1-(3-Fluoropyridin-2-yl) -3-oxocyclobutane-1-carbonitrile B Reduction of Ketone to Hydroxyl Group A->B e.g., NaBH4 C Linker Attachment (e.g., PEG linker) B->C Linker Precursor, Coupling Agent D Warhead Conjugation (Target Protein Ligand) C->D Warhead-Linker Coupling E PROTAC Molecule D->E Deprotection (if necessary)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Synthetic Considerations

A potential retrosynthetic analysis suggests that the molecule could be constructed from 3-fluoropyridine-2-carbonitrile and a C3 building block that can form the cyclobutanone ring.

Proposed Retrosynthetic Pathway

Retrosynthesis Target 1-(3-Fluoropyridin-2-yl) -3-oxocyclobutane-1-carbonitrile Intermediate1 α-Substituted Cyclobutanone Target->Intermediate1 Precursor1 3-Fluoropyridine-2-carbonitrile Intermediate1->Precursor1 Precursor2 C3 Cycloaddition Precursor Intermediate1->Precursor2

Caption: A plausible retrosynthetic disconnection of the target molecule.

Experimental Protocols: A Generalized Approach

Given the absence of specific published protocols for this compound, the following sections provide generalized experimental procedures that are commonly employed for the characterization and utilization of similar building blocks in a drug discovery setting.

Protocol 1: General Procedure for Linker Attachment to the Cyclobutane Core (Illustrative Example)

This protocol describes a hypothetical reductive amination to attach a linker to the cyclobutanone.

  • Dissolution: Dissolve 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine-Linker: Add the amine-terminated linker (e.g., a Boc-protected amino-PEG linker) (1.1 eq) to the solution.

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired linker-conjugated intermediate.

Protocol 2: General Analytical Characterization

The identity and purity of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the aromatic protons of the fluoropyridine ring and the aliphatic protons of the cyclobutane ring.

    • ¹³C NMR will show characteristic peaks for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and aliphatic rings.

    • ¹⁹F NMR will show a signal corresponding to the fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, typically observed as the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound.

Conclusion and Future Perspectives

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile stands out as a strategically designed building block with significant potential in modern drug discovery. Its commercial availability and versatile chemical handles make it an attractive starting material for the synthesis of novel therapeutics, particularly in the exciting and rapidly advancing field of targeted protein degradation. As the quest for more selective and potent drugs continues, the demand for such well-crafted and multifunctional building blocks is expected to grow, solidifying the importance of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in the medicinal chemist's toolbox. Further disclosure of its synthesis and applications in the scientific literature is eagerly anticipated and will undoubtedly spur further innovation in the development of next-generation therapies.

References

  • Aladdin Scientific. 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram. Available at: [Link]

Sources

A Technical Guide to 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile: A Novel Building Block for Cereblon-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the complete removal of disease-causing proteins. This is accomplished using bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) or molecular glues, which co-opt the cell's native ubiquitin-proteasome system.[1][2] A critical component of any degrader molecule is the E3 ligase ligand, which dictates which of the over 600 human E3 ligases is hijacked for neosubstrate ubiquitination. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are well-established, the discovery of novel, structurally distinct E3 ligands is paramount for expanding the scope and improving the properties of degraders.[3] This guide provides a comprehensive technical overview of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS 1344145-36-3), a novel chemical entity classified as a protein degrader building block.[4] Based on structural analysis and patent literature for related compounds, this molecule is presented as a next-generation ligand for the E3 ligase Cereblon (CRBN), offering a unique scaffold for the development of innovative molecular glues and PROTACs.

The Evolving Landscape of Targeted Protein Degradation

The principle of TPD is to induce the proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for destruction by the 26S proteasome. This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and durable pharmacological effects, opening avenues to target proteins previously considered "undruggable."[6]

The two primary TPD strategies are:

  • PROTACs: Heterobifunctional molecules consisting of a POI ligand and an E3 ligase ligand joined by a flexible linker.[5]

  • Molecular Glues: Monovalent small molecules that induce a novel protein-protein interaction between the E3 ligase and a neosubstrate, effectively "gluing" them together.[7][8]

The choice of E3 ligase is a critical determinant of a degrader's success, influencing its tissue distribution, substrate scope, and potential for resistance. The vast majority of degraders in development recruit either CRBN or VHL.[3] Therefore, the development of new ligands with diverse chemical structures is a key objective in the field.

A Novel Scaffold for CRBN Recruitment: 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Chemical Profile

Based on patent literature involving structurally similar fluoropyridine-based compounds, 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is identified as a novel ligand for Cereblon (CRBN).[5][6][9] It deviates from the classic thalidomide-derived glutarimide motif, offering a new chemical tool for TPD researchers.

PropertyValueSource
IUPAC Name 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrileN/A
CAS Number 1344145-36-3[4][10]
Molecular Formula C₁₀H₇FN₂O[4][10]
Molecular Weight 190.18 g/mol [10]
Appearance White to off-white solidN/A
Purity ≥97%[4]
Inferred Mechanism of Action: Binding to Cereblon (CRBN)

The molecule's 3-fluoropyridine-2-yl core is structurally analogous to moieties found in other reported CRBN ligands.[6][9] CRBN is the substrate receptor component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[10] Traditional CRBN ligands, like thalidomide, bind within a hydrophobic pocket. The fluoropyridine and cyano-substituted cyclobutane moieties of this novel ligand are hypothesized to engage in similar key interactions within the CRBN binding site, inducing a conformational change that allows for the recruitment of neosubstrate proteins.

The diagram below illustrates the central role of CRBN in the ubiquitin-proteasome system and how a ligand, such as the one discussed, can hijack this machinery.

G cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_CRBN_Complex CRL4-CRBN E3 Ligase Complex cluster_Degradation Targeted Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP CRBN CRBN (Substrate Receptor) E2->CRBN Loads Ub Ub Ubiquitin Ub->E1 DDB1 DDB1 Ternary POI-Ligand-CRBN Ternary Complex CUL4A CUL4A RBX1 RBX1 Ligand 1-(3-Fluoropyridin-2-yl)-3- oxocyclobutane-1-carbonitrile Ligand->CRBN POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognition Ternary->POI Polyubiquitination Degraded Degraded Peptides Proteasome->Degraded

Figure 1. Mechanism of CRBN-mediated targeted protein degradation.

Rationale for Use: Advantages of a Novel Scaffold
  • Expanded Chemical Space: Moving beyond glutarimide-based structures can lead to degraders with different physicochemical properties (e.g., solubility, cell permeability).

  • Novel Intellectual Property: Provides a new scaffold for generating patentable degrader molecules.

  • Altered Neosubstrate Specificity: Subtle changes in E3 ligase ligand conformation can dramatically alter the surface presented for neosubstrate binding, potentially enabling the degradation of new target classes.

  • Versatile Synthetic Handle: The oxocyclobutane ring offers a reactive ketone group that can be derivatized, providing a convenient point for linker attachment in PROTAC synthesis.

Application in PROTAC Synthesis

The primary application of this building block is in the synthesis of PROTACs. The ketone on the cyclobutane ring serves as a strategic point for elaboration into a linker attached to a POI-binding ligand.

Workflow for PROTAC Synthesis

The diagram below outlines a representative workflow for synthesizing a PROTAC using this novel CRBN ligand. The key step is the reductive amination of the ketone to install a linker with a terminal reactive group for subsequent conjugation.

G Start 1-(3-Fluoropyridin-2-yl)-3- oxocyclobutane-1-carbonitrile Step1 Reductive Amination (e.g., with Linker-NH2) Start->Step1 Intermediate CRBN Ligand-Linker (with terminal reactive group, e.g., -N3, -Alkyne, -COOH) Step1->Intermediate Step2 Conjugation Chemistry (e.g., Click Chemistry, Amide Coupling) Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC POI_Ligand POI-Ligand (with complementary handle) POI_Ligand->Step2

Figure 2. General workflow for PROTAC synthesis.

Protocol: Synthesis of a Model PROTAC via Reductive Amination and Click Chemistry

This protocol describes the synthesis of a model PROTAC where the CRBN ligand is connected to a hypothetical alkyne-modified POI ligand via a PEG linker.

Scientist's Note: This is a generalized protocol. Reaction conditions, purification methods, and yields will vary depending on the specific POI ligand and linker used. All steps should be performed in a fume hood with appropriate personal protective equipment.

Part A: Linker Installation on CRBN Ligand

  • Dissolution: In a round-bottom flask, dissolve 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine-Linker: Add a solution of an amino-PEG-azide linker (e.g., 11-azido-3,6,9-trioxaundecan-1-amine) (1.1 eq) in DCM to the flask.

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture at room temperature.

    • Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reductive amination, minimizing the reduction of the ketone before imine formation.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting azide-functionalized CRBN ligand-linker intermediate by flash column chromatography.

Part B: PROTAC Conjugation

  • Dissolution: Dissolve the purified azide-functionalized intermediate (1.0 eq) and the alkyne-modified POI ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Click Reaction: Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Causality: This combination generates the Cu(I) catalyst in situ required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction, which is highly efficient and bio-orthogonal.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS until completion (typically 1-2 hours).

  • Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, dry, and concentrate. Purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and ¹H/¹³C NMR spectroscopy.

Cellular Characterization of Degraders

Once synthesized, the PROTAC must be tested for its ability to induce the degradation of the target POI in a CRBN-dependent manner.

Protocol: Western Blot for Assessing Protein Degradation
  • Cell Culture: Plate cells (e.g., HEK293T, or a cancer cell line relevant to the POI) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10,000 nM) for a set time (e.g., 18-24 hours). Include the following controls:

    • Vehicle control (e.g., 0.1% DMSO).

    • POI ligand alone (to control for non-degradative effects).

    • CRBN ligand alone (to control for non-degradative effects).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.

Data Presentation and Interpretation

The results from the western blot can be used to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum percentage of degradation).

CompoundTarget POICell LineTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
Model PROTAC Kinase XHEK293T2425>90
POI Ligand Alone Kinase XHEK293T24>10,000<10
CRBN Ligand Alone Kinase XHEK293T24>10,000<10

Trustworthiness Check: A potent DC₅₀ value for the PROTAC with minimal effect from the individual ligands confirms that the bifunctional molecule is required for degradation.

Protocol: Validating the CRBN-Dependence of Degradation

To ensure the degradation is proceeding via the intended mechanism, a competition experiment must be performed.

  • Cell Culture and Pre-treatment: Plate and grow cells as described above. Pre-treat a set of wells with a high concentration (e.g., 10 µM) of a competing CRBN ligand (e.g., Pomalidomide) for 2 hours.

    • Causality: Saturating the CRBN binding pocket with a competing ligand should prevent the PROTAC from binding and forming the ternary complex.

  • PROTAC Treatment: Add the PROTAC at its approximate DC₅₀ concentration to both the pre-treated and non-pre-treated wells.

  • Lysis and Western Blot: After the standard treatment duration (e.g., 24 hours), lyse the cells and perform a western blot as described previously.

Expected Outcome: Degradation of the POI should be observed in the wells treated with the PROTAC alone but should be rescued (i.e., no degradation) in the wells pre-treated with the competing CRBN ligand. This result validates that the PROTAC's activity is dependent on engagement with CRBN.

Conclusion and Future Outlook

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile represents a valuable new tool for researchers in the field of Targeted Protein Degradation. Its novel, non-glutarimide scaffold offers a distinct starting point for the design of next-generation CRBN-recruiting PROTACs and molecular glues. The versatile synthetic handle on the cyclobutane ring facilitates its incorporation into diverse degrader constructs. As the TPD field continues to mature, the expansion of the E3 ligase ligand toolbox with building blocks like this one will be crucial for unlocking the full therapeutic potential of this exciting modality. Future work should focus on the direct biochemical and structural characterization of its interaction with CRBN to fully validate its mechanism and guide the rational design of highly potent and selective protein degraders.

References

  • Lee, S., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 27(19), 6515. Available from: [Link]

  • Toth, G., et al. (2021). Novel E3 Ligase Ligand Libraries for Degradation of Proteins Implicated in Malignant Diseases. Presentation Poster. Available from: [Link]

  • Novartis AG. (2025). Discovery and optimization of novel CRBN-Mediated molecular glues degraders using recruitment-guided chemistry. American Chemical Society. Available from: [Link]

  • Science.gov. (n.d.). biological function ligand: Topics by Science.gov. Available from: [Link]

  • Wang, S., et al. (2022). Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library. Journal of the American Chemical Society. Available from: [Link]

  • Aladdin Scientific. (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram. Available from: [Link]

  • Appretech Scientific Limited. (n.d.). 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. Available from: [Link]

  • Ito, T., & Handa, H. (2020). The CRL4-CRBN E3 ubiquitin ligase: a new avenue for drug development. Current Opinion in Chemical Biology, 56, 35-42.
  • Ciulli, A., & Crews, C. M. (2021). PROTACs and the expanding landscape of targeted protein degradation. Current Opinion in Chemical Biology, 62, A1-A3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58838385, 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. Available from: [Link]

  • Kim, J., & Crews, C. M. (2022). Expanding the E3 ligase repertoire for PROTACs. Nature Chemical Biology, 18(11), 1182-1184.
  • Douglass, E. F., et al. (2021). A guide to the design of targeted protein degraders. Nature Reviews Drug Discovery, 20(2), 120-138.
  • Novartis AG. (2021). Fused-glutarimide crbn ligands and uses thereof. Google Patents.
  • Jiang, B., et al. (2022). Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13. Journal of Medicinal Chemistry. Available from: [Link]

  • Xu, Y. (2023). PROTAC Pharmaceutical Research and its Applications. International Journal of Biology and Life Sciences, 2(3). Available from: [Link]

  • ResearchGate. (2023). PROTAC Pharmaceutical Research and its Applications. Available from: [Link]

Sources

A-ST-021: A Technical Guide to the Preliminary Biological Screening of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary biological evaluation of the novel compound 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, designated herein as A-ST-021 . The guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the critical scientific rationale behind the proposed screening cascade. We begin with an analysis of the compound's structural motifs to generate data-driven hypotheses, followed by detailed protocols for foundational cytotoxicity and antimicrobial assays. Subsequently, we detail a targeted investigation into kinase inhibition, a hypothesis derived from the compound's privileged pyridine scaffold.[1][2] This document serves as a robust framework for efficiently characterizing the initial biological activity profile of A-ST-021 and similar novel chemical entities, facilitating informed decisions for subsequent hit-to-lead development.

Introduction and Strategic Rationale

The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of modern drug discovery. The molecule 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (A-ST-021 ) presents a unique combination of chemical scaffolds that warrants systematic biological investigation.[3][4][5]

  • The Pyridine Scaffold: The pyridine ring system is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][6] Its nitrogen atom acts as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking, enabling potent and specific interactions with biological targets.[2] Specifically, the 2-substituted pyridine motif is a classic hinge-binding element in many kinase inhibitors, making this target class a primary subject of investigation.[2][7][8]

  • Fluorine Substitution: The strategic placement of a fluorine atom on the pyridine ring can modulate the compound's physicochemical properties, such as pKa and lipophilicity, potentially enhancing metabolic stability and target affinity.

  • Oxocyclobutane-carbonitrile Moiety: This three-dimensional, strained ring system moves away from the flat structures common in older drug candidates. This structural complexity can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties while providing a unique vector for substituent placement.[3][9]

Based on this structural analysis, our screening strategy is designed as a logical cascade. This tiered approach ensures that foundational data on cytotoxicity and broad-spectrum activity are gathered before committing resources to more specific, hypothesis-driven assays.[10]

Compound Profile: Predicted Physicochemical Properties

Before commencing biological assays, it is crucial to understand the compound's fundamental physicochemical properties. These parameters influence everything from solubility in assay buffers to potential oral bioavailability.[11][12] Using computational models, we can predict these key drug-like properties.[13][14][]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight (MW)~217.2 g/mol Well within Lipinski's Rule of Five (<500), favoring good absorption.[12]
cLogP (Lipophilicity)~1.5Indicates a balance between aqueous solubility and membrane permeability.[12]
Hydrogen Bond Donors0Conforms to Lipinski's Rule of Five (≤5).[12]
Hydrogen Bond Acceptors3 (Pyridine N, Ketone O, Nitrile N)Conforms to Lipinski's Rule of Five (≤10).[12]
Polar Surface Area (PSA)~67 ŲSuggests good potential for cell membrane permeability.

Note: These values are estimations from standard computational algorithms and require experimental verification.

Tier 1 Foundational Screening: Establishing a Baseline

The initial tier of screening aims to answer two fundamental questions: Is the compound generally cytotoxic, and does it possess any broad antimicrobial activity? These assays are cost-effective and provide a critical baseline for interpreting any "specific" activity observed in later tiers.

General Cytotoxicity Assessment

A cytotoxicity assay is essential to determine the concentration range at which A-ST-021 affects cell viability. This helps distinguish true targeted activity from non-specific toxicity.[16] We will employ two standard, mechanistically distinct assays for robust data.

This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.[17]

Methodology:

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock of A-ST-021 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plate with the compound-containing medium. Include vehicle (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

This assay quantifies ATP, an indicator of metabolically active cells.[18] It is often more sensitive than MTT and less prone to interference from colored or reducing compounds.[19]

Methodology:

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Analysis: Calculate viability and determine the IC₅₀ value as described for the MTT assay.

Antimicrobial Activity Screening

The pyridine scaffold is present in various antimicrobial agents.[2] A simple Minimum Inhibitory Concentration (MIC) assay can efficiently screen for antibacterial or antifungal activity.[20][21]

This method determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.[22][23]

Methodology:

  • Microorganism Preparation: Inoculate a test organism (e.g., E. coli for bacteria, S. cerevisiae for fungi) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.[24]

  • Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of A-ST-021 in the broth, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Adjust the microorganism culture to a standardized concentration (e.g., 5x10⁵ CFU/mL) and inoculate each well.[21] Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 16-20 hours.[22]

  • Data Acquisition: The MIC is determined as the lowest concentration of A-ST-021 in a well that remains clear (no visible turbidity).[22]

Tier 2 Hypothesis-Driven Screening: Kinase Inhibition Profile

Based on the prevalence of the 2-substituted pyridine scaffold in known kinase inhibitors, the primary hypothesis is that A-ST-021 may target one or more protein kinases.[1][2][8] A broad-panel kinase screen is the most efficient method to test this hypothesis and identify potential specific targets.[25]

Screening_Workflow cluster_0 Compound A-ST-021 cluster_1 Tier 1: Foundational Screening cluster_2 Decision Point cluster_3 Tier 2: Hypothesis-Driven Screening cluster_4 Outcome & Next Steps Compound 1-(3-Fluoropyridin-2-yl)-3- oxocyclobutane-1-carbonitrile Cytotoxicity General Cytotoxicity Assays (MTT & CellTiter-Glo) Compound->Cytotoxicity Antimicrobial Antimicrobial MIC Assay Compound->Antimicrobial Decision1 Analyze IC₅₀ & MIC Is IC₅₀ > 10 µM? Cytotoxicity->Decision1 Antimicrobial->Decision1 KinaseScreen Broad-Panel Kinase Screen (e.g., 400+ Kinases @ 10 µM) Decision1->KinaseScreen Yes (Low Toxicity) Deprioritize High Cytotoxicity Deprioritize or Redevelop Decision1->Deprioritize No (High Toxicity) HitIdentified Hit(s) Identified (% Inhibition > 50%) KinaseScreen->HitIdentified NoHits No Significant Hits KinaseScreen->NoHits

Protocol 4: Broad-Panel Biochemical Kinase Assay

This is typically performed as a service by a specialized contract research organization (CRO). The goal is to screen A-ST-021 at a single high concentration (e.g., 10 µM) against a large, diverse panel of kinases to identify potential "hits."[26][27]

Methodology (General Principles):

  • Assay Format: Most platforms are biochemical assays that measure the phosphorylation of a substrate by a kinase. Common formats include radiometric assays (e.g., HotSpot™) or fluorescence/luminescence-based assays (e.g., Adapta™, FRET).[27][28][29]

  • Compound Submission: Provide the CRO with a high-concentration stock solution of A-ST-021 in 100% DMSO.

  • Screening: The compound is tested, typically in duplicate, at a final concentration of 10 µM against a panel of hundreds of purified kinases (e.g., the Reaction Biology KinomeScan™ or Thermo Fisher SelectScreen™).

  • ATP Concentration: Assays are often run at or near the Kₘ value for ATP for each kinase to ensure sensitivity for detecting ATP-competitive inhibitors.[26][27]

  • Data Acquisition: The activity of each kinase in the presence of A-ST-021 is measured and compared to a vehicle (DMSO) control.

  • Data Reporting: Results are typically provided as percent inhibition relative to the control.

Kinase_Pathway Hypothetical inhibition point of A-ST-021 in a signaling pathway. cluster_1 Point of Inhibition AST021 A-ST-021 (Hypothetical Inhibitor) MAPKK MAPKK AST021->MAPKK

Data Interpretation and Next Steps

The analysis of data from this screening cascade is a critical decision-making point.[30][31][32]

Screening TierOutcomeInterpretation & Next Steps
Tier 1 IC₅₀ < 10 µM in cytotoxicity assays.The compound is generally cytotoxic. This may mask specific activity. Consider deprioritizing or redesigning the molecule to reduce toxicity.
IC₅₀ > 10 µM and MIC < 32 µg/mL .The compound shows promising antimicrobial activity with an acceptable therapeutic window. Proceed to more detailed microbiology studies (e.g., MBC, time-kill assays).
IC₅₀ > 10 µM and No antimicrobial activity .The compound is not broadly toxic or antimicrobial. This is an ideal profile to proceed to targeted screening.
Tier 2 >50% inhibition of one or more kinases at 10 µM."Hit(s)" identified. Prioritize hits for follow-up: confirm activity with dose-response curves (IC₅₀ determination) for the specific kinase(s). Initiate structure-activity relationship (SAR) studies.
<50% inhibition across the entire panel. The compound is not a potent inhibitor of the screened kinases at 10 µM. Re-evaluate the primary hypothesis. Consider other target classes or deprioritize the scaffold.[33]

Successful hit identification from the kinase panel is a significant milestone.[34] The next phase would involve confirming the hit in cell-based assays that are dependent on the identified kinase target, further validating the compound's mechanism of action and advancing it into the lead optimization pipeline.[35]

References

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.PubMed.
  • Scaffolds and Scaffold-based Compounds | Screening Libraries.Life Chemicals.
  • Rapid Prediction of the Physicochemical Properties of Molecules.CD ComputaBio.
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • Interpreting and Validating Results from High-Throughput Screening Approaches.NCBI Bookshelf.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes.PubMed Central (PMC).
  • Physicochemical Property Prediction.BOC Sciences.
  • Application Note and Protocol: Minimum Inhibitory Concentr
  • The Rise and Fall of a Scaffold: A Trend Analysis.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values.
  • On scaffolds and hopping in medicinal chemistry.Novartis OAK.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Prediction of Drug-Like Properties.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.JPT.
  • Minimal Inhibitory Concentr
  • MIC and MBC Assays Using Broth Microdilution Method.Protocols.io.
  • Analysis of HTS d
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.PubMed Central (PMC).
  • Comprehensive analysis of high-throughput screening data.
  • Activity-Based Kinase Selectivity and Profiling Services.AssayQuant.
  • Comprehensive analysis of high-throughput screens with HiTSeekR.Oxford Academic.
  • Kinase Panel Screening and Profiling Service.Reaction Biology.
  • The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry.Benchchem.
  • SelectScreen™ Biochemical Kinase Profiling Service Protocol.Thermo Fisher Scientific.
  • Discovery of New Pyridine Derivatives as CDK2 Inhibitors.PubMed Central (PMC).
  • Kinase Profiling & Screening: Choosing a Biochemical Assay Pl
  • KINASE PROFILING & SCREENING - Choosing a Biochemical Assay Pl
  • High-Throughput Screening D
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.RSC Publishing.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.Dovepress.
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.NCBI - NIH.
  • Development of a novel virtual screening cascade protocol.PubMed.
  • Comparison of the Usefulness of MTT and CellTiterGlo Tests.MDPI.
  • Selection of Appropriate Methods Analysis of Cytotoxicity Assay.ThaiJO.
  • Building GPCR screening cascades for lead gener
  • Biomolecular-chemical screening: a novel screening approach.PubMed.
  • Targets preliminary screening for the fresh n
  • The discovery of a novel compound with potent antitumor activity.PubMed Central.

Sources

The Carbonitrile Group: A Nexus of Reactivity in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Deceptively Simple Cyanide

The carbonitrile, or nitrile, functional group (C≡N), often relegated to a secondary role in introductory organic chemistry, is, in reality, a linchpin of synthetic versatility and a cornerstone in the design of modern pharmaceuticals. Its linear, sp-hybridized geometry and potent electronic characteristics impart a unique and highly tunable reactivity profile. This guide, intended for the practicing chemist, will delve into the core principles governing the reactivity of the carbonitrile group, elucidating the mechanistic underpinnings of its transformations and providing practical, field-proven insights into its application. We will move beyond simple reaction lists to explore the causality behind experimental choices, empowering researchers to harness the full potential of this remarkable functional group.

The Electronic Soul of the Nitrile: Structure and Intrinsic Reactivity

The reactivity of the carbonitrile group is a direct consequence of its electronic structure. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry with a bond angle of 180°.[1][2] This linear arrangement has significant implications for steric accessibility. The triple bond consists of one strong sigma (σ) bond and two weaker, orthogonal pi (π) bonds.[1]

The key to understanding nitrile reactivity lies in the significant electronegativity difference between carbon and nitrogen. This disparity creates a strong dipole moment, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack.[3] The nitrogen atom, conversely, possesses a lone pair of electrons in an sp-hybridized orbital, which makes it weakly basic.[1][4]

The Art of Transformation: Key Reactions of the Carbonitrile Group

The electrophilic carbon and the nitrogen lone pair are the focal points for the majority of nitrile reactions. These transformations can be broadly categorized into hydrolysis, reduction, and nucleophilic additions, each offering a distinct pathway to a variety of valuable functional groups.

Hydrolysis: A Gateway to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide intermediate.[5] This reaction can be catalyzed by either acid or base, with each proceeding through a distinct, yet related, mechanism.[4]

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the nitrile nitrogen is first protonated, which significantly enhances the electrophilicity of the carbon atom.[6][7] This activation allows for the attack of a weak nucleophile like water. A series of proton transfers and tautomerization then leads to the formation of an amide intermediate.[6] Under forcing conditions (e.g., heating in aqueous sulfuric acid), the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt, the formation of which drives the reaction to completion.[6][8]

G Nitrile R-C≡N Protonated_Nitrile [R-C≡N-H]+ Nitrile->Protonated_Nitrile + H+ Water_Attack H2O Attack Protonated_Nitrile->Water_Attack Intermediate_1 [R-C(OH)=NH2]+ Water_Attack->Intermediate_1 Deprotonation Deprotonation Intermediate_1->Deprotonation Imidic_Acid R-C(OH)=NH Deprotonation->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Amide R-C(O)NH2 Tautomerization->Amide Protonated_Amide [R-C(OH)NH2]+ Amide->Protonated_Amide + H+ Water_Attack_2 H2O Attack Protonated_Amide->Water_Attack_2 Tetrahedral_Intermediate R-C(OH)2NH3+ Water_Attack_2->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intermediate_2 R-C(OH)(O+H2)NH2 Proton_Transfer->Intermediate_2 Elimination Elimination of NH3 Intermediate_2->Elimination Protonated_Carboxylic_Acid [R-C(O)OH2]+ Elimination->Protonated_Carboxylic_Acid Deprotonation_2 Deprotonation Protonated_Carboxylic_Acid->Deprotonation_2 Carboxylic_Acid R-C(O)OH Deprotonation_2->Carboxylic_Acid

Base-Catalyzed Hydrolysis:

Under basic conditions, a strong nucleophile, such as the hydroxide ion, directly attacks the electrophilic carbon of the nitrile.[4] The resulting imine anion is then protonated by water to form an imidic acid, which tautomerizes to an amide.[9] Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia.

Experimental Protocol: Base-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzonitrile (5.0 g, 48.5 mmol) and a 10% aqueous solution of sodium hydroxide (50 mL).

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the disappearance of the insoluble benzonitrile layer and the evolution of ammonia gas (use wet litmus paper to test). Reflux for 1-2 hours or until the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~2. Benzoic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid benzoic acid by vacuum filtration and wash with cold water. The crude product can be recrystallized from hot water to yield pure benzoic acid.

Reduction: A Direct Route to Primary Amines and Aldehydes

The reduction of nitriles is a powerful method for the synthesis of primary amines and, under specific conditions, aldehydes. The choice of reducing agent is critical in determining the final product.

Reduction to Primary Amines:

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to primary amines.[4][8] The reaction proceeds through two successive nucleophilic additions of a hydride ion to the electrophilic carbon.[4] The resulting dianion is then quenched with an aqueous workup to afford the primary amine.[8]

G Nitrile R-C≡N Hydride_Attack_1 1. LiAlH4 Nitrile->Hydride_Attack_1 Imine_Anion_Complex [R-CH=N]- Li+ AlH3 Hydride_Attack_1->Imine_Anion_Complex Hydride_Attack_2 2. LiAlH4 Imine_Anion_Complex->Hydride_Attack_2 Dianion_Complex [R-CH2-N]2- (Li+)2 (AlH3)2 Hydride_Attack_2->Dianion_Complex Aqueous_Workup H2O Workup Dianion_Complex->Aqueous_Workup Primary_Amine R-CH2-NH2 Aqueous_Workup->Primary_Amine

Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., palladium, platinum, or nickel) is an alternative method for the reduction of nitriles to primary amines and is often preferred in industrial settings due to the high cost of LiAlH₄.[10][11] This method typically requires elevated temperatures and pressures.[10][11] Borane complexes, such as borane-dimethyl sulfide (BH₃-SMe₂), also serve as effective reagents for this transformation.[12]

Reduction to Aldehydes: The Stephen Aldehyde Synthesis

The Stephen aldehyde synthesis is a classic named reaction that reduces a nitrile to an aldehyde.[13][14] The reaction involves the treatment of a nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt, which is then hydrolyzed to the aldehyde.[13][14][15]

Experimental Protocol: Reduction of Acetonitrile to a Primary Amine using LiAlH₄

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (2.0 g, 52.7 mmol) in anhydrous diethyl ether (50 mL).

  • Addition of Nitrile: A solution of acetonitrile (2.0 g, 48.7 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for 1 hour.

  • Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously add dropwise 2 mL of water, followed by 2 mL of 15% aqueous sodium hydroxide, and then 6 mL of water.

  • Isolation: Stir the resulting granular precipitate for 15 minutes, then remove it by filtration. The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield the primary amine.

Addition of Organometallic Reagents: Carbon-Carbon Bond Formation

The reaction of nitriles with organometallic reagents, such as Grignard and organolithium reagents, is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of ketones.[16] The organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion intermediate.[16][17] Subsequent hydrolysis of this intermediate yields a ketone.[16][17]

G Nitrile R-C≡N Grignard_Addition R'-MgX Nitrile->Grignard_Addition Imine_Anion [R-C(R')=N]- MgX+ Grignard_Addition->Imine_Anion Hydrolysis H3O+ Imine_Anion->Hydrolysis Ketone R-C(O)-R' Hydrolysis->Ketone

Specialized Reactions and Name Reactions

The unique reactivity of the carbonitrile group has led to the development of several important named reactions in organic synthesis.

The Ritter Reaction:

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a carbocation precursor, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[18][19] The reaction proceeds via the formation of a stable carbocation, which is then attacked by the nucleophilic nitrogen of the nitrile to form a nitrilium ion.[20] Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.[20] The Ritter reaction is particularly useful for the synthesis of sterically hindered amides.[18] This reaction has found significant applications in the pharmaceutical industry, including in the synthesis of the antiviral drug Amantadine and the anti-HIV drug Crixivan.[21]

The Thorpe-Ziegler Reaction:

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone after hydrolysis.[22][23] This reaction is a powerful tool for the construction of five- to eight-membered rings and macrocycles.[24] The mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the other nitrile group.[22]

The Carbonitrile Group in Drug Design and Development

The carbonitrile group is a prevalent feature in a wide array of pharmaceuticals, with over 30 nitrile-containing drugs currently on the market.[25][26] Its inclusion in drug candidates is a strategic decision driven by its unique physicochemical properties.[27] The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, and can modulate a molecule's pharmacokinetic profile.[27] It can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, and π-π stacking.[27] Furthermore, the introduction of a nitrile group can block metabolically labile sites, thereby increasing the metabolic stability of a drug.[27]

Table 1: Examples of Nitrile-Containing Pharmaceuticals

Drug NameTherapeutic AreaRole of the Nitrile Group
VildagliptinAntidiabeticMimics a substrate for the DPP-4 enzyme.
AnastrozoleBreast CancerKey interaction with the active site of aromatase.
CitalopramAntidepressantContributes to the overall physicochemical properties and target binding.[25]
PericiazineAntipsychoticPart of the core pharmacophore.[25]
LetrozoleBreast CancerAromatase inhibitor.[25]

Conclusion: A Versatile Tool for the Modern Chemist

The carbonitrile group, with its rich and tunable reactivity, is an indispensable tool in the arsenal of the modern organic chemist. From its fundamental role in the construction of key functional groups to its strategic deployment in the design of life-saving pharmaceuticals, the C≡N moiety continues to be a focal point of innovation. A thorough understanding of its electronic structure and the mechanistic pathways of its transformations is paramount for any researcher, scientist, or drug development professional seeking to push the boundaries of chemical synthesis and medicinal chemistry.

References

  • Reactivity of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Retrieved from [Link]

  • Ritter reaction - Grokipedia. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Stephen Reaction Mechanism: Learn its Reaction Steps and Examples - Testbook. Retrieved from [Link]

  • Stephen's Reduction Reaction Mechanism | Physics Wallah. Retrieved from [Link]

  • Ritter reaction. Retrieved from [Link]

  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid - OrgoSolver. Retrieved from [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from [Link]

  • Nitrile - Wikipedia. Retrieved from [Link]

  • Reactions of Nitriles - Chemistry Steps. Retrieved from [Link]

  • 20.11 Synthesis and Reactions of Nitriles - Chad's Prep. Retrieved from [Link]

  • Stephen aldehyde synthesis - Wikipedia. Retrieved from [Link]

  • Nitrile Properties - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Retrieved from [Link]

  • Ritter Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • reduction of nitriles - Chemguide. Retrieved from [Link]

  • Application of Nitrile in Drug Design - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Stephen Reaction Mechanism - BYJU'S. Retrieved from [Link]

  • Ritter reaction - Wikipedia. Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2024, September 30). Retrieved from [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. Retrieved from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved from [Link]

  • Chemistry of Nitriles | Organic Chemistry Class Notes - Fiveable. Retrieved from [Link]

  • Ch20: RLi or RMgX with Nitriles to Ketones - University of Calgary. Retrieved from [Link]

  • Thorpe reaction - L.S.College, Muzaffarpur. (2020, September 24). Retrieved from [Link]

  • Amines - Nitriles (A-Level Chemistry) - Study Mind. Retrieved from [Link]

  • Recent advances of Ritter reaction and its synthetic applications - ResearchGate. Retrieved from [Link]

  • cycloadditions with nitrile oxides - YouTube. (2019, January 3). Retrieved from [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Retrieved from [Link]

  • Drug design principles - Stereoelectronics. (2021, March 12). Retrieved from [Link]

  • Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism - YouTube. (2022, February 22). Retrieved from [Link]

  • Nitriles: Structure, Formula, Properties & Real-Life Uses - Vedantu. Retrieved from [Link]

  • Stephen Reaction Mechanism by Unacademy. Retrieved from [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction - MDPI. Retrieved from [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014, March 2). Retrieved from [Link]

  • Thorpe Zieglar Condensation Mechanism - YouTube. (2020, January 19). Retrieved from [Link]

Sources

Methodological & Application

A-021: Synthesis Protocol for 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-021

For research use only. Not for use in diagnostic procedures.

Introduction

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a key building block in the synthesis of various pharmacologically active compounds. Its unique structural combination of a fluorinated pyridine ring and a cyclobutanone moiety makes it a valuable intermediate for drug discovery and development. This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Principle of the Method

The synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is achieved through a two-step process. The first step involves the formation of a protected cyclobutyl intermediate via a nucleophilic substitution reaction. The second step is the deprotection of this intermediate under acidic conditions to yield the final product.

Materials and Equipment

Reagents
  • 2-Bromo-3-fluoropyridine (CAS: 40273-45-8)[1]

  • 3-Oxocyclobutane-1-carbonitrile

  • Protecting agents (e.g., ethylene glycol)

  • Dehydrating agents (e.g., anhydrous sodium sulfate)

  • Solvents (e.g., Toluene, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes)

  • Acids (e.g., Hydrochloric acid (HCl))

  • Bases (e.g., Sodium bicarbonate (NaHCO₃))

  • Purification media (e.g., Silica gel)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of the Protected Intermediate

The initial step involves the protection of the ketone group of 3-oxocyclobutane-1-carbonitrile. This is a critical step to prevent unwanted side reactions in the subsequent nucleophilic substitution. A common method is the formation of a ketal using ethylene glycol.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 3-oxocyclobutane-1-carbonitrile (1 equivalent) in toluene.

  • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected cyclobutane intermediate.

Step 2: Nucleophilic Aromatic Substitution

The protected cyclobutane intermediate is then reacted with 2-bromo-3-fluoropyridine in a nucleophilic aromatic substitution (SNA) reaction.

Procedure:

  • To a solution of the protected cyclobutane intermediate (1 equivalent) in an appropriate aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (1.1 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • Add 2-bromo-3-fluoropyridine (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the protected 1-(3-Fluoropyridin-2-yl)-3-(dioxolan-2-yl)cyclobutane-1-carbonitrile.

Step 3: Deprotection to Yield 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

The final step is the removal of the protecting group to reveal the ketone functionality.

Procedure:

  • Dissolve the purified, protected intermediate in a mixture of acetone and aqueous hydrochloric acid (e.g., 2 M HCl).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or flash chromatography to afford pure 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.

Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Substitution cluster_step3 Step 3: Deprotection A 3-Oxocyclobutane- 1-carbonitrile B Ethylene Glycol p-TsOH, Toluene Reflux A->B C Protected Intermediate (Ketal) B->C D Protected Intermediate (from Step 1) E 1. NaH, DMF 2. 2-Bromo-3-fluoropyridine D->E F Protected Product E->F G Protected Product (from Step 2) H Aqueous HCl Acetone G->H I Final Product: 1-(3-Fluoropyridin-2-yl)-3- oxocyclobutane-1-carbonitrile H->I

Caption: Synthetic workflow for 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.

Characterization Data

The final product should be characterized to confirm its identity and purity.

Analysis Expected Results
¹H NMR Characteristic peaks for the pyridine and cyclobutane protons.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine and cyclobutane rings, the nitrile group, and the ketone.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₇FN₂O, MW: 190.18)[2].
Purity (HPLC) ≥95%

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction; inefficient water removal.Ensure the Dean-Stark trap is functioning correctly; increase reflux time.
Low yield in Step 2 Inactive base; poor quality of 2-bromo-3-fluoropyridine.Use freshly opened or properly stored sodium hydride; verify the purity of the pyridine derivative.
Incomplete deprotection in Step 3 Insufficient acid concentration or reaction time.Increase the concentration of HCl or prolong the reaction time, monitoring carefully to avoid degradation.
Impure final product Incomplete reaction or side products.Optimize purification by flash chromatography, trying different solvent systems; consider recrystallization.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.

  • 2-Bromo-3-fluoropyridine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.[1]

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This protocol provides a reliable method for the synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. The successful synthesis of this key intermediate can facilitate the development of novel therapeutic agents. Adherence to the described procedures and safety precautions is essential for obtaining a high-quality product in a safe and efficient manner.

References

  • Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. Available at: [Link]

  • Synthesis of 1,3-disubstituted-[1.1.1]-bicyclopentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. Available at: [Link]

  • Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Available at: [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Available at: [Link]

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Cyclobutanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PubMed Central. Available at: [Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PubMed. Available at: [Link]

  • Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Available at: [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PubMed Central. Available at: [Link]

Sources

Application Note: Strategic Incorporation of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in Novel PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals specializing in medicinal chemistry and targeted protein degradation.

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of disease-relevant proteins.[1] The success of a PROTAC is critically dependent on the intricate interplay between its three components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the connecting linker.[2][3] While flexible linkers have been widely used, there is a growing appreciation for rigid, three-dimensional (3D) scaffolds that can pre-organize the molecule, reduce entropic penalties upon binding, and improve pharmacokinetic properties.[4][5][6] This guide details the strategic application of 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, a novel building block, in the rational design of next-generation PROTACs. We provide a comprehensive analysis of its structural components, detailed protocols for its incorporation into a PROTAC scaffold, and a workflow for the subsequent biochemical and cellular evaluation of the resulting degrader.

Part 1: The PROTAC Modality: A Primer on Targeted Protein Degradation

PROTACs are heterobifunctional molecules that function by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] This process is catalytic, allowing substoichiometric concentrations of the PROTAC to induce the degradation of a substantial amount of the target protein.[7]

1.1 Mechanism of Action

The PROTAC-mediated degradation pathway involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3).[2][7]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to surface-accessible lysine residues on the POI.[8][9]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[7]

  • Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the degradation cycle.[1]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary mediates E3 E3 Ligase E3->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_E2 Ub-E2 Enzyme Ub_E2->Ternary recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Diagram 1. The catalytic cycle of PROTAC-mediated protein degradation.

1.2 Core Components of a PROTAC

  • Protein-of-Interest (POI) Ligand ("Warhead"): Binds specifically to the target protein. A key advantage of PROTACs is that the warhead does not need to bind to a functional site; it only needs sufficient affinity to recruit the POI to the ternary complex.[7]

  • E3 Ligase Ligand ("Anchor"): Recruits a specific E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands.[8][10][11][12]

  • Linker: Covalently connects the warhead and the anchor. The linker is not merely a spacer; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing ternary complex stability and overall physicochemical properties.[1][2][]

Part 2: The Strategic Value of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

This commercially available building block (CAS: 1344145-36-3) offers a unique combination of features that can be strategically leveraged in PROTAC design.[14][15]

2.1 Analysis of the 3-Fluoropyridin-2-yl Moiety

The 3-fluoropyridin-2-carbonitrile fragment serves as a potential warhead.[16]

  • Privileged Structure: Pyridine rings are ubiquitous in medicinal chemistry.

  • Modulation by Fluorine: The electron-withdrawing fluorine atom can significantly alter the electronic properties of the pyridine ring, potentially enhancing binding affinity, improving metabolic stability, and introducing favorable interactions within a protein's binding pocket.[16]

  • Versatile Nitrile Group: The cyano group is a versatile handle that can be hydrolyzed to a carboxylic acid or reduced to an amine for further modification, or it can act as a hydrogen bond acceptor in the protein binding site.[16]

2.2 The 3-Oxocyclobutane Core: A Rigid Linker Element

The cyclobutane ring is an underutilized but highly valuable scaffold in drug design.[6] Its incorporation into a PROTAC linker provides several advantages over traditional flexible alkyl or PEG chains.[2][7]

  • Conformational Rigidity: Unlike flexible linkers, the puckered, rigid conformation of the cyclobutane ring reduces the entropic penalty of forming the ternary complex.[4][17][18] This pre-organization can lead to more stable and productive ternary complexes.

  • Precise Vector Control: The defined geometry of the cyclobutane scaffold allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand, facilitating rational design to optimize protein-protein interactions within the ternary complex.[4][5]

  • Improved Physicochemical Properties: Cyclobutane motifs can improve metabolic stability and other key pharmacokinetic properties compared to more flexible or aromatic linkers.[4][5]

  • Synthetic Handle: The ketone at the 3-position of the cyclobutane ring serves as an ideal and readily reactive chemical handle for linker attachment, most commonly via reductive amination.

Part 3: Protocol for PROTAC Synthesis

This section outlines a general, yet robust, two-step protocol for synthesizing a PROTAC using 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile as the starting point. The example uses an amine-terminated PEG linker and a carboxylic acid-functionalized pomalidomide derivative for CRBN recruitment.

Synthesis_Workflow start Building Block (Fluoropyridine-Cyclobutanone) reductive_amination Step 1: Reductive Amination start->reductive_amination linker Amine-Terminated Linker (e.g., H2N-PEGn-COOH) linker->reductive_amination intermediate Intermediate (Fluoropyridine-Cyclobutanamine-Linker-COOH) reductive_amination->intermediate amide_coupling Step 2: Amide Coupling intermediate->amide_coupling e3_ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) e3_ligand->amide_coupling (or other functionalized E3 ligand) protac Final PROTAC amide_coupling->protac

Diagram 2. General synthetic workflow for PROTAC construction.

3.1 Step 1: Linker Attachment via Reductive Amination

This procedure couples the building block to an amine-functionalized linker.

  • Materials:

    • 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (1.0 eq)

    • Amine-terminated linker (e.g., 1-Amino-12-carboxy-3,6,9-trioxadodecane) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic amount)

  • Protocol:

    • Dissolve 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add the amine-terminated linker, followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 10 minutes. Causality: This mild reducing agent selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor reaction progress by LC-MS or TLC.

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate product by flash column chromatography (e.g., silica gel, eluting with a DCM/Methanol gradient) to yield the linker-conjugated intermediate.

3.2 Step 2: Conjugation to an E3 Ligase Ligand

This procedure forms an amide bond between the carboxylic acid of the intermediate and an amine-functionalized E3 ligase ligand.

  • Materials:

    • Linker-conjugated intermediate from Step 1 (1.0 eq)

    • Amine-functionalized E3 Ligand (e.g., 4-Aminopomalidomide) (1.0 eq)

    • HATU (1.2 eq) or HBTU/HOBt

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Protocol:

    • Dissolve the linker-conjugated intermediate in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. Causality: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

    • Add the amine-functionalized E3 ligase ligand to the activated mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC to achieve high purity (>95%).

Part 4: Protocols for In Vitro Evaluation of the PROTAC

A systematic, multi-assay approach is essential to validate the mechanism of action and determine the potency of a newly synthesized PROTAC.[19][20]

Evaluation_Workflow cluster_0 PROTAC Characterization Synthesis Synthesized PROTAC Biochem Biochemical Assays Synthesis->Biochem Cellular Cellular Assays Synthesis->Cellular FP Ternary Complex Formation (FP/BRET) Biochem->FP Degradation Protein Degradation (Western Blot) Cellular->Degradation Viability Cell Viability (CTG/CCK-8) Cellular->Viability Data Data Analysis (DC50, Dmax, IC50) FP->Data Degradation->Data Viability->Data

Diagram 3. Integrated workflow for the in vitro evaluation of a novel PROTAC.

4.1 Assay 1: Target Protein Degradation by Western Blot

This is the definitive assay to confirm that the PROTAC induces the degradation of the target protein.

  • Protocol:

    • Seed cells expressing the POI in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium and treat the cells with the PROTAC dilutions.

    • Incubate for a predetermined time (e.g., 18-24 hours). Causality: This duration is typically sufficient for the degradation machinery to act and for changes in protein levels to be robustly detected.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

  • Data Presentation:

Concentration (nM)Normalized POI Level (% of Vehicle)
Vehicle (0)100
1...
10...
100...
1000...
10000...

From this data, calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

4.2 Assay 2: Ternary Complex Formation (Conceptual Overview)

Confirming ternary complex formation is crucial for mechanistic validation.[19][20] While protocol specifics depend on the available technology, the principle is to measure the PROTAC-induced proximity of the POI and the E3 ligase.

  • Fluorescence Polarization (FP): An in vitro assay where a fluorescently labeled POI is titrated with the E3 ligase in the presence and absence of the PROTAC. Formation of the large ternary complex leads to a slower tumbling rate and an increase in the FP signal.[19][20]

  • NanoBRET™/HiBiT: In-cell assays that use bioluminescence resonance energy transfer or protein fragment complementation to measure protein proximity in a live-cell context, providing highly relevant physiological data.[19][20][21]

4.3 Assay 3: Cell Viability/Cytotoxicity

This assay assesses the functional consequence of POI degradation, which is particularly relevant if the POI is involved in cell survival or proliferation.[]

  • Protocol:

    • Seed cells in a 96-well plate.

    • Treat with serial dilutions of the PROTAC as in the Western blot assay.

    • Incubate for a longer period (e.g., 72 hours) to allow for functional effects to manifest.

    • Add a viability reagent such as CellTiter-Glo® (Promega) or CCK-8.

    • Measure luminescence or absorbance according to the manufacturer's instructions.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

Part 5: Troubleshooting and Key Considerations

  • No Degradation: If no degradation is observed, consider that the linker may be too short, too long, or has the wrong geometry. Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) to explore the structure-activity relationship (SAR).[23]

  • "Hook Effect": At very high concentrations, PROTACs can sometimes show reduced degradation. This is due to the formation of binary POI-PROTAC and E3-PROTAC complexes that cannot form a ternary complex. This is a hallmark of a well-functioning PROTAC.

  • E3 Ligase Choice: If a CRBN-based PROTAC is ineffective, consider synthesizing a VHL-based analogue. The relative orientation of the POI and E3 ligase is critical, and one E3 ligase may form a more productive ternary complex than another for a given POI.[24]

  • Cellular Permeability: PROTACs are often large molecules that can suffer from poor cell permeability. If in-cell assays fail but biochemical assays work, permeability may be the issue. The rigid, less polar nature of the cyclobutane scaffold may offer an advantage here over long, polar PEG linkers.

References

  • Vertex AI Search. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • University of Dundee Research Portal. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - Discovery.
  • National Institutes of Health (PMC). Current strategies for the design of PROTAC linkers: a critical review.
  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • PubMed. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • ChemPep. Overview of PROTAC Linkers.
  • National Institutes of Health (PMC). Cyclobutanes in Small‐Molecule Drug Candidates.
  • National Institutes of Health (PMC). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
  • BOC Sciences. Exploration and innovation of Linker features in PROTAC design.
  • Journal of the American Chemical Society. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes.
  • National Institutes of Health (PMC). Assays and technologies for developing proteolysis targeting chimera degraders.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022).
  • MedchemExpress.com. PROTAC - Design Strategy for Targeting.
  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates.
  • National Institutes of Health (PMC). Advancing Design Strategy of PROTACs for Cancer Therapy.
  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.
  • BOC Sciences. Design Principles of PROTAC Delivery Systems.
  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (n.d.).
  • PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • ACS Publications. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • Life Chemicals. Explore Our Novel Cyclobutane Derivatives.
  • BOC Sciences. PROTAC In Vitro Evaluation Services.
  • Appretech Scientific Limited. 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.
  • 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram. (n.d.).
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
  • Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. (n.d.).
  • Sigma-Aldrich. Design the Perfect PROTAC®.
  • National Institutes of Health. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule.
  • PubMed. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.
  • eScholarship.org. Targeted Protein Degradation: Design Considerations for PROTAC Development.

Sources

Topic: Advanced Coupling Strategies for the 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The unique three-dimensional architecture of the cyclobutane ring, combined with the electronic properties of the fluoropyridine moiety, makes 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile a highly valuable building block in modern medicinal chemistry.[1][2][3][4] Its rigid structure can enforce specific ligand conformations, potentially improving binding affinity to biological targets, while its physicochemical properties offer advantages in metabolic stability.[2][5] This application note provides a comprehensive guide for researchers on leveraging palladium-catalyzed cross-coupling reactions to functionalize this scaffold. We present detailed protocols and the underlying scientific rationale for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Introduction: The Strategic Value of the Scaffold

In the landscape of fragment-based drug discovery (FBDD), there is a growing demand for novel, three-dimensional (3D) scaffolds that move beyond traditional flat, aromatic rings.[2] Saturated carbocycles like cyclobutane are particularly attractive as they introduce C(sp³)-rich centers, enhancing spatial complexity and improving pharmacologically relevant properties.[6] The cyclobutane motif, though historically underrepresented due to perceived instability, offers favorable metabolic stability and can serve as a bioisosteric replacement for other groups.[2]

When combined with a 3-fluoropyridine ring—a common feature in pharmaceuticals for modulating electronics and improving metabolic resistance—the resulting scaffold becomes a powerful starting point for generating novel chemical entities. This guide focuses on the practical application of cornerstone cross-coupling reactions to derivatize this core, specifically utilizing a halogenated intermediate as the electrophilic partner.

Reactivity and Strategic Considerations

Direct functionalization of the parent molecule is challenging. For palladium-catalyzed cross-coupling, an electrophilic leaving group, typically a halide (Br, I) or a triflate, is required on the pyridine ring.[7] Therefore, this guide will assume the use of a key intermediate, 1-(5-Bromo-3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile , as the starting material for the subsequent protocols.

Furthermore, 2-substituted pyridines present a known challenge in cross-coupling chemistry. The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8][9] The choice of bulky, electron-rich phosphine ligands is therefore critical to mitigate this effect and promote efficient catalysis.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[10] It is widely used to synthesize biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals. The reaction is valued for its mild conditions and the environmental compatibility of its boron-based reagents.[11]

Catalytic Cycle and Mechanistic Insights

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]

Suzuki_Mechanism pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Ar-X) center trans_complex [Ar-Pd(II)(R)L₂] oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol describes a general procedure for coupling various arylboronic acids with the 1-(5-Bromo-3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile substrate.

Materials:

  • 1-(5-Bromo-3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

Procedure:

  • To an oven-dried reaction vial, add 1-(5-Bromo-3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • In a separate vial, prepare the catalyst premix: dissolve Pd₂(dba)₃ (0.015 eq.) and SPhos (0.03 eq.) in a small amount of the reaction solvent. Rationale: Premixing the catalyst and ligand can improve catalytic activity and consistency.

  • Add the catalyst premix to the reaction vial containing the solids.

  • Add the remaining anhydrous solvent (to a final concentration of ~0.1 M).

  • Seal the vial, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Example)Catalyst SystemBaseSolventTemp (°C)
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100
3-Cyanophenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane90
Thiophene-2-boronic acidPdCl₂(dppf)K₂CO₃DMF/H₂O85

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[12] This transformation has revolutionized synthetic chemistry, enabling access to a vast array of aryl amines, which are critical pharmacophores.[13][14] The development of specialized, bulky phosphine ligands has been crucial to the reaction's broad substrate scope and high efficiency.[12][15]

Catalytic Cycle and Mechanistic Insights

Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl halide to Pd(0).[12] The resulting Pd(II) complex then coordinates the amine. A base facilitates deprotonation of the coordinated amine to form a palladium amide complex. The final, often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[15]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Ar-X) amide_formation [Ar-Pd(II)(NR¹R²)L] oa_complex->amide_formation Amine Coordination & Deprotonation (HNR¹R² + Base) amide_formation->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol outlines a general method for coupling various amines with the bromo-pyridine substrate. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

Materials:

  • 1-(5-Bromo-3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other bulky phosphine ligand (e.g., RuPhos) (1.2-1.5 eq. relative to Pd)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.5 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with NaOtBu (1.5 eq.).

  • Add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.045 eq.).

  • Add 1-(5-Bromo-3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene (to a final concentration of ~0.1-0.2 M).

  • Seal the vial and remove it from the glovebox. Heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS. Note: Reactions are often complete within 2-24 hours.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue via flash column chromatography.

Amine (Example)Catalyst SystemBaseSolventTemp (°C)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110
AnilinePd(OAc)₂ / RuPhosLHMDS1,4-Dioxane100
BenzylaminePd₂(dba)₃ / BINAPCs₂CO₃Toluene100

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction is the premier method for forming a bond between a C(sp²) of an aryl or vinyl halide and a terminal C(sp) of an alkyne.[16] It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt co-catalyst.[17] The resulting arylalkynes are versatile intermediates in organic synthesis and are found in various materials and biologically active molecules.

Catalytic Cycle and Mechanistic Insights

The reaction involves two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting Pd(II)-alkynyl-aryl complex yields the final product and regenerates the Pd(0) catalyst.[17]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Ar-X) trans_complex [Ar-Pd(II)(C≡CR)L₂] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu(I)-C≡CR cu_acetylide->oa_complex from Copper Cycle alkyne H-C≡CR alkyne->cu_acetylide Base (Amine) cu_salt Cu(I)X

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling with Terminal Alkynes

This protocol provides a standard procedure for the copper-co-catalyzed coupling of terminal alkynes. Anhydrous and anaerobic conditions are important to prevent unwanted side reactions, such as the homocoupling of alkynes (Glaser coupling).[18]

Materials:

  • 1-(5-Bromo-3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II)) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (serves as base and solvent)

  • Anhydrous THF or DMF (co-solvent, optional)

Procedure:

  • To a Schlenk flask, add 1-(5-Bromo-3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Alkyne (Example)Catalyst SystemBaseSolventTemp (°C)
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF25-40
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEADMF50
1-HeptynePd(PPh₃)₄ / CuIPiperidineAcetonitrile60

References

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]

  • Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]

  • Grygorenko, O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Grygorenko, O., et al. (2021). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Appretech Scientific Limited. 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. Available at: [Link]

  • YouTube. (2020). Suzuki Coupling. Available at: [Link]

  • Aladdin Scientific. 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Sil, D., et al. (2016). Synthesis of Benzocyclobutanes through Ring Transformation Reactions of 2 H -pyran-2-ones. ResearchGate. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules. Available at: [Link]

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Liu, K., et al. (2024). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. Chemistry – An Asian Journal. Available at: [Link]

  • AA Blocks. 1-(2-fluoropyridin-3-yl)-3-oxocyclobutane-1-carbonitrile. Available at: [Link]

  • SciSpace. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Li, P., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Patil, C. J., et al. (2017). Coupling reactions involving aryldiazonium salt: Part-I. Chemoselective condensation to synthesize 2-(phenylhydrazono)-3-oxo-butyricacid ethylester, its derivatives and their antibacterial activity. ResearchGate. Available at: [Link]

  • Grimaud, L., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Chemical Science. Available at: [Link]

Sources

Application Note: Strategic Incorporation of Cyclobutane Linkers in PROTAC® Design and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigidity in PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, tethered by a chemical linker.[1] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][4]

Traditional flexible linkers, such as alkyl chains and polyethylene glycol (PEG) units, offer synthetic accessibility but can incur an entropic penalty upon binding, potentially destabilizing the ternary complex.[1][3] In contrast, rigid linkers, including those incorporating cycloalkane scaffolds, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and enhancing its stability.[3][5] This can translate to improved degradation efficiency and selectivity.[5]

The cyclobutane moiety, in particular, has garnered significant interest as a rigid linker component. Its compact, three-dimensional structure can confer metabolic stability and improve pharmacokinetic properties.[1][6] The stereochemistry of 1,3-disubstituted cyclobutanes (cis and trans isomers) provides distinct vectors for orienting the two ligands, allowing for a fine-tuning of the geometry of the ternary complex. This guide provides a detailed experimental procedure for the rational design, synthesis, and incorporation of cyclobutane linkers into novel PROTAC degraders.

Designing the Cyclobutane-Containing PROTAC: A Workflow

The successful incorporation of a cyclobutane linker begins with a strategic design phase. This workflow outlines the key considerations and steps from conceptualization to the final molecule.

PROTAC_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Start 1. Select POI & E3 Ligase Ligands Select_Linker 2. Choose Cyclobutane Stereochemistry (cis vs. trans) Start->Select_Linker Define spatial vectors Select_Attachment 3. Identify Attachment Points on Ligands & Linker Select_Linker->Select_Attachment Consider exit vectors Synthesize_Precursor 4. Synthesize Functionalized Cyclobutane Precursor Select_Attachment->Synthesize_Precursor Plan synthetic route Couple_1 5. First Coupling Reaction (e.g., Amide Bond Formation) Synthesize_Precursor->Couple_1 Activate functional group Couple_2 6. Second Coupling Reaction Couple_1->Couple_2 Deprotect & activate Purify 7. Purification & Characterization Couple_2->Purify Isolate final product Ternary_Complex 8. Ternary Complex Formation Assays (e.g., SPR, TR-FRET) Purify->Ternary_Complex Confirm structure Degradation 9. Degradation Assays (e.g., Western Blot, DC50/Dmax) Ternary_Complex->Degradation Assess binding Cell_Viability 10. Cellular Activity (e.g., Anti-proliferative Assays) Degradation->Cell_Viability Quantify protein loss

Caption: A workflow for the design, synthesis, and evaluation of cyclobutane-containing PROTACs.

Experimental Protocols: Synthesis and Incorporation

This section details the synthetic procedures for preparing functionalized cyclobutane precursors and their subsequent incorporation into a PROTAC scaffold. The protocols are based on established methodologies in organic and medicinal chemistry.[7][8][9]

Synthesis of a Key Precursor: cis-Cyclobutane-1,3-dicarboxylic acid

cis- and trans-cyclobutane-1,3-dicarboxylic acids are versatile building blocks for PROTAC synthesis.[10][11] The following protocol describes a scalable, diastereoselective synthesis of the cis isomer.[7][9]

Protocol 1: Synthesis of cis-Cyclobutane-1,3-dicarboxylic acid

StepProcedureRationale & Expert Notes
1 Knoevenagel Condensation: In a round-bottom flask, combine diethyl 3-oxocyclobutane-1-carboxylate (1.0 eq.), Meldrum's acid (1.1 eq.), and piperidine (0.1 eq.) in dichloromethane (DCM). Stir at room temperature for 12-16 hours.The Knoevenagel condensation forms the cyclobutylidene Meldrum's acid derivative. Piperidine acts as a basic catalyst. Monitor reaction completion by TLC or LC-MS.
2 Work-up: Wash the reaction mixture with 1M HCl, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.This removes the catalyst and any unreacted Meldrum's acid.
3 Diastereoselective Reduction: Dissolve the crude product from Step 2 in a mixture of THF and water (4:1). Cool the solution to -5 °C. Add sodium borohydride (NaBH4, 0.8 eq.) portion-wise, maintaining the temperature below 0 °C. Stir for 2 hours.Lowering the temperature is crucial for achieving high diastereoselectivity for the cis isomer.[7] NaBH4 reduces the exocyclic double bond.
4 Hydrolysis and Isolation: Quench the reaction by the slow addition of 6M HCl at 0 °C until the pH is ~1. Heat the mixture to reflux for 4 hours. Cool to room temperature and extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the crude dicarboxylic acid.The acidic workup and heating hydrolyze the ester and Meldrum's acid adduct to the desired dicarboxylic acid.
5 Purification/Recrystallization: Recrystallize the crude product from a mixture of water and ethanol to obtain pure cis-cyclobutane-1,3-dicarboxylic acid.Recrystallization is effective for improving the diastereomeric ratio and removing impurities.[7]
Incorporation of the Cyclobutane Linker via Amide Coupling

The dicarboxylic acid precursor can be sequentially coupled to the amine-functionalized POI ligand and E3 ligase ligand. Standard amide coupling conditions are generally effective.[2][12]

Protocol 2: Sequential Amide Coupling

StepProcedureRationale & Expert Notes
1 Mono-activation and First Coupling: Dissolve cis-cyclobutane-1,3-dicarboxylic acid (1.0 eq.) in DMF. Add HATU (1.1 eq.) and DIPEA (3.0 eq.) and stir for 15 minutes. Add the amine-containing POI ligand (1.0 eq.) and stir at room temperature for 16 hours.This step forms a mono-amidation product. Using a slight excess of the coupling agent ensures efficient activation of one carboxylic acid group. Monitor the reaction by LC-MS to avoid di-amidation.
2 Purification: Purify the mono-amidation product by reverse-phase HPLC.This is a critical step to isolate the desired intermediate before the second coupling.
3 Second Coupling: Dissolve the purified mono-amidation product (1.0 eq.) in DMF. Add HATU (1.1 eq.) and DIPEA (3.0 eq.) and stir for 15 minutes. Add the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq.) and stir at room temperature for 16 hours.This step completes the PROTAC synthesis by forming the second amide bond.
4 Final Purification: Purify the final PROTAC compound by reverse-phase HPLC. Lyophilize the appropriate fractions to yield the pure product.High purity is essential for accurate biological evaluation.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final PROTAC.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and stereochemical assignment.The coupling constants and chemical shifts of the cyclobutane protons can help distinguish between cis and trans isomers.
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular weight and elemental composition.Provides an exact mass measurement to confirm the molecular formula of the synthesized PROTAC.
HPLC/UPLC Purity assessment.A single, sharp peak indicates high purity. Purity should typically be >95% for biological assays.
Chiral Chromatography (If applicable) Separation and quantification of enantiomers.If chiral centers are present, this technique is necessary to ensure enantiomeric purity.

Biological Evaluation: Assessing PROTAC Function

Once synthesized and characterized, the cyclobutane-containing PROTAC must be evaluated for its ability to induce protein degradation.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC Cyclobutane PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-Ubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ubiquitin Ub Ubiquitin->Poly_Ub Proteasome Proteasome Poly_Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalysis

Caption: Mechanism of action for a cyclobutane-containing PROTAC.

Key Assays for Biological Evaluation:

  • Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the binding affinity and kinetics of the PROTAC to its target proteins and to confirm the formation of the ternary complex.[13][14]

  • Western Blotting: This is a standard method to visually assess the reduction in the levels of the POI in cells treated with the PROTAC.

  • Quantitative Degradation Assays: To determine the potency and efficacy of the PROTAC, dose-response experiments are performed to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

  • Cell Viability/Proliferation Assays: These assays (e.g., MTS, CellTiter-Glo) are used to determine the functional consequence of POI degradation, such as the inhibition of cancer cell growth.[15]

Conclusion

The incorporation of rigid linkers, such as the cyclobutane scaffold, represents a significant advancement in the rational design of PROTACs. By providing conformational constraint, these linkers can enhance the formation and stability of the critical ternary complex, leading to more efficient and selective protein degradation. The detailed synthetic and evaluative protocols provided in this guide offer a comprehensive framework for researchers to explore the potential of cyclobutane-containing PROTACs in their own drug discovery programs. Careful execution of these methods, coupled with rigorous characterization, will enable the development of the next generation of potent and effective protein degraders.

References

  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • ChemPep. Overview of PROTAC Linkers.
  • Precise PEG. Linkers in PROTACs.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • MedChemExpress. Cyclobutane-1,3-dicarboxylic acid | PROTAC Linker.
  • MedChemExpress. trans-Cyclobutane-1,3-dicarboxylic acid | PROTAC Linker.
  • ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry.
  • NIH. Current strategies for the design of PROTAC linkers: a critical review.
  • NIH. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • PubMed. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors.
  • ResearchGate. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
  • ResearchGate. Design and synthesis of PROTACs against CypA.
  • Benchchem.
  • NIH.
  • PubMed. (2023, January 15).
  • Mtoz Biolabs.

Sources

Application Notes and Protocols for the Characterization of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a suite of detailed analytical methods for the structural elucidation and purity assessment of 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, a key building block in modern drug discovery, particularly in the development of protein degraders.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to characterization. This document emphasizes not only the procedural steps but also the underlying scientific principles, ensuring robust and reproducible results. The methods detailed include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. Each section provides field-proven insights and self-validating protocols to ensure the highest level of scientific integrity.

Introduction: The Significance of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

The landscape of small molecule drug discovery is continually evolving, with an increasing emphasis on novel modalities and complex molecular architectures.[2] 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (Molecular Formula: C₁₀H₇FN₂O, Molecular Weight: 190.177 g/mol ) has emerged as a critical structural motif in the synthesis of targeted protein degraders and other advanced therapeutic agents.[1] Its unique combination of a fluorinated pyridine ring, a strained cyclobutane core, and a nitrile group presents both synthetic opportunities and analytical challenges.

The fluorine atom, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making its precise placement and confirmation essential.[3][4] Therefore, a rigorous and multi-pronged analytical strategy is imperative to ensure the identity, purity, and stability of this compound, which are foundational to its successful application in drug development pipelines.[5][6] This guide provides the necessary protocols to achieve this.

Logical Workflow for Characterization

A systematic approach to characterization is crucial for obtaining a complete and accurate profile of the target molecule. The following workflow is recommended to ensure all critical attributes are assessed.

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity and Quantification cluster_3 Data Integration and Reporting Sample_Receipt Sample Receipt and Visual Inspection Solubility_Testing Solubility Testing Sample_Receipt->Solubility_Testing MS_Analysis Mass Spectrometry (MS) (Molecular Weight) Solubility_Testing->MS_Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) MS_Analysis->NMR_Spectroscopy FTIR_Spectroscopy FTIR Spectroscopy (Functional Groups) NMR_Spectroscopy->FTIR_Spectroscopy HPLC_Analysis HPLC-UV Analysis (Purity Assessment) FTIR_Spectroscopy->HPLC_Analysis qNMR_Analysis Quantitative NMR (qNMR) (Assay) HPLC_Analysis->qNMR_Analysis Data_Analysis Comprehensive Data Analysis and Interpretation qNMR_Analysis->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Figure 1: A logical workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of small molecule drug candidates.[7] A robust reverse-phase HPLC (RP-HPLC) method is essential for separating the target compound from potential impurities, starting materials, and byproducts.

Rationale for Method Selection: RP-HPLC is chosen for its versatility and suitability for moderately polar organic compounds like the one . The use of a C18 column provides excellent hydrophobic retention, while a gradient elution with acetonitrile and water allows for the effective separation of components with varying polarities. UV detection is appropriate due to the presence of the chromophoric pyridine ring.

Protocol 3.1: RP-HPLC Method for Purity Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    • Agilent Zorbax Bonus-RP column (250 x 4.6 mm, 5 µm) or equivalent.[8]

  • Reagents and Solvents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or higher, purified through a Milli-Q system or equivalent.

    • Formic acid (FA), LC-MS grade.

  • Chromatographic Conditions:

ParameterValueRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for nitrogen-containing heterocycles by suppressing the ionization of the pyridine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% BA gradient elution is crucial for resolving impurities with a wide range of polarities and ensuring that late-eluting compounds are washed from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 258 nmChosen based on the UV absorbance maximum of the fluoropyridine moiety. A DAD can be used to scan a range (e.g., 200-400 nm) to identify the optimal wavelength.[8]
Injection Volume 5 µLA small injection volume minimizes the risk of peak distortion and column overloading.
Sample Preparation Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.The chosen diluent should be compatible with the mobile phase to ensure good peak shape.
  • Data Analysis and System Suitability:

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.

    • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. These checks ensure the system is performing correctly.[8]

Mass Spectrometry: Molecular Weight Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a synthesized compound.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar small molecules, minimizing fragmentation and providing a clear molecular ion peak.

Rationale for Method Selection: ESI in positive ion mode is selected because the nitrogen atom on the pyridine ring can be readily protonated to form a [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), such as with a time-of-flight (TOF) or Orbitrap analyzer, is recommended to provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Protocol 4.1: LC-MS Analysis for Molecular Weight Confirmation
  • Instrumentation:

    • An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

  • LC Conditions:

    • The HPLC method described in Protocol 3.1 can be directly coupled to the mass spectrometer. This allows for the separation of the compound from any impurities before it enters the MS, providing mass information for each component.

  • MS Parameters:

ParameterValueRationale
Ionization Mode ESI, PositivePromotes the formation of [M+H]⁺ ions due to the basicity of the pyridine nitrogen.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Drying Gas Flow 8 - 12 L/minFacilitates desolvation of the droplets in the ESI source.
Drying Gas Temp. 300 - 350 °CAids in solvent evaporation.
Mass Range m/z 50 - 500A range sufficient to detect the expected molecular ion and potential low-mass fragments or adducts.
Data Acquisition Full Scan ModeTo obtain a complete mass spectrum of the compound.
  • Expected Results and Interpretation:

    • The theoretical monoisotopic mass of C₁₀H₇FN₂O is 190.0546 g/mol .

    • In the positive ion mode ESI-MS spectrum, the primary expected ion is the protonated molecule [M+H]⁺ at m/z 191.0624.

    • HRMS data should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition C₁₀H₈FN₂O⁺.

    • Other potential adducts, such as [M+Na]⁺ (m/z 213.0443) or [M+K]⁺ (m/z 228.0183), may also be observed.

NMR Spectroscopy: Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. For a fluorinated compound such as this, ¹H, ¹³C, and ¹⁹F NMR are all essential.[10][11]

Rationale for Technique Selection:

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • ¹⁹F NMR: Directly observes the fluorine atom, which is crucial for confirming its presence and position.[3] The large chemical shift range and high sensitivity of ¹⁹F make it an excellent probe.[12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for establishing the connectivity between atoms and definitively assigning all signals. For fluorinated compounds, experiments that correlate ¹H, ¹³C, and ¹⁹F are particularly insightful.[13]

Protocol 5.1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The choice of solvent depends on the compound's solubility. DMSO-d₆ is often a good choice for polar, nitrogen-containing compounds.

    • Filter the solution into a 5 mm NMR tube.

  • Instrumentation and Acquisition Parameters:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering ~0-12 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so acquisition times are typically short.

    • 2D NMR: Acquire standard COSY, HSQC, and HMBC spectra to establish connectivities.

  • Expected Spectral Features:

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity and Coupling
¹H Pyridine Ring Protonsδ 7.0 - 8.5Doublets, Triplets, or Multiplets with J-couplings to adjacent protons and fluorine.
¹H Cyclobutane Methylene Protons (-CH₂-)δ 3.0 - 4.5Complex multiplets due to geminal and vicinal couplings.
¹³C Carbonyl Carbon (C=O)δ ~200
¹³C Nitrile Carbon (C≡N)δ 115 - 125[14]
¹³C Pyridine Ring Carbonsδ 120 - 160Signals will show coupling to fluorine (JCF). The carbon directly bonded to fluorine will have a large ¹JCF coupling.
¹³C Cyclobutane Carbonsδ 30 - 60
¹⁹F Aryl Fluoride (C-F)δ -110 to -140 (relative to CFCl₃)Will show couplings to adjacent protons (JHF).

FTIR Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[4]

Rationale for Method Selection: FTIR is excellent for confirming the presence of the key carbonyl (C=O), nitrile (C≡N), and C-F bonds within the molecule's structure.

Protocol 6.1: FTIR Analysis
  • Instrumentation:

    • An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy solid sample analysis.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum first, then the sample spectrum.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2260 - 2240C≡N stretchNitrile[14][15]
~1785C=O stretchKetone (in a four-membered ring)
1600 - 1450C=C and C=N stretchesPyridine Ring
1250 - 1150C-F stretchAryl Fluoride[16]

Causality Note: The C=O stretching frequency for a ketone in a strained four-membered ring (cyclobutanone) is typically higher (~1785 cm⁻¹) than that of an acyclic ketone (~1715 cm⁻¹) due to increased s-character in the C=O bond caused by ring strain. This can be a key diagnostic feature.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. By systematically applying HPLC, MS, NMR, and FTIR, researchers can confidently verify the identity, structure, and purity of this important building block. Adherence to these protocols will ensure high-quality, reliable data, which is fundamental to the advancement of drug discovery and development programs. The integration of data from these orthogonal techniques provides a self-validating system, underpinning the trustworthiness of the final analytical report.

References

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Pease, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Retrieved from [Link]

  • Stroud, C. K. (2021). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. University of Florida. Retrieved from [Link]

  • Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Workflows for Pharmaceutical Small Molecule Development. Retrieved from [Link]

  • UCLA Newsroom. (2018, November 27). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. Retrieved from [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Retrieved from [Link]

  • Dong, M. W. (2022, August 1). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Retrieved from [Link]

  • Tomer, K. B., & D'Agostino, P. A. (1974). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Iacono, S. T., & Budy, S. M. (2018). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of some fluorinated pyridinium N-imines. Retrieved from [Link]

  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram. Retrieved from [Link]

  • Mehta, D. K., et al. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Ghosez, L., et al. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • Srujani, C. H., et al. (2021, January 11). RP-HPLC Method Development and Validation for the Determination of Pemigatinib using Design of Experiments Approach. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a novel small molecule incorporating a fluorinated pyridine ring, a common pharmacophore in medicinal chemistry, and a strained cyclobutanone moiety. The precise structural characterization of such molecules is a critical step in the drug discovery and development pipeline, ensuring identity, purity, and stability. This application note provides a detailed guide to the structural elucidation of this compound using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will delve into the theoretical basis for the expected spectral data, present detailed protocols for data acquisition, and offer insights into the interpretation of the results.

The strategic placement of the fluorine atom on the pyridine ring is expected to significantly influence the molecule's electronic properties and metabolic stability. The cyclobutanone ring, a versatile synthetic intermediate, introduces conformational rigidity. Understanding the interplay of these structural features is paramount, and the methodologies described herein provide a robust framework for achieving this.

Predicted Spectroscopic Data & Interpretation

Due to the novelty of this specific molecule, this section presents predicted NMR and Mass Spectrometry data based on established principles of spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete assignment.

The proton NMR spectrum is expected to show distinct signals for the pyridine and cyclobutane protons. The fluorine atom will introduce characteristic splitting patterns (J-coupling) to adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-4' 7.50 - 7.65dddJH4'-H5' ≈ 8.5, JH4'-F3' ≈ 4.5, JH4'-H6' ≈ 1.5Deshielded by adjacent nitrogen and fluorine. Coupling to H-5', F-3', and a long-range coupling to H-6'.
H-5' 7.30 - 7.45dddJH5'-H6' ≈ 4.5, JH5'-H4' ≈ 8.5, JH5'-F3' ≈ 8.5Influenced by ortho- and meta-couplings to other ring protons and the fluorine atom.
H-6' 8.35 - 8.50dddJH6'-H5' ≈ 4.5, JH6'-F3' ≈ 1.0, JH6'-H4' ≈ 1.5Strongly deshielded due to its position ortho to the electron-withdrawing nitrogen atom.
H-2, H-4 3.60 - 3.90m-Diastereotopic methylene protons of the cyclobutanone ring, appearing as a complex multiplet.

The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment (which differentiates CH, CH₂, and CH₃ groups), will provide a complete carbon count and hybridization state.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135Rationale
C=O (C-3) 205.0 - 210.0NegativeTypical chemical shift for a ketone carbonyl in a strained four-membered ring.
C-3' 155.0 - 160.0 (d, JC-F ≈ 240 Hz)No SignalCarbon directly attached to fluorine, showing a large one-bond C-F coupling constant.
C-6' 148.0 - 152.0 (d, JC-F ≈ 5 Hz)Positive (CH)Carbon ortho to nitrogen, showing a smaller C-F coupling.
C-2' 140.0 - 145.0 (d, JC-F ≈ 15 Hz)No SignalQuaternary carbon attached to the cyclobutane ring, influenced by fluorine.
C-4' 125.0 - 130.0 (d, JC-F ≈ 20 Hz)Positive (CH)Aromatic CH carbon influenced by the fluorine atom.
C-5' 122.0 - 126.0 (d, JC-F ≈ 4 Hz)Positive (CH)Aromatic CH carbon with a smaller C-F coupling.
CN 118.0 - 122.0No SignalTypical chemical shift for a nitrile carbon.
C-1 45.0 - 50.0No SignalQuaternary carbon of the cyclobutane ring, deshielded by the nitrile and pyridine ring.
C-2, C-4 40.0 - 45.0Negative (CH₂)Methylene carbons of the cyclobutanone ring.

The ¹⁹F NMR spectrum will provide specific information about the fluorine environment.

Table 3: Predicted ¹⁹F NMR Chemical Shift (470 MHz, CDCl₃)

AtomPredicted Chemical Shift (δ, ppm)MultiplicityRationale
F-3' -120.0 to -135.0dddThe chemical shift is characteristic of a fluorine atom on a pyridine ring. It will be split by H-4' and H-5'.
High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition of the molecule. Electrospray ionization (ESI) in positive ion mode is the recommended technique due to the presence of the basic pyridine nitrogen.

Table 4: Predicted HRMS Data (ESI-QTOF)

Ion SpeciesCalculated m/zRationale
[M+H]⁺191.0666The protonated molecular ion is expected to be the base peak. The high-resolution measurement allows for unambiguous confirmation of the elemental formula C₁₀H₈FN₂O⁺.
[M+Na]⁺213.0485Adduct with sodium, commonly observed in ESI mass spectrometry.

Under collision-induced dissociation (CID), the protonated molecule is expected to undergo fragmentation. Key predicted fragment ions include:

  • Loss of CO (28 Da): A common fragmentation for cyclic ketones, leading to a cyclopropyl intermediate.

  • Loss of HCN (27 Da): Fragmentation involving the nitrile group.

  • Cleavage of the cyclobutane ring: Leading to various smaller fragments.

Experimental Protocols

The following protocols are designed to yield high-quality data for the structural confirmation of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.

Protocol: NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Lock, Tune, and Shim D->E F Acquire 1D Spectra: ¹H, ¹³C{¹H}, DEPT-135, ¹⁹F E->F G Acquire 2D Spectra (optional): COSY, HSQC, HMBC F->G For complex structures H Apply Fourier Transform F->H I Phase and Baseline Correction H->I J Calibrate spectra (TMS or residual solvent peak) I->J K Integrate ¹H signals and pick peaks J->K

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer (a field strength of 400 MHz or higher is recommended).

    • Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

  • Data Acquisition Parameters:

    • ¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

    • DEPT-135: Use standard pulse program parameters to differentiate carbon types.

    • ¹⁹F NMR: Acquire with a spectral width of ~100 ppm and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on all spectra.

    • Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and perform peak picking for all spectra.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis MS_A Prepare a dilute solution (~10 µg/mL) MS_B Use a suitable solvent (e.g., Acetonitrile/Water 50:50 + 0.1% Formic Acid) MS_A->MS_B MS_C Infuse sample into ESI source via syringe pump or LC MS_B->MS_C MS_D Acquire full scan MS data in positive ion mode MS_C->MS_D MS_F Perform MS/MS (CID) on the [M+H]⁺ ion MS_D->MS_F MS_G Determine accurate mass of the molecular ion MS_D->MS_G MS_E Mass range: m/z 50-500 MS_I Analyze fragmentation pattern MS_F->MS_I MS_H Calculate elemental composition MS_G->MS_H

Caption: Workflow for HRMS sample preparation, data acquisition, and analysis.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol.

    • Create a dilute working solution (1-10 µg/mL) in a solvent system appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Setup & Calibration:

    • Calibrate the mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable and optimal ionization.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an ultra-high-performance liquid chromatography (UHPLC) system.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment on the [M+H]⁺ ion (predicted at m/z 191.0666) to obtain fragmentation data.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Determine the accurate mass of the protonated molecular ion and compare it to the theoretical mass. The mass error should be less than 5 ppm.

    • Use the accurate mass measurement to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify key fragment ions, which can provide further structural confirmation.

Conclusion

The combined application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry provides a powerful and definitive workflow for the structural elucidation of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. NMR provides detailed information about the connectivity and local environment of atoms within the molecule, while HRMS confirms the elemental composition with high precision. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the synthesis and characterization of novel chemical entities, ensuring the scientific integrity of their findings.

References

  • Introduction to NMR Spectroscopy. LibreTexts Chemistry.[Link]

  • High Resolution Mass Spectrometry. University of Bristol, School of Chemistry.[Link]

  • Interpreting Carbon-13 NMR Spectra. LibreTexts Chemistry.[Link]

  • Electrospray Ionization (ESI). Michigan State University, Department of Chemistry.[Link]

Application Note: Optimizing Linker Length with Cyclobutane Derivatives for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Targeted Therapeutics

In the landscape of modern drug development, the linker is not merely a passive connector but a critical determinant of a therapeutic's success. For modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker's chemical architecture dictates the stability, pharmacokinetics, and ultimate efficacy of the entire construct.[1][2] An ideal linker must maintain a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, yet facilitate efficient release or optimal spatial orientation at the target site.[3][4] The length and conformational flexibility of the linker are paramount in achieving this balance. A linker that is too short may introduce steric hindrance, impeding the binding of the targeting moiety or the payload, while an excessively long or flexible linker can lead to instability and suboptimal target engagement.[2][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal linker length with a specific focus on the incorporation of cyclobutane derivatives. We will delve into the unique conformational properties of cyclobutane and how its inherent rigidity can be harnessed to create superior linkers. This guide will provide detailed, field-proven protocols for the synthesis of a modular library of cyclobutane-containing linkers of varying lengths, their conjugation to targeting moieties, and subsequent in vitro evaluation to identify the optimal construct.

The Cyclobutane Moiety: A Scaffold for Conformational Constraint

The cyclobutane ring, while less common in medicinal chemistry than five- or six-membered rings, offers distinct advantages as a linker component.[6] Its puckered, non-planar conformation provides a degree of three-dimensionality and conformational rigidity that is highly desirable in linker design.[7][8]

Causality Behind the Choice of Cyclobutane:

  • Conformational Rigidity and Pre-organization: Unlike flexible alkyl or polyethylene glycol (PEG) chains that can adopt numerous conformations, the puckered structure of cyclobutane restricts the number of accessible spatial arrangements for the linker.[9][10] This conformational constraint can "pre-organize" the payload or E3 ligase ligand in a favorable orientation for binding to its target, reducing the entropic penalty upon binding and potentially increasing affinity and efficacy.

  • Reduced Torsional Strain: The puckered conformation of cyclobutane alleviates the torsional strain that would be present in a planar four-membered ring, where all C-H bonds would be eclipsed.[7][8] This inherent stability contributes to the overall robustness of the linker.

  • Metabolic Stability: The cyclobutane scaffold is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to enzymatic oxidation.[3] This can lead to improved in vivo stability and a longer plasma half-life of the therapeutic agent.

  • Tunable Exit Vectors: The substitution pattern on the cyclobutane ring (e.g., 1,1-, cis-1,2-, trans-1,2-, cis-1,3-, or trans-1,3-disubstituted) allows for precise control over the exit vectors of the linker, influencing the spatial relationship between the targeting moiety and the payload.

The diagram below illustrates the puckered conformation of a 1,3-disubstituted cyclobutane, showcasing how this rigidity dictates the spatial orientation of the connected functional groups.

Caption: Puckered conformation of a 1,3-disubstituted cyclobutane.

Experimental Workflow for Optimal Linker Length Determination

The determination of the optimal linker length is an empirical process that requires the synthesis of a library of linkers with varying lengths, followed by conjugation and rigorous in vitro and in vivo evaluation. The following workflow provides a systematic approach to this process.

cluster_synthesis Linker Synthesis & Characterization cluster_conjugation Bioconjugation & Purification cluster_evaluation In Vitro & In Vivo Evaluation start Design Linker Library (Varying PEG Length) synth Modular Synthesis of Cyclobutane-PEG Linkers start->synth char_linker Purification & Characterization (NMR, MS) synth->char_linker conjugate Conjugation to Antibody or Ligand char_linker->conjugate purify_conjugate Purification of Conjugate (HIC, SEC) conjugate->purify_conjugate char_conjugate Characterization of Conjugate (DAR, MS) purify_conjugate->char_conjugate invitro In Vitro Assays (Cytotoxicity, Degradation) char_conjugate->invitro invivo In Vivo Studies (PK, Efficacy) invitro->invivo optimal Optimal Linker Identified invivo->optimal

Caption: Experimental workflow for optimal linker length determination.

Protocols: Synthesis of a Modular Cyclobutane-PEG Linker Library

This section provides a detailed, step-by-step protocol for the synthesis of a library of bifunctional cyclobutane-based linkers with varying lengths, achieved by incorporating polyethylene glycol (PEG) spacers. The example provided is for a maleimide-functionalized linker suitable for conjugation to cysteine residues in antibodies.

Protocol 1: Synthesis of Maleimide-Cyclobutane-(PEG)n-NHS Ester Linkers

This modular synthesis allows for the creation of a linker library by varying the number of PEG units (n).

Step 1: Synthesis of a Boc-protected Amino-Cyclobutane Carboxylic Acid

  • Starting Material: Commercially available 3-oxocyclobutane-1-carboxylic acid.

  • Reductive Amination:

    • Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol.

    • Add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir at room temperature for 24 hours.

    • Quench the reaction with water and extract with an organic solvent.

    • Purify by column chromatography to yield 3-aminocyclobutane-1-carboxylic acid.

  • Boc Protection:

    • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and sodium bicarbonate (3.0 eq).

    • Stir at room temperature for 12 hours.

    • Acidify with 1M HCl and extract with ethyl acetate.

    • Purify by crystallization to obtain Boc-3-aminocyclobutane-1-carboxylic acid.

Step 2: Coupling of PEG Spacers of Varying Lengths

  • Starting Materials: Boc-3-aminocyclobutane-1-carboxylic acid and a series of commercially available amino-PEGn-carboxylic acids (e.g., n=2, 4, 8).

  • Amide Bond Formation:

    • Dissolve Boc-3-aminocyclobutane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).

    • Stir at 0°C for 30 minutes.

    • Add the respective amino-PEGn-carboxylic acid (1.0 eq) and triethylamine (2.0 eq).

    • Stir at room temperature for 16 hours.

    • Filter the dicyclohexylurea byproduct and concentrate the filtrate.

    • Purify by column chromatography to obtain the Boc-protected cyclobutane-PEGn-carboxylic acid series.

Step 3: Deprotection and Maleimide Functionalization

  • Boc Deprotection:

    • Dissolve the Boc-protected linker (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure to obtain the amine-TFA salt.

  • Maleimide Coupling:

    • Dissolve the amine-TFA salt (1.0 eq) and 3-maleimidopropionic acid N-hydroxysuccinimide ester (1.2 eq) in dimethylformamide (DMF).

    • Add diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir at room temperature for 4 hours.

    • Purify by preparative HPLC to yield the maleimide-cyclobutane-(PEG)n-carboxylic acid series.

Step 4: NHS Ester Activation for Lysine Conjugation (Optional)

  • NHS Ester Formation:

    • Dissolve the maleimide-cyclobutane-(PEG)n-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add DCC (1.1 eq) and NHS (1.1 eq).

    • Stir at room temperature for 12 hours.

    • Filter and concentrate to obtain the final Maleimide-Cyclobutane-(PEG)n-NHS Ester linker.

Characterization: The structure and purity of each synthesized linker should be confirmed by ¹H NMR and mass spectrometry.

Protocols: Bioconjugation and Purification

Protocol 2: Cysteine-Based Antibody Conjugation

This protocol describes the conjugation of the synthesized maleimide-functionalized cyclobutane linkers to a monoclonal antibody (mAb).

  • Antibody Reduction:

    • Prepare the mAb solution (e.g., 10 mg/mL) in a phosphate buffer (pH 7.4) containing EDTA.

    • Add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1 hour.

  • Conjugation:

    • Dissolve the maleimide-cyclobutane-(PEG)n-linker-payload in DMSO.

    • Add a 5-fold molar excess of the linker-payload solution to the reduced mAb. Ensure the final DMSO concentration is below 10% (v/v).

    • Incubate at room temperature for 2 hours with gentle mixing.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 30 minutes.

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and other small molecules.[5]

    • Further purify and characterize the ADC species with different drug-to-antibody ratios (DARs) using hydrophobic interaction chromatography (HIC).[5][6]

Characterization: The average DAR and purity of the ADC should be determined by HIC and mass spectrometry.

Protocols: In Vitro Evaluation of Linker Performance

Protocol 3: ADC In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADCs with different linker lengths to kill target cancer cells.[1][2][9][11]

  • Cell Seeding:

    • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of each ADC construct (with varying linker lengths) and the unconjugated payload.

    • Add the ADC solutions to the cells and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 (half-maximal inhibitory concentration) for each ADC construct.

Protocol 4: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This assay quantifies the degradation of the target protein induced by PROTACs with different linker lengths.[8][12]

  • Cell Treatment:

    • Seed cells in 6-well plates and incubate overnight.

    • Treat the cells with various concentrations of each PROTAC construct for different time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each PROTAC.

Data Presentation and Interpretation

The results from the in vitro assays should be summarized in tables to facilitate comparison between the different linker lengths.

Table 1: In Vitro Cytotoxicity of ADCs with Varying Linker Lengths

Linker ConstructCyclobutane-PEGnIC50 on Target Cells (nM)IC50 on Control Cells (nM)Therapeutic Index (Control IC50 / Target IC50)
ADC-1n=21.5>1000>667
ADC-2n=40.8>1000>1250
ADC-3n=82.3>1000>435
Unconjugated PayloadN/A0.10.11

Table 2: In Vitro Degradation Efficacy of PROTACs with Varying Linker Lengths

Linker ConstructCyclobutane-PEGnDC50 (nM)Dmax (%)
PROTAC-1n=25075
PROTAC-2n=41595
PROTAC-3n=88060

Interpretation:

The optimal linker length is identified by the construct that exhibits the highest therapeutic index (for ADCs) or the lowest DC50 and highest Dmax (for PROTACs). In the hypothetical data above, the cyclobutane-PEG4 linker (n=4) would be selected for further preclinical development due to its superior performance in both ADC and PROTAC formats.

Conclusion

The rational design of linkers is a cornerstone of developing successful targeted therapeutics. The incorporation of cyclobutane derivatives offers a compelling strategy to impart conformational rigidity, enhancing the stability and efficacy of ADCs and PROTACs. The systematic approach outlined in this application note, combining modular linker synthesis with robust bioconjugation and in vitro evaluation protocols, provides a clear roadmap for determining the optimal linker length for a given therapeutic target. By carefully tailoring the linker architecture, researchers can unlock the full potential of their targeted drug candidates.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. PubMed Central. [Link]

  • Determination of ADC Cytotoxicity. Creative Biolabs. [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Bio-protocol. [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PubMed Central. [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PubMed Central. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. [Link]

  • 9.3: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using PROTACs: A Guide Focused on Linker Functionality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a crucial linker that connects these two elements.[1][3][4] The PROTAC's mechanism of action relies on its ability to form a stable ternary complex between the POI and the E3 ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[2][5][6]

While the choice of ligands determines the specificity of the PROTAC, the linker is a critical determinant of its overall success.[1][7][] The length, rigidity, and chemical composition of the linker directly influence the geometry and stability of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation of the target protein.[5][7][] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive ternary complex, or it can result in a conformation that is not optimal for ubiquitin transfer.[] Therefore, rigorous cell-based characterization of PROTACs with a specific linker is paramount to understanding their therapeutic potential.

This comprehensive guide provides detailed protocols and expert insights for key cell-based assays to evaluate the efficacy of PROTACs, with a special emphasis on how these assays can reveal the functional consequences of a given linker design.

Visualizing the PROTAC Mechanism of Action

To fully appreciate the assays detailed below, it is essential to understand the stepwise process of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action. A schematic representation of how a PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.

Core Assays for Evaluating PROTAC Efficacy in a Cellular Context

A robust evaluation of a PROTAC's performance requires a multi-faceted approach. The following assays provide a comprehensive workflow to assess the key steps in the PROTAC-mediated degradation pathway.

Assay_Workflow Start PROTAC Treatment of Cells Degradation Protein Degradation Assay (Western Blot / Immunoassay) Start->Degradation Ubiquitination Target Ubiquitination Assay (IP-Western / NanoBRET®) Start->Ubiquitination Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Degradation->Viability Functional Consequence Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation->Data_Analysis Viability->Data_Analysis

Sources

target protein engagement with 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein elimination.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively tag and degrade disease-causing proteins.[3][4] A single PROTAC molecule can catalytically induce the degradation of multiple target proteins, offering the potential for greater efficacy at lower doses and the ability to target proteins previously considered "undruggable."[1][4][5][6]

This guide provides a comprehensive overview and detailed protocols for evaluating the target engagement and degradation efficiency of novel PROTACs, with a focus on those incorporating a 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile moiety, a promising scaffold for developing new E3 ligase ligands or target protein binders.

The canonical PROTAC is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8]

The Mechanism of Action: Hijacking the Cellular Machinery

The efficacy of a PROTAC is contingent on its ability to successfully orchestrate a series of intracellular events. Understanding this pathway is crucial for designing and interpreting experiments to validate new PROTAC molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane -1-carbonitrile-based) PROTAC_bound_POI PROTAC-POI Binary Complex PROTAC->PROTAC_bound_POI Binds PROTAC_bound_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_bound_E3 Binds POI Protein of Interest (POI) POI->PROTAC_bound_POI E3 E3 Ubiquitin Ligase E3->PROTAC_bound_E3 Ternary POI-PROTAC-E3 Ternary Complex PROTAC_bound_POI->Ternary PROTAC_bound_E3->Ternary POI_Ub Ubiquitinated POI Ternary->POI_Ub Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Release Ub Ubiquitin Ub->Ternary Ub_chain Polyubiquitin Chain Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_recycled->PROTAC Re-initiates cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Foundational Assays for Target Engagement

Confirming that a PROTAC directly interacts with its intended target protein within the complex cellular environment is a critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to demonstrate target engagement in a physiologically relevant setting.[9][10]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[9] When a PROTAC binds to its target protein, it generally stabilizes the protein, leading to a higher melting temperature. This shift in the melting curve provides direct evidence of target engagement in intact cells.[9][10]

Experimental Workflow:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (Treat with PROTAC or vehicle) B 2. Heating (Apply temperature gradient) A->B C 3. Cell Lysis B->C D 4. Separation (Centrifugation to separate soluble and aggregated proteins) C->D E 5. Protein Quantification (e.g., Western Blot of soluble fraction) D->E F 6. Data Analysis (Generate melting curves) E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile-based PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Heating Step:

    • After treatment, wash the cells with PBS.

    • Resuspend the cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[10]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the levels of the target protein in the soluble fraction by Western Blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble target protein as a function of temperature for both PROTAC-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the PROTAC-treated sample indicates target stabilization and therefore, engagement.

Data Presentation: CETSA Results

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (PROTAC)
45100100
509598
557090
604075
651550
70520

This table illustrates hypothetical data showing a thermal shift upon PROTAC treatment.

Part 2: Quantifying Target Degradation

Once target engagement is confirmed, the next crucial step is to quantify the extent and kinetics of PROTAC-induced protein degradation. Western Blotting is a cornerstone technique for this purpose, providing a direct measure of protein levels.[8]

Western Blotting for Protein Degradation

Principle: This immunoassay uses specific antibodies to detect the target protein in cell lysates. By comparing the protein levels in PROTAC-treated cells to control cells over a time course and at different concentrations, one can determine the degradation efficiency (Dmax) and the concentration required for 50% degradation (DC50).[8]

Detailed Protocol for Western Blotting:

  • Cell Treatment and Lysis:

    • Plate cells and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[8]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[8]

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[8]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensity using densitometry software.[8]

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Data Presentation: Degradation Dose-Response

PROTAC Conc. (nM)% Target Protein Remaining (24h)
0 (Vehicle)100
0.195
180
1055
10020
100010
1000012

This table shows example data for a dose-response experiment to calculate DC50 and Dmax.

Part 3: Advanced Live-Cell Assays for Mechanistic Insights

For a more dynamic and higher-throughput assessment of PROTAC function in live cells, proximity-based assays like NanoBRET™ are invaluable. These assays can monitor not only target engagement but also the formation of the ternary complex.[11][12]

NanoBRET™/HiBiT Assays for Target Engagement and Degradation Kinetics

Principle:

  • NanoBRET™ Target Engagement: This assay measures the binding of a fluorescently labeled tracer to a target protein fused with NanoLuc® luciferase. A competitive PROTAC will displace the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[13]

  • HiBiT Degradation Assay: This method involves CRISPR/Cas9-mediated insertion of a small 11-amino-acid HiBiT tag into the endogenous gene of the target protein. In cells also expressing the LgBiT protein, a bright luminescent signal is generated. Degradation of the HiBiT-tagged target protein leads to a loss of luminescence, allowing for real-time kinetic monitoring of degradation.[12][14]

Experimental Workflow (HiBiT Degradation Assay):

HiBiT_Workflow cluster_workflow HiBiT Degradation Assay Workflow A 1. Generate HiBiT knock-in cell line expressing LgBiT B 2. Plate cells in a multi-well plate A->B C 3. Add PROTAC at various concentrations B->C D 4. Add Nano-Glo® HiBiT Lytic Detection Reagent C->D E 5. Measure Luminescence over time D->E F 6. Analyze kinetic degradation data E->F

Caption: Workflow for kinetic protein degradation analysis using the HiBiT system.

Detailed Protocol for HiBiT Degradation Assay:

  • Cell Line Preparation:

    • Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line that stably expresses LgBiT.

    • Select and validate a clonal cell line with the correct insertion and expression levels.

  • Assay Setup:

    • Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.

    • Allow cells to attach and grow for 24 hours.

  • PROTAC Treatment:

    • Prepare serial dilutions of the 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile-based PROTAC.

    • Add the PROTAC dilutions to the cells and incubate for the desired time course.

  • Luminescence Measurement:

    • At each time point, add the Nano-Glo® HiBiT Lytic Detection System reagent, which lyses the cells and provides the substrate for the NanoBiT® luciferase.

    • Measure the luminescence using a plate reader. For kinetic studies, a live-cell substrate can be used to monitor degradation in real-time.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle-treated control at each time point.

    • Plot the percentage of remaining protein over time for each PROTAC concentration to determine degradation rates.

    • From an endpoint reading at a specific time (e.g., 24 hours), a dose-response curve can be generated to determine DC50.

Data Presentation: HiBiT Degradation Kinetics

Time (hours)% Target Remaining (10 nM PROTAC)% Target Remaining (100 nM PROTAC)
0100100
29075
47550
85025
163015
242210

This table presents hypothetical kinetic data from a HiBiT assay, showing time- and dose-dependent degradation.

Conclusion and Future Directions

The successful development of novel PROTACs, such as those based on the 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile scaffold, relies on a rigorous and multi-faceted validation strategy. The protocols detailed in this guide, from foundational target engagement assays like CETSA to quantitative degradation analysis by Western Blot and high-throughput kinetic studies with NanoBRET™/HiBiT technologies, provide a robust framework for characterizing these powerful molecules. By systematically evaluating each step of the PROTAC mechanism of action, researchers can gain critical insights to optimize linker composition, E3 ligase recruitment, and target binding, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.[6][15]

References

  • What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]

  • Proteolysis targeting chimera. Wikipedia. [Link]

  • Application of PROTAC Technology in Drug Development. ResearchGate. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]

  • Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. Oreate AI Blog. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. National Institutes of Health. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Proteolysis Targeting Chimera (PROTAC): A "Revolutionary" Technology in Small Molecule Drug Discovery!. Cusabio. [Link]

  • PROTACs revolutionize small molecule drugs. CAS.org. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. National Institutes of Health. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS 1344145-36-3).[1][2] This molecule is a valuable building block in medicinal chemistry, particularly in the development of protein degraders.[1] However, like many novel small molecules, achieving adequate solubility in aqueous media for biological screening and formulation can be a significant challenge.

This guide is structured to provide you, our fellow researchers and drug development professionals, with a logical, step-by-step approach to understanding and overcoming solubility issues with this compound. We will move from foundational principles and basic troubleshooting to advanced solubilization protocols, explaining the scientific rationale behind each technique.

Section 1: Understanding the Molecule - Core Solubility Influencers

A rational approach to improving solubility begins with a structural analysis of the compound.

cluster_0 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile Compound

Caption: Molecular Structure of the target compound.

Question 1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this molecule is a complex interplay of its four key functional regions:

  • Pyridine Ring: The pyridine moiety is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton. In acidic conditions (lower pH), the ring becomes protonated, forming a cationic pyridinium salt. This ionization dramatically increases its affinity for water, a polar solvent.[3][4] Therefore, the compound's solubility is expected to be highly pH-dependent.

  • Fluorine Substituent: The fluorine atom is highly electronegative. While the C-F bond is polar, the introduction of fluorine generally increases a molecule's overall lipophilicity (hydrophobicity).[5][6] This is because fluorine is not a hydrogen-bond donor and can make the molecule less favorable to solvation by water.[7] Its presence can, however, modulate the pKa of the nearby pyridine nitrogen, potentially making it a weaker base.

  • Oxocyclobutane Core: The ketone group (C=O) on the cyclobutane ring is a polar feature and can act as a hydrogen bond acceptor. This contributes favorably to aqueous solubility.

  • Carbonitrile Group (-C≡N): The nitrile group is also polar and can participate in dipole-dipole interactions, which can aid in dissolution in polar solvents.

Overall Prediction: The molecule has both hydrophobic (fluoropyridine) and hydrophilic (ketone, nitrile) features. The weakly basic pyridine ring is the most critical handle for solubility manipulation. Without modification, the compound is likely to be poorly soluble in neutral aqueous solutions.

Section 2: Initial Troubleshooting & Optimization

Question 2: My compound is insoluble in my neutral aqueous buffer (e.g., PBS pH 7.4). What are the immediate troubleshooting steps?

Answer: When encountering poor solubility in neutral buffers, the first and most direct approach is to leverage the weakly basic pyridine ring through pH adjustment. For many basic compounds, lowering the pH can lead to a significant, often logarithmic, increase in solubility.[8][]

This leads to our first experimental protocol: determining a pH-solubility profile. This is a crucial first step in any pre-formulation or screening campaign.

Protocol 1: Systematic pH-Solubility Profiling

This protocol provides a systematic way to identify the optimal pH for dissolving your compound.

Objective: To determine the aqueous solubility of the compound across a physiologically and experimentally relevant pH range.

Materials:

  • 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

  • Series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 1 M HCl and 1 M NaOH for fine pH adjustment

  • Vials, magnetic stirrer, pH meter

  • Syringe filters (0.22 µm, chemically inert like PVDF)

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS)

Workflow Diagram: pH-Solubility Profiling

Caption: Experimental workflow for pH-solubility determination.

Step-by-Step Method:

  • Preparation: Dispense a known volume (e.g., 1 mL) of each buffer into separate vials.

  • Addition of Compound: Add an excess amount of the solid compound to each vial. "Excess" is key; you must ensure undissolved solid remains at the end to confirm the solution is saturated.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high readings.

  • Quantification: Dilute the clear filtrate and analyze the concentration using a pre-validated analytical method (e.g., HPLC).

  • Analysis: Plot the determined solubility (in µg/mL or µM) against the final measured pH of each buffer.

Expected Outcome: You will likely observe a significant increase in solubility as the pH drops below the compound's pKa. This data is invaluable for preparing stock solutions and designing experiments.

Question 3: pH adjustment is insufficient or incompatible with my cell-based assay. What is the next logical step?

Answer: If altering pH is not an option, the use of water-miscible organic co-solvents is the most common and effective secondary strategy.[10] Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for a lipophilic solute.

Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions for biological screening. However, other co-solvents may be more suitable for certain applications.

Protocol 2: Co-Solvent Screening for Stock Solution Preparation

Objective: To identify a suitable co-solvent and determine the maximum achievable concentration for a stock solution.

Common Co-solvents for Screening: [11]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Step-by-Step Method:

  • Initial Test: Weigh a small, known amount of the compound (e.g., 1 mg) into four separate vials.

  • Titration: To each vial, add one of the selected co-solvents dropwise while vortexing. Continue adding the solvent until the compound is fully dissolved.

  • Calculation: Record the volume of co-solvent required to dissolve the compound and calculate the approximate solubility in mg/mL.

  • Optimization: Based on the initial screen, select the best-performing co-solvent (usually the one that dissolves the compound in the smallest volume) to prepare a stock solution at a desired concentration (e.g., 10 mM, 50 mM). Gentle warming or sonication can be used to aid dissolution.

Data Summary Table (Example Results):

Co-SolventApprox. Solubility (mg/mL)Target Stock Conc. (mM)Observations
DMSO > 10050Dissolves readily. Ideal for high-concentration stocks.
Ethanol ~2010May require sonication. Suitable for some applications.
PEG 400 ~5025Forms a viscous solution. Useful for in vivo formulations.[12]
Propylene Glycol ~4020Common parenteral co-solvent.[10]

Key Consideration: When using a co-solvent stock in an aqueous assay, ensure the final concentration of the co-solvent is low (typically <1% for DMSO) to avoid artifacts or cellular toxicity.

Section 3: Advanced Solubilization Strategy

Question 4: I need to prepare an aqueous formulation without organic co-solvents, and pH adjustment is not viable. What other options can I explore?

Answer: In this scenario, complexation with cyclodextrins is an excellent advanced strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our compound, forming a water-soluble inclusion complex.[][15] This increases the apparent aqueous solubility of the compound without altering its chemical structure.[16]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[13]

Mechanism of Cyclodextrin Solubilization

G cluster_mechanism Cyclodextrin Inclusion Complex Formation A Poorly Soluble Drug Molecule C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Encapsulation of a drug by a cyclodextrin.

Protocol 3: Solubility Enhancement with HP-β-Cyclodextrin

Objective: To determine the increase in aqueous solubility of the compound by complexation with HP-β-CD.

Materials:

  • 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified Water or desired aqueous buffer

  • Standard equipment from Protocol 1

Step-by-Step Method:

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your desired buffer at various concentrations (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Add Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Agitate the vials for 24-48 hours at a constant temperature to ensure equilibrium is reached.

  • Filter & Quantify: Following the same procedure as in Protocol 1, filter the supernatant and quantify the concentration of the dissolved compound.

  • Analysis: Plot the compound's solubility as a function of the HP-β-CD concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.[17]

Expected Outcome: A significant, concentration-dependent increase in the apparent aqueous solubility of the compound. This method is particularly valuable for preparing co-solvent-free formulations for in vitro and in vivo studies.

Section 4: Decision-Making and Final Recommendations

Choosing the right solubilization strategy depends on your specific experimental needs. The following workflow provides a general decision-making framework.

Solubility Enhancement Decision Workflow

G node_process node_process Start Insoluble in Aqueous Buffer? CheckpH Is pH Adjustment Compatible with Assay? Start->CheckpH UseAcidicBuffer Use Acidic Buffer (pH < 6) (Protocol 1) CheckpH->UseAcidicBuffer Yes CheckCosolvent Is an Organic Co-solvent (e.g., <1% DMSO) Acceptable? CheckpH->CheckCosolvent No UseCosolvent Prepare High-Conc. Stock in DMSO (Protocol 2) CheckCosolvent->UseCosolvent Yes ConsiderCD Need Co-solvent-Free Aqueous Formulation? CheckCosolvent->ConsiderCD No UseCD Use Cyclodextrin (Protocol 3) ConsiderCD->UseCD Yes Advanced Consult Formulation Scientist (e.g., Solid Dispersions, Nanosuspensions) ConsiderCD->Advanced No

Caption: Decision tree for selecting a solubilization method.

References

  • (N.A.). (2024).
  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • (N.A.). (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • (N.A.). (n.d.).
  • Kumar, L., & Singh, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Tverskoy, O. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Li, X., et al. (2024).
  • (N.A.). (2022).
  • (N.A.). (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • (N.A.). (n.d.). Cosolvent. Wikipedia.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • (N.A.). (n.d.).
  • Wen, H., & Park, K. (2011). Co-solvent and Complexation Systems.
  • Hintzen, F., et al. (2014). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics.
  • (N.A.). (2025). improving the solubility of 4-(4-acetylphenyl)pyridine. BenchChem.
  • (N.A.). (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram. Fisher Scientific.
  • (N.A.). (n.d.). 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. Appretech Scientific Limited.
  • (N.A.). (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. ChemicalBook.
  • (N.A.). (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. Abovchem.
  • (N.A.). (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • (N.A.). (n.d.). 3-Oxocyclobutane-1-carbonitrile. PubChem.
  • Gabay, M., et al. (2018).
  • Wasvary, J. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?. Quora.
  • (N.A.). (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. LabSolu.
  • Al-Subeh, T., & Al-Masum, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules.
  • (N.A.). (n.d.).
  • (N.A.). (n.d.). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. SlidePlayer.
  • (N.A.). (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. CymitQuimica.
  • Terry, S., & Al-Masum, M. (2020).
  • Yamazaki, K., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Beilig, F., et al. (2021). Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. Chemistry – A European Journal.
  • (N.A.). (n.d.). 1-(3-fluoropyridin-4-yl)cyclobutane-1-carboxylic acid. AA Blocks.
  • (N.A.). (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. Arctom Scientific.

Sources

overcoming challenges in the synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. As a molecule of interest in drug discovery, particularly for protein degraders, its successful synthesis is crucial.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis.

The construction of this molecule presents a unique set of challenges, primarily centered around the creation of the sterically hindered quaternary carbon center and the inherent reactivity of the 3-oxocyclobutane ring.[3] This guide is structured to address these challenges head-on, providing not just solutions, but the underlying chemical principles to empower your synthetic efforts.

I. Proposed Synthetic Pathway

A viable synthetic approach to 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves the coupling of a nucleophilic 3-fluoropyridyl species with an electrophilic 3-oxocyclobutane-1-carbonitrile derivative. To mitigate the reactivity of the ketone, a protected form of the cyclobutanone is recommended. The overall strategy is outlined below:

Synthetic_Pathway cluster_0 Fluoropyridine Preparation cluster_1 Cyclobutanone Preparation cluster_2 Coupling and Deprotection 3-Fluoropyridine 3-Fluoropyridine 2-Bromo-3-fluoropyridine 2-Bromo-3-fluoropyridine 3-Fluoropyridine->2-Bromo-3-fluoropyridine Bromination 3-Fluoro-2-lithiopyridine 3-Fluoro-2-lithiopyridine 2-Bromo-3-fluoropyridine->3-Fluoro-2-lithiopyridine Lithiation (n-BuLi or LDA) Coupling_Product Protected Intermediate 3-Fluoro-2-lithiopyridine->Coupling_Product Nucleophilic Addition 3-Oxocyclobutane-1-carboxylic acid 3-Oxocyclobutane-1-carboxylic acid 3-Oxocyclobutane-1-carboxamide 3-Oxocyclobutane-1-carboxamide 3-Oxocyclobutane-1-carboxylic acid->3-Oxocyclobutane-1-carboxamide Amidation 3-Oxocyclobutane-1-carbonitrile 3-Oxocyclobutane-1-carbonitrile 3-Oxocyclobutane-1-carboxamide->3-Oxocyclobutane-1-carbonitrile Dehydration 3,3-Dimethoxycyclobutane-1-carbonitrile 3,3-Dimethoxycyclobutane-1-carbonitrile 3-Oxocyclobutane-1-carbonitrile->3,3-Dimethoxycyclobutane-1-carbonitrile Ketal Protection 3,3-Dimethoxycyclobutane-1-carbonitrile->Coupling_Product Final_Product 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile Coupling_Product->Final_Product Acidic Deprotection Troubleshooting_Coupling start Low Yield or Complex Mixture in Coupling Reaction check_reagents Check Reagent Purity and Inert Atmosphere start->check_reagents reagent_issue Use freshly distilled solvents. Titrate n-BuLi. Ensure rigorous inert atmosphere. check_reagents->reagent_issue Yes check_temp Verify Temperature Control check_reagents->check_temp No temp_issue Maintain reaction at -78 °C. Use a cryocool or a well-insulated bath. check_temp->temp_issue Yes check_addition Review Addition Procedure check_temp->check_addition No addition_issue Add electrophile slowly to the organolithium. Ensure efficient stirring. check_addition->addition_issue Yes consider_alt Consider Alternative Methods check_addition->consider_alt No alt_methods Transmetalate to a less reactive organometallic (e.g., Zn or Cu). Explore Pd-catalyzed cross-coupling routes. consider_alt->alt_methods

Sources

Navigating the Chemistry of the Oxocyclobutane Ring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxocyclobutane-containing molecules. The oxetane ring, a four-membered cyclic ether, is a fascinating and increasingly utilized structural motif in modern chemistry. Its inherent ring strain, comparable to that of an oxirane yet with greater stability than a tetrahydrofuran, endows it with a unique reactivity profile.[1][2] This duality—a stable bioisostere that can also be selectively activated for synthetic transformations—makes it a powerful tool in medicinal chemistry and complex molecule synthesis.[3][4][5][6][7]

This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you navigate the nuances of oxetane chemistry. We will explore the factors governing the stability of the oxocyclobutane ring and provide solutions to common challenges encountered during synthetic manipulations.

Frequently Asked Questions (FAQs)

Here, we address some of the most common queries regarding the stability of the oxocyclobutane ring.

Q1: Is the oxetane ring always unstable under acidic conditions?

This is a common misconception. While the ring strain makes oxetanes susceptible to ring-opening under harsh acidic conditions, their stability is highly dependent on the substitution pattern and the specific reaction conditions.[3][8][9] For instance, 3,3-disubstituted oxetanes exhibit significantly greater stability due to steric hindrance, which blocks the trajectory of external nucleophiles to the C–O σ* antibonding orbital.[3][8] However, the presence of internal nucleophiles, such as alcohols or amines, within the molecule can facilitate ring-opening even under milder acidic conditions.[8][9]

Q2: What is the most stable substitution pattern for an oxetane ring?

The most stable substitution pattern is generally 3,3-disubstitution. The substituents at the 3-position sterically shield the ether oxygen and the C–O σ* antibonding orbital from nucleophilic attack, thus preventing ring-opening.[3][8] Conversely, oxetanes with electron-donating groups at the C2 position are more likely to be unstable.[9]

Q3: Can I perform reactions with strong nucleophiles without opening the oxetane ring?

It is possible, but careful consideration of the reaction conditions is crucial. Often, nucleophilic ring-opening is a competing reaction pathway. To favor functionalization of other parts of the molecule while keeping the ring intact, it is advisable to avoid Lewis acid catalysis where possible, as it activates the oxetane ring towards opening.[10] The choice of nucleophile and solvent can also influence the outcome.

Q4: Are oxetanes stable to common protecting group manipulation conditions?

Generally, the oxetane ring is stable to many common protecting group manipulations, particularly under basic and neutral conditions. For example, the Boc (tert-butyloxycarbonyl) protecting group can be removed with trifluoroacetic acid (TFA) in the presence of a 3,3-disubstituted oxetane ring, although significant optimization may be required.[3] Silyl protecting groups can also be used, with their removal typically achieved using fluoride sources like TBAF, a reagent compatible with the oxetane moiety.[1] However, strongly acidic conditions for deprotection should be approached with caution, especially for less substituted oxetanes.

Q5: How does temperature affect the stability of the oxetane ring?

High temperatures, particularly in combination with harsh acidic or basic conditions, can promote ring-opening. If you are observing decomposition or ring-opening, reducing the reaction temperature is a primary troubleshooting step. Some intramolecular isomerizations of oxetane-carboxylic acids have been observed upon simple heating, without the need for an external catalyst.[11]

Troubleshooting Guides

This section provides structured guidance for overcoming common experimental challenges.

Issue 1: Unwanted Ring-Opening During Acid-Catalyzed Reactions

Symptoms:

  • Formation of a 1,3-diol or other ring-opened byproducts.

  • Low yield of the desired product.

  • Complex mixture of products observed by TLC or LC-MS.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Strong Brønsted or Lewis Acid Highly acidic conditions protonate the ether oxygen, activating the ring for nucleophilic attack and subsequent cleavage.Switch to a milder acid catalyst. For example, if using a strong Lewis acid like BF₃·OEt₂, consider a less reactive one such as Sc(OTf)₃ or In(OTf)₃, depending on the specific transformation.[12] In some cases, a Brønsted acid like Tf₂NH can be effective and offer different selectivity.[13]
Presence of a Nucleophile Even weak nucleophiles can open the activated oxetane ring.If possible, perform the reaction in the absence of strong nucleophiles. If a nucleophile is required, consider using a less reactive one or adding it slowly at a low temperature.
High Reaction Temperature Elevated temperatures provide the activation energy needed for ring-opening.Reduce the reaction temperature. Many acid-catalyzed reactions involving oxetanes can be performed at or below room temperature.
Substrate Structure The presence of an internal nucleophile (e.g., a hydroxyl or amino group) can lead to intramolecular ring-opening.Protect the internal nucleophile before subjecting the molecule to acidic conditions. Standard protecting groups like Boc for amines or silyl ethers for alcohols are often compatible with subsequent reactions.

Troubleshooting Workflow for Acid-Catalyzed Reactions

start Unwanted Ring-Opening Observed cause1 Strong Acid? start->cause1 solution1 Use Milder Acid (e.g., Sc(OTf)₃, Tf₂NH) cause1->solution1 Yes cause2 Nucleophile Present? cause1->cause2 No end Ring Integrity Maintained solution1->end solution2 Use Less Reactive Nucleophile or Slow Addition at Low Temp cause2->solution2 Yes cause3 High Temperature? cause2->cause3 No solution2->end solution3 Lower Reaction Temperature cause3->solution3 Yes cause4 Internal Nucleophile? cause3->cause4 No solution3->end solution4 Protect Internal Nucleophile cause4->solution4 Yes cause4->end No solution4->end

Caption: Troubleshooting flowchart for oxetane ring-opening in acidic media.

Issue 2: Instability Under Oxidative Conditions

Symptoms:

  • Decomposition of the starting material.

  • Formation of ring-opened products.

  • Low yield of the desired oxidized product.

Root Causes & Solutions:

Oxidizing Agent Compatibility & Potential Issues Recommended Alternatives & Solutions
Chromium-based Reagents (e.g., PCC, PDC) Generally compatible with 3,3-disubstituted oxetanes for the oxidation of primary alcohols to aldehydes.[3] However, the acidic nature of these reagents can be problematic for sensitive substrates.For sensitive substrates, consider milder, non-acidic conditions.
Dess-Martin Periodinane (DMP) An excellent choice for oxidizing alcohols in the presence of an oxetane ring. It is a mild, neutral reagent that is highly chemoselective and tolerates a wide range of functional groups.[1][3]DMP is generally a reliable choice. If issues persist, ensure the reagent is fresh and the reaction is performed under anhydrous conditions.
Swern Oxidation While effective for many alcohol oxidations, the acidic workup often required can lead to decomposition of the oxetane ring.If Swern oxidation is necessary, a carefully buffered workup is crucial. Alternatively, consider using DMP as a more compatible alternative.
Potassium Permanganate (KMnO₄) A strong oxidizing agent that can lead to decomposition of the oxetane ring, especially under harsh conditions. However, it has been used successfully for the oxidation of alkyl-substituted oxetanes to carboxylic acids.[3]For less robust substrates, consider a two-step oxidation protocol: oxidation of the alcohol to the aldehyde using DMP, followed by a selective oxidation of the aldehyde to the carboxylic acid (e.g., Pinnick oxidation).
Issue 3: Decomposition During Reduction Reactions

Symptoms:

  • Cleavage of the oxetane ring.

  • Formation of a complex mixture of reduced and ring-opened products.

  • Low yield of the desired product.

Root Causes & Solutions:

Reducing Agent Compatibility & Potential Issues Recommended Alternatives & Solutions
Lithium Aluminum Hydride (LiAlH₄) A very strong reducing agent. At elevated temperatures, it can cause ring-opening of the oxetane.[3] However, at lower temperatures (-30 to -10 °C), it has been used successfully to reduce esters to alcohols in the presence of an oxetane.[3]Perform the reaction at low temperatures and monitor carefully. For more sensitive substrates, consider a milder reducing agent.
Sodium Borohydride (NaBH₄) Generally a milder and more chemoselective reducing agent than LiAlH₄. It is often compatible with the oxetane ring and can be used to reduce ketones and aldehydes without affecting the ring. It has also been used to reduce esters to alcohols at 0°C in the presence of an oxetane.[3]NaBH₄ is a good first choice for reductions in the presence of an oxetane.
Catalytic Hydrogenation (e.g., H₂, Pd/C) Generally compatible with the oxetane ring and can be used to reduce double bonds and other functional groups without affecting the ring.[3]This is a mild and often preferred method for reductions when other reducible functional groups are present.

Experimental Protocols

The following protocols are provided as a starting point for common transformations involving the oxocyclobutane ring.

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Intramolecular Williamson Etherification

This method is a robust and widely used strategy for the synthesis of the stable 3,3-disubstituted oxetane core.[1][14][15]

Reaction Scheme:

Step-by-Step Methodology:

  • Monotosylation of the Diol:

    • Dissolve the 2,2-disubstituted-1,3-propanediol (1.0 equiv) in pyridine at 0 °C.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.05 equiv) in pyridine.

    • Stir the reaction at 0 °C for 4-6 hours, then allow to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with cold water and extract the product with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude monotosylate by silica gel chromatography.

  • Intramolecular Cyclization:

    • Dissolve the purified monotosylate (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude oxetane by silica gel chromatography.

Self-Validation:

  • The formation of the monotosylate can be confirmed by ¹H NMR, observing a downfield shift of the protons on the carbon bearing the tosyl group.

  • The final oxetane product can be characterized by ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy. The characteristic C-O-C stretch of the oxetane ring appears in the IR spectrum.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of a 2,2-Disubstituted Oxetane

This protocol describes a general procedure for the regioselective isomerization of a 2,2-disubstituted oxetane to a homoallylic alcohol using a Lewis superacid.[10][16]

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the 2,2-disubstituted oxetane (1.0 equiv) in anhydrous toluene.

    • In a separate flask, prepare a stock solution of the Lewis acid catalyst, tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃), in anhydrous toluene.

  • Reaction Execution:

    • Add the catalyst solution (1 mol%) to the solution of the oxetane at room temperature.

    • Heat the reaction mixture to 40 °C.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with a few drops of water.

    • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude homoallylic alcohol by silica gel chromatography.

Self-Validation:

  • The disappearance of the starting oxetane and the appearance of the product can be monitored by TLC or GC-MS.

  • The structure of the homoallylic alcohol can be confirmed by ¹H and ¹³C NMR, observing the characteristic signals for the vinyl and hydroxyl groups.

Oxetanes in Drug Discovery: A Stability Perspective

The incorporation of an oxetane ring into drug candidates has become a popular strategy to modulate physicochemical properties. Oxetanes can serve as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[1][2][4][5][6][7]

Case Study: Improving Metabolic Stability

In the development of inhibitors for matrix metalloproteinase-13 (MMP-13), a compound with a methyl group showed potent and selective inhibition but suffered from poor metabolic stability and solubility. Replacing the methyl group with an oxetane unit, along with other modifications, resulted in a new analog that maintained the high potency and selectivity while exhibiting significantly improved metabolic stability and aqueous solubility.[4][17]

Visualization of Oxetane's Role as a Bioisostere

cluster_0 Metabolically Labile Moiety cluster_1 Metabolically Stable Bioisostere a gem-Dimethyl Group c 3,3-Disubstituted Oxetane a->c Improves Solubility & Metabolic Stability b Carbonyl Group b->c Maintains H-Bonding Capacity & Improves Metabolic Stability

Caption: The oxetane ring as a metabolically stable bioisostere.

Conclusion

The oxocyclobutane ring is a versatile and valuable functional group in modern organic chemistry. While its strained nature presents certain stability challenges, a thorough understanding of the factors that govern its reactivity allows for its successful manipulation and incorporation into complex molecules. By carefully selecting reaction conditions, substitution patterns, and protective group strategies, researchers can harness the unique properties of the oxetane ring to advance their synthetic goals in both academic and industrial settings. This guide provides a foundation for navigating the intricacies of oxetane chemistry, and we encourage you to consult the cited literature for further details on specific applications.

References

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. DDD UAB. Available at: [Link]

  • Wuts, P. G. M. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016, 116 (24), 15205-15295.
  • Mykhailiuk, P. K. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. 2024.
  • Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters. 2022, 24 (17), 3169-3174.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023, 66 (18), 12592-12613.
  • Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. 2024, 265, 116070.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023, 66 (18), 12592-12613.
  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. 2022, 24 (12), 2296-2300.
  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. The Journal of Organic Chemistry. 2020, 85 (3), 1541-1549.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. 2017, 37 (11), 2821-2834.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. 2022, 24 (27), 4934-4938.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. 2010, 53 (8), 3227-3246.
  • Stability of selected compounds indicating the % of compound remaining at different time points across at three different pH (1.2, 7.4, 10.0). ResearchGate. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. 2025.
  • Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Dess–Martin periodinane. Wikipedia. Available at: [Link]

  • Paternò-Büchi Reaction. ResearchGate. Available at: [Link]

  • Paterno buchi reaction. SlideShare. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. 2024.
  • Paternò-Büchi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry. 2010, 53 (8), 3227-3246.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. 2024, 20, 101-149.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. 2024, 20, 101-149.
  • Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

    • The Williamson Ether Synthesis. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Substituted Oxetanes. Synthesis. 2018, 50 (10), 1897-1907.

Sources

Technical Support Center: Troubleshooting PROTAC Degradation Efficiency with Cyclobutane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that feature cyclobutane linkers. This guide is designed to provide in-depth troubleshooting strategies and address common questions related to degradation efficiency. Our goal is to equip you with the knowledge to navigate the complexities of PROTAC design and optimization, ensuring the success of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the use of cyclobutane linkers in PROTACs.

Q1: Why is my PROTAC with a cyclobutane linker showing low or no degradation of my target protein?

A: This is a multifaceted issue that can stem from several factors along the PROTAC mechanism of action.[1][2] The primary areas to investigate are:

  • Inefficient Ternary Complex Formation: The cyclobutane linker, due to its rigid nature, may not allow for the optimal orientation of the target protein and the E3 ligase, which is essential for forming a stable and productive ternary complex.[3][][5]

  • Poor Cell Permeability: PROTACs are large molecules and can have difficulty crossing the cell membrane.[2][6] The physicochemical properties imparted by the cyclobutane linker might be hindering cellular uptake.

  • Incorrect Linker Attachment Points: The exit vectors on your warhead and E3 ligase ligand are crucial. If the cyclobutane linker is connected at a point that disrupts binding to either the target protein or the E3 ligase, degradation will be compromised.

  • Suboptimal Linker Length and Geometry: Even with a rigid linker like cyclobutane, the overall length and the stereochemistry of the cyclobutane ring can significantly impact the geometry of the ternary complex.[3]

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with the target protein and the E3 ligase separately, which are non-productive for degradation. This phenomenon, known as the "hook effect," can lead to a decrease in degradation at higher doses.[7][8]

Q2: How does the stereochemistry of the cyclobutane linker affect PROTAC activity?

A: The stereoisomerism of the cyclobutane ring (e.g., cis vs. trans isomers) plays a critical role in defining the three-dimensional orientation of the warhead and the E3 ligase ligand. This, in turn, dictates the geometry of the ternary complex. Different stereoisomers can lead to vastly different degradation efficiencies. It is highly recommended to synthesize and test individual stereoisomers to identify the most active conformation.

Q3: Can the rigidity of the cyclobutane linker be a disadvantage?

A: While rigidity can be advantageous in pre-organizing the PROTAC into a bioactive conformation, it can also be a double-edged sword.[5] If the fixed conformation enforced by the cyclobutane linker is not ideal for ternary complex formation, it can be more detrimental than a flexible linker that can adapt to find a productive binding mode. Therefore, careful design and empirical testing are essential.

Q4: Are there specific E3 ligases that are more compatible with cyclobutane linkers?

A: Currently, there is no definitive rule suggesting that certain E3 ligases are universally more compatible with cyclobutane linkers. The choice of E3 ligase should be guided by its expression in the target cell type and its known compatibility with the target protein.[2] It is often beneficial to test PROTACs that recruit different E3 ligases (e.g., VHL and CRBN) to find the most effective combination for your specific target.[2]

II. In-Depth Troubleshooting Guides

When faced with suboptimal PROTAC performance, a systematic, step-by-step approach is crucial for identifying the bottleneck.

Guide 1: Investigating Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated degradation.[][10][11] If you suspect issues at this stage, consider the following.

Initial Assessment:
  • Symptom: No or very low degradation of the target protein, even at high PROTAC concentrations.

  • Hypothesis: The PROTAC is not effectively bringing the target protein and the E3 ligase together.

Experimental Workflow:

Ternary_Complex_Troubleshooting cluster_0 Biophysical & Biochemical Assays cluster_1 Analysis & Next Steps A Surface Plasmon Resonance (SPR) E Analyze Cooperativity (α) A->E B Isothermal Titration Calorimetry (ITC) B->E C TR-FRET / NanoBRET Assays C->E D Co-Immunoprecipitation (Co-IP) D->E F Weak or No Complex Formation E->F If α ≤ 1 G Redesign Linker F->G H Modify Attachment Points F->H

Caption: Workflow for diagnosing issues with ternary complex formation.

Step-by-Step Protocols:
  • Binary Binding Affinity Confirmation:

    • Objective: Ensure your warhead and E3 ligase ligand retain high affinity for their respective proteins in the context of the PROTAC.

    • Method: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of your PROTAC to the isolated target protein and E3 ligase.

    • Interpretation: A significant loss of affinity compared to the parent inhibitor or ligand suggests that the linker attachment point is suboptimal.

  • Ternary Complex Formation Assays:

    • Objective: Directly measure the formation of the ternary complex.

    • Methods:

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or NanoBRET™ Assays: These proximity-based assays are highly sensitive and can be performed in both biochemical and live-cell formats.[10][12] A strong signal indicates successful ternary complex formation.

      • Co-Immunoprecipitation (Co-IP): This classic technique can qualitatively confirm the interaction between the target protein and the E3 ligase in the presence of your PROTAC.

  • Cooperativity Assessment:

    • Objective: Determine if the binding of one protein to the PROTAC enhances the binding of the second protein.

    • Method: Utilize quantitative biophysical assays (e.g., SPR) to measure the binding affinities in the presence and absence of the third component. The cooperativity factor (α) can then be calculated.

    • Interpretation:

      • α > 1 (Positive Cooperativity): This is ideal and indicates a stable ternary complex.

      • α ≈ 1 (No Cooperativity): Ternary complex formation is driven solely by the individual binding affinities.

      • α < 1 (Negative Cooperativity): The presence of one protein hinders the binding of the other, which is a significant issue.

Troubleshooting Table: Ternary Complex Issues
Observation Potential Cause Recommended Action
Weak binary bindingLinker attachment interferes with binding.Redesign the PROTAC with different linker attachment points.
No or weak TR-FRET/NanoBRET signalPoor ternary complex formation.Synthesize analogs with different cyclobutane stereoisomers or linker lengths.
Negative cooperativity (α < 1)Steric clashes within the ternary complex.Re-evaluate the overall PROTAC design, including linker geometry and attachment points.
Guide 2: Assessing Cellular Uptake and Target Engagement

Even a well-designed PROTAC is ineffective if it cannot reach its target inside the cell.[2]

Initial Assessment:
  • Symptom: Good ternary complex formation in biochemical assays but poor degradation in cells.

  • Hypothesis: The PROTAC has low cell permeability or is rapidly effluxed.

Experimental Workflow:

Cellular_Uptake_Troubleshooting cluster_0 Permeability & Efflux Assays cluster_1 Analysis & Next Steps A Parallel Artificial Membrane Permeability Assay (PAMPA) D Low Permeability or High Efflux A->D B Caco-2 Permeability Assay B->D C Cellular Thermal Shift Assay (CETSA) F No Target Engagement C->F E Modify Physicochemical Properties D->E G Confirm Binary Binding in Cells F->G

Caption: Workflow for diagnosing issues with cellular uptake and target engagement.

Step-by-Step Protocols:
  • Permeability Assays:

    • Objective: To measure the ability of the PROTAC to cross a membrane.

    • Methods:

      • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, non-cell-based assay to assess passive diffusion.

      • Caco-2 Permeability Assay: A cell-based assay that can also provide information on active transport and efflux.[13]

    • Interpretation: Low permeability values suggest that the PROTAC's physicochemical properties need to be optimized.

  • Cellular Target Engagement Assays:

    • Objective: To confirm that the PROTAC is binding to its intended target within the cell.

    • Method: Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of the PROTAC indicates successful engagement.

Troubleshooting Table: Cellular Uptake & Engagement
Observation Potential Cause Recommended Action
Low PAMPA/Caco-2 permeabilityPoor physicochemical properties (e.g., high polarity).Modify the linker to improve lipophilicity or reduce the number of hydrogen bond donors.
No shift in CETSAInsufficient intracellular concentration or lack of binding.First, confirm permeability. If permeability is adequate, re-evaluate binary binding.
Guide 3: Evaluating the Ubiquitination Process

Successful ternary complex formation should lead to the ubiquitination of the target protein.[14][15]

Initial Assessment:
  • Symptom: Efficient ternary complex formation is confirmed, but target degradation is still weak.

  • Hypothesis: The geometry of the ternary complex is not conducive to ubiquitin transfer from the E2-conjugating enzyme to the target protein.

Experimental Workflow:

Ubiquitination_Troubleshooting cluster_0 Ubiquitination Assays cluster_1 Analysis & Next Steps A In Vitro Ubiquitination Assay C No or Low Ubiquitination A->C B In-Cell Ubiquitination Assay (IP-Western) B->C D Redesign Linker Geometry C->D E Change E3 Ligase C->E

Caption: Workflow for diagnosing issues with target protein ubiquitination.

Step-by-Step Protocols:
  • In Vitro Ubiquitination Assay:

    • Objective: To directly measure the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.

    • Method: Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and your PROTAC. Analyze the reaction products by Western blot using an anti-ubiquitin antibody.[15][]

    • Interpretation: The appearance of higher molecular weight bands corresponding to ubiquitinated target protein confirms that the ternary complex is functional.

  • In-Cell Ubiquitination Assay:

    • Objective: To detect ubiquitination of the target protein in a cellular context.

    • Method: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[17] Immunoprecipitate the target protein and then perform a Western blot with an anti-ubiquitin antibody.

    • Interpretation: An increase in the ubiquitination signal in PROTAC-treated cells indicates successful target ubiquitination.

Troubleshooting Table: Ubiquitination Issues
Observation Potential Cause Recommended Action
No ubiquitination in vitroIncorrect ternary complex geometry for ubiquitin transfer.Modify the linker to alter the distance and orientation between the E3 ligase and the target. Consider different cyclobutane stereoisomers.
Ubiquitination in vitro but not in cellsPotential deubiquitinase (DUB) activity in cells or other cellular factors.This is more complex and may require further investigation into the specific cellular environment.
Inefficient ubiquitinationThe recruited E3 ligase is not optimal for the target protein.Test a PROTAC that recruits a different E3 ligase.[2]

III. Concluding Remarks

Troubleshooting the degradation efficiency of PROTACs with cyclobutane linkers requires a systematic and evidence-based approach. By dissecting the PROTAC mechanism of action into distinct steps—ternary complex formation, cellular uptake, and ubiquitination—researchers can pinpoint the specific stage at which their molecule is failing. The rigidity of the cyclobutane linker presents both opportunities for pre-organization and challenges related to conformational restriction. Therefore, a thorough investigation of different stereoisomers and linker attachment points is often necessary to achieve optimal degradation.

IV. References

  • Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. Retrieved from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]

  • Fisher, S. L. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • ChemPartner. (n.d.). Ubiquitin/PROTAC. Retrieved from [Link]

  • Eurofins Advinus. (n.d.). Battling poor selectivity and drug resistance with PROTAC? Retrieved from [Link]

  • Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Retrieved from [Link]

  • Farnaby, W., et al. (2019). Effect of the linker's site of attachment on PROTAC stability and activity. ResearchGate. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Retrieved from [Link]

  • Sun, N., et al. (2023). Current strategies for improving limitations of proteolysis targeting chimeras. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton ePrints. Retrieved from [Link]

  • Ishoey, M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Retrieved from [Link]

  • Donovan, K. A., & Fischer, E. S. (2023). PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Trends in Cell Biology. Retrieved from [Link]

  • Zhao, B., et al. (2024). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Nature Communications. Retrieved from [Link]

  • Ciulli, A. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. Retrieved from [Link]

  • Imaeda, Y., et al. (2021). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Scientific Reports. Retrieved from [Link]

  • Klein, V., et al. (2021). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ResearchGate. Retrieved from [Link]

  • Gsponer, J., et al. (2024). Confounding factors in targeted degradation of short-lived proteins. bioRxiv. Retrieved from [Link]

Sources

off-target effects of PROTACs containing 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting and understanding the off-target effects of Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth technical assistance, particularly for those working with novel or less-characterized warheads such as 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile . As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical workflows to anticipate, identify, and mitigate off-target effects, ensuring the specificity and reliability of your experimental results.

Introduction: The Double-Edged Sword of PROTACs

PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] This catalytic mechanism allows for potent and sustained protein knockdown at low concentrations.[3] However, the tripartite nature of PROTACs—a warhead for the protein of interest (POI), an E3 ligase binder, and a linker—introduces multiple avenues for off-target activities. These can stem from the warhead binding to unintended proteins, the E3 ligase recruiter engaging other cellular machinery, or the entire PROTAC molecule inducing novel protein-protein interactions.

This guide will walk you through a systematic approach to de-risk your PROTAC experiments and build a robust data package for your targeted protein degrader.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding off-target effects of PROTACs.

Q1: What are the primary sources of off-target effects in PROTACs?

A1: Off-target effects in PROTACs can arise from several sources:

  • Warhead-related off-targets: The small molecule that binds to your protein of interest (POI) may also have affinity for other proteins, particularly if it's a kinase inhibitor targeting a conserved ATP binding site. This can lead to the degradation of unintended proteins.

  • E3 Ligase Recruiter Off-Targets: The ligand for the E3 ligase (e.g., pomalidomide for CRBN, or a VHL ligand) can have its own biological activities. For instance, pomalidomide is known to degrade specific zinc-finger transcription factors.[4][5]

  • Neosubstrate Degradation: The ternary complex formed by the PROTAC, POI, and E3 ligase can create a novel interface that recruits and ubiquitinates proteins that wouldn't normally interact with the E3 ligase.

  • Linker-Dependent Effects: While less common, the linker itself can contribute to off-target binding or influence the overall conformation of the PROTAC, leading to unexpected interactions.

  • Indirect and Pathway Effects: Degradation of the intended target can lead to downstream signaling changes that are often misinterpreted as off-target effects. It is crucial to distinguish between direct off-target protein degradation and indirect cellular responses to the loss of the primary target.

Q2: I am using a novel warhead, 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile. How can I predict its potential off-targets?

A2: For a novel warhead, a multi-pronged approach is recommended:

  • In Silico Profiling: Use computational methods to screen your warhead against databases of protein structures. This can provide a preliminary list of potential off-target binders based on structural and electrostatic similarities to the intended target's binding pocket.

  • Kinome Scanning: If your warhead is designed to be a kinase inhibitor, perform a broad in vitro kinase screen (e.g., against a panel of 400+ kinases) to identify other kinases it may bind to. This is a crucial step for warheads containing privileged kinase-binding scaffolds like substituted pyridines.[6][7][8]

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can be used to identify cellular targets of your warhead in a more unbiased manner.[9]

Q3: What are the essential control experiments to run alongside my PROTAC?

A3: A set of well-designed controls is critical to confidently attribute a phenotype to the degradation of your intended target.[10]

Control CompoundPurposeRationale
Inactive Epimer/Stereoisomer To control for off-target effects of the warhead and E3 ligase binder.An epimer that doesn't bind the POI or the E3 ligase should not induce degradation of the POI. Any observed phenotype can be attributed to off-target effects.
Warhead Alone To assess the inhibitory (non-degradation) effects of the warhead.This helps to decouple the effects of target inhibition from target degradation.
E3 Ligase Ligand Alone To control for the independent activity of the E3 ligase recruiter.Important for recruiters like pomalidomide that have known independent bioactivities.[4][5]
Proteasome Inhibitor Co-treatment To confirm that protein loss is due to proteasomal degradation.Co-treatment with an inhibitor like MG132 should "rescue" the degradation of the target protein.
E3 Ligase Knockout/Down Cell Line To confirm the dependence on the recruited E3 ligase.The PROTAC should not be active in cells lacking the E3 ligase it is designed to recruit.

Q4: Can off-target effects be beneficial?

A4: In some cases, yes. The degradation of a previously unknown protein that contributes to a disease phenotype could be a serendipitous discovery. However, for the purposes of developing a selective chemical probe or therapeutic, any off-target degradation should be thoroughly characterized and, if possible, engineered out of the molecule to avoid confounding results and potential toxicity.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues that may arise during your PROTAC experiments, with a focus on identifying potential off-target effects.

Scenario 1: My cells are showing a much stronger phenotype (e.g., toxicity) than I would expect from degrading my target protein alone.

This is a classic sign of a potential off-target effect. Here is a workflow to investigate this:

A Unexpected Phenotype Observed (e.g., High Toxicity) B Step 1: Verify On-Target Degradation - Western Blot for POI - Time-course and dose-response A->B C Step 2: Run Control Compounds - Inactive Epimer - Warhead Alone B->C D Phenotype persists with inactive control? C->D E Strong evidence for off-target effect D->E Yes F Phenotype absent with inactive control D->F No G Step 3: Unbiased Proteomics - Global Mass Spectrometry - Treat with active PROTAC vs. inactive control E->G K Conclusion: Phenotype is a downstream consequence of on-target degradation F->K H Identify other degraded proteins G->H I Step 4: Validate Off-Target - siRNA/shRNA knockdown of off-target - Does it replicate the phenotype? H->I J Conclusion: Phenotype is due to off-target degradation I->J

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Experimental Protocol: Global Proteomics Analysis

Global proteomics is a powerful, unbiased method to identify all proteins that are degraded upon treatment with your PROTAC.[10][11][12]

  • Cell Culture and Treatment:

    • Plate your cells of interest at a suitable density.

    • Treat cells with your active PROTAC, an inactive control PROTAC, and a vehicle control (e.g., DMSO). It is crucial to use a concentration and time point where you see robust degradation of your POI but before widespread toxicity or secondary effects occur (typically < 6 hours).[10]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Perform in-solution or in-gel digestion of proteins to peptides, typically using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant) to identify and quantify peptides and proteins.

    • Compare the protein abundance between the active PROTAC-treated group and the control groups.

    • Proteins that are significantly downregulated only in the presence of the active PROTAC are potential off-targets.

Scenario 2: My PROTAC degrades the target protein, but I don't see the expected biological outcome.

This could indicate several things, including that the target protein is not the driver of the phenotype you are investigating, or that an off-target effect is masking the on-target effect.

Troubleshooting Steps:
  • Confirm Target Engagement of the Warhead: Ensure that the warhead itself is binding to the target in cells. A Cellular Thermal Shift Assay (CETSA) can be a useful tool for this.[9]

  • Consider Protein Half-Life: If your target protein has a very short natural half-life, the effect of PROTAC-mediated degradation may be less pronounced.[13]

  • Rescue Experiment: To definitively link the loss of your POI to a specific phenotype (or lack thereof), perform a rescue experiment.[14]

    • Transfect cells with a version of your POI that is resistant to degradation by your PROTAC (e.g., by mutating the warhead's binding site).

    • If the phenotype is restored in the presence of the degradation-resistant POI, it confirms that the original observation was due to on-target degradation.

Part 3: Advanced Strategies for Mitigating Off-Target Effects

For drug development professionals, minimizing off-target effects is paramount. Here are some advanced strategies:

  • Structure-Based Design: Use structural biology (e.g., X-ray crystallography or cryo-EM) of your ternary complex to guide the optimization of your PROTAC. This can help to improve selectivity by optimizing interactions at the POI-E3 ligase interface.

  • Reversible Covalent Warheads: For certain targets, a reversible covalent warhead can improve selectivity and potency while reducing the risk of permanent off-target modification.[15][16]

  • Allosteric PROTACs: Targeting an allosteric site on your POI instead of a conserved active site can significantly improve selectivity.[17]

  • Tissue-Specific E3 Ligase Recruitment: As more E3 ligases are discovered and characterized, it may be possible to design PROTACs that recruit E3 ligases with restricted tissue expression, thereby limiting degradation to specific cell types.

Conclusion

The development of PROTACs is a dynamic and exciting field. By employing rigorous experimental design, including the use of appropriate controls and unbiased profiling methods, researchers can confidently deconvolute on- and off-target effects. For those working with novel warheads like 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile , the principles and workflows outlined in this guide provide a robust framework for successful and impactful research.

References

  • Bric, A. et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology. Available at: [Link]

  • Li, S. et al. (2024). Application of PROTACs in Target Identification and Target Validation. Molecules. Available at: [Link]

  • Testa, A. et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. Available at: [Link]

  • Fellner, M. et al. (2024). Confounding factors in targeted degradation of short-lived proteins. bioRxiv. Available at: [Link]

  • BPS Bioscience. (2022). Targeted Protein Degradation Using PROTACs and Glues. YouTube. Available at: [Link]

  • Troup, R. I. et al. (2021). Covalent PROTACs: the best of both worlds? RSC Medicinal Chemistry. Available at: [Link]

  • O'Connell, M. et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Available at: [Link]

  • Donovan, K. A. et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Available at: [Link]

  • Wang, Y. et al. (2021). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers in Chemistry. Available at: [Link]

  • Scott, J. S. et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Ciulli, A. et al. (2020). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. Available at: [Link]

  • Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio. Available at: [Link]

  • MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. Available at: [Link]

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • Zhang, X. et al. (2024). Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones? ResearchGate. Available at: [Link]

  • Zhang, T. et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Molecules. Available at: [Link]

  • Nomura, D. K. (2024). Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degradation Medicines. ACS Central Science. Available at: [Link]

  • J. P. St. (2021). Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors. Molecules. Available at: [Link]

  • Wei, M. et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • Donovan, K. A. et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Available at: [Link]

  • Freeman-Cook, K. D. et al. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • International Journal of Current Research and Review. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. IJCRR. Available at: [Link]

  • Wang, Y. et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Molecules. Available at: [Link]

Sources

Technical Support Center: Refining Purification Techniques for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining the purification of Proteolysis-Targeting Chimeras (PROTACs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique and often complex challenges associated with purifying these heterobifunctional molecules.

PROTACs, with their tripartite structure consisting of a target protein ligand, an E3 ligase ligand, and a linker, often possess high molecular weights, complex topologies, and physicochemical properties that defy conventional purification strategies.[1][2] The nature of the constituent building blocks—particularly the linker and ligands—dramatically influences properties like solubility, aggregation, and chromatographic behavior, making purification a critical and frequently challenging step in their development.[3][4]

This resource provides practical, experience-driven guidance in a question-and-answer format, offering detailed troubleshooting advice and robust protocols to help you achieve the high purity required for downstream biological evaluation.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is purifying my PROTAC so much harder than purifying traditional small molecules?

A1: The difficulty arises from the unique molecular architecture of PROTACs. They are often large (MW > 700 Da), structurally complex, and may lack a definitive "drug-like" profile, placing them "beyond the Rule of Five".[7][8][9] This can lead to several challenges:

  • Poor Solubility: The combination of a hydrophobic ligand, a polar linker (like PEG), and another complex ligand can result in poor solubility in common chromatographic solvents, leading to sample precipitation and low recovery.[7][10][11]

  • "Greasy" Nature: Many PROTACs are highly lipophilic, causing them to streak on normal-phase silica or bind irreversibly to reverse-phase C18 columns.

  • Structural Flexibility: Long, flexible linkers (e.g., alkyl or PEG chains) can lead to multiple conformations, which may present as broad peaks during chromatography.[12]

  • Lack of a Strong Chromophore: If neither ligand has a strong UV chromophore, detection can be challenging, complicating fraction analysis.

  • Complex Crude Mixtures: The multi-step syntheses often result in crude material containing closely related impurities, unreacted starting materials, and homo-bifunctional byproducts that are difficult to separate.

Q2: I see a long streak on my initial TLC analysis (Normal Phase). What's the likely cause?

A2: Streaking on a normal-phase (silica gel) TLC plate is a classic indicator of a few potential issues:

  • High Polarity/Acidity/Basicity: Your PROTAC may contain acidic or basic functional groups that are strongly and sometimes irreversibly interacting with the acidic silica surface. This is a very common issue.

  • Poor Solubility: The compound may be crashing out of the mobile phase as it moves up the plate, causing it to smear.

  • Overloading: You may have spotted too much of your crude material onto the TLC plate.

Quick Troubleshooting:

  • Add a Modifier: Re-run the TLC but add a small amount of an acid (e.g., 0.1-1% acetic or formic acid) or a base (e.g., 0.1-1% triethylamine or ammonia) to your mobile phase. If the streaking resolves into a defined spot, strong acid/base interactions are the culprit.

  • Change Solvent System: Try a more polar or more solubilizing solvent system. If you are using Hexanes/Ethyl Acetate, switch to Dichloromethane/Methanol.

  • Consider Reverse-Phase: If streaking persists, your molecule is likely better suited for reverse-phase chromatography, which separates based on hydrophobicity.[1][13]

Q3: Should I start with normal-phase or reverse-phase chromatography for my PROTAC?

A3: While normal-phase (e.g., silica gel) is a common first step for many organic syntheses, reverse-phase chromatography is often the more effective primary technique for PROTACs .[1] Their higher molecular weight and often hydrophobic nature make them well-suited for separation on C18 or C8 stationary phases.[6]

A good general strategy is:

  • Assess Solubility: Check the solubility of your crude product in common solvents. If it dissolves well in DCM or EtOAc, a quick normal-phase flash column might be effective for removing non-polar impurities.[5]

  • Run Analytical HPLC: Before committing to a preparative method, analyze your crude material on an analytical reverse-phase HPLC (C18 column) with a standard water/acetonitrile gradient (with 0.1% formic acid or TFA). This will give you a clear picture of the mixture's complexity and the retention time of your product.

  • Choose Preparative Method: Based on the analytical run, you can develop a preparative HPLC or flash reverse-phase method. For final polishing to >95% purity for biological assays, preparative HPLC is almost always necessary.[5]

Troubleshooting Guide: Common Purification Problems

Problem 1: Low or No Recovery from Chromatography Column
Probable CauseRecommended Solution & Explanation
Irreversible Binding to Stationary Phase Solution: Switch your chromatography mode. If you are using normal-phase (silica), your compound is likely too polar or basic and is sticking permanently. Switch to reverse-phase (C18).[1] If you are already on reverse-phase, your compound may be too "greasy." Try a less retentive column (e.g., C8 or C4) or add a stronger organic solvent like isopropanol to your mobile phase.
Precipitation on the Column Solution: Your PROTAC is not soluble in the chosen mobile phase. Dissolve your crude material in a strong, compatible solvent (like DMSO or DMF) and then dilute it with the initial mobile phase before loading.[5] For reverse-phase, ensure your sample is fully dissolved before injection; filtering is critical. For normal-phase, consider a dry loading technique where the crude material is adsorbed onto silica gel or Celite before being placed on the column.
Compound Degradation Solution: Some PROTACs, particularly those with sensitive functional groups (e.g., acid-sensitive protecting groups like OTBS), can degrade on the column.[5] If using silica (acidic), consider deactivating it with triethylamine. If using acidic modifiers in reverse-phase (TFA, formic acid), try running the purification at neutral pH using a buffer like ammonium bicarbonate, but be aware this can broaden peaks for basic compounds.
Problem 2: Poor Separation / Co-eluting Impurities
Probable CauseRecommended Solution & Explanation
Insufficient Resolution Solution 1 (Optimize Gradient): Make the gradient shallower around the elution point of your compound. For example, if your product elutes at 60% Acetonitrile, run a gradient from 40% to 70% over a longer period. This increases the separation window between peaks.[6] Solution 2 (Change Modifiers/pH): The ionization state of your PROTAC and its impurities affects retention. Switching the mobile phase modifier from formic acid (FA) to trifluoroacetic acid (TFA) can significantly alter selectivity. TFA provides stronger ion pairing and often sharpens peaks of basic compounds.[5]
Wrong Column Chemistry Solution: Standard C18 columns are not a one-size-fits-all solution. If impurities are co-eluting, try a column with a different selectivity. A phenyl-hexyl stationary phase, for instance, offers pi-pi interactions that can help separate aromatic-containing compounds. For highly polar PROTACs, an embedded polar group (EPG) column can provide alternative selectivity.[1]
Complex Isomeric Mixture Solution: PROTACs often have multiple chiral centers, leading to diastereomers that can be very difficult to separate.[2] In these cases, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC. SFC often provides superior resolution for chiral and achiral isomers and is significantly faster.[14][15]
Problem 3: Broad or Tailing Peaks in HPLC
Probable CauseRecommended Solution & Explanation
Secondary Interactions with Silica Solution: This is common with basic compounds on C18 columns due to interaction with residual acidic silanol groups on the silica support. Ensure you are using an acidic modifier (0.1% FA or TFA) to protonate the basic sites on your molecule and minimize these interactions. Using a high-purity, end-capped column is also essential.
Mass Overload Solution: You are injecting too much material for the column size. This saturates the stationary phase, leading to poor peak shape. Reduce the injection mass or move to a larger diameter preparative column. Consult the column manufacturer's guide for loading capacity.
Slow On-Column Conformation Change Solution: The flexible linker of a PROTAC can lead to different conformations that interconvert slowly on the timescale of the chromatography run, resulting in broad peaks.[12] Gently warming the column (e.g., to 30-40 °C) can sometimes accelerate this interconversion and sharpen peaks.

In-Depth Protocols & Methodologies

Protocol 1: General Workflow for PROTAC Purification & Analysis

This protocol outlines a robust, multi-step approach suitable for most novel PROTACs, ensuring both purity and structural integrity.

Objective: To purify a crude PROTAC to >98% purity for biological evaluation.

Methodology:

  • Crude Sample Analysis (LC-MS):

    • Dissolve a small amount of crude material in DMSO or Methanol.

    • Inject onto a reverse-phase analytical LC-MS (e.g., C18 column, 5-95% Acetonitrile/Water gradient with 0.1% Formic Acid).

    • Confirm the mass of the desired product and identify major impurities. This step is critical for guiding purification.

  • Initial Bulk Purification (Optional - Normal Phase Flash):

    • Condition: Use this step only if the PROTAC is sufficiently soluble and stable in less polar solvents (e.g., DCM/MeOH) and if major impurities are non-polar.[5]

    • TLC Analysis: Develop a TLC method (e.g., 5-10% MeOH in DCM) to ensure the product moves off the baseline (Rf ~0.2-0.4).

    • Column Chromatography: Run a flash column on silica gel using the optimized solvent system. Pool fractions containing the product based on TLC.

  • Primary Purification (Reverse-Phase Preparative HPLC):

    • System: Preparative HPLC with a C18 column and UV detector.[5]

    • Sample Prep: Dissolve the partially purified material from the previous step in a minimal amount of DMSO, then dilute with the initial mobile phase (e.g., 20% ACN in water + 0.1% TFA). Filter the sample through a 0.45 µm filter.

    • Method: Run a gradient based on the analytical LC-MS results. Start with a shallow gradient to resolve close-eluting impurities.

    • Fraction Analysis: Collect fractions and analyze each one by analytical LC-MS to confirm purity and identity before pooling.

  • Final Salt Removal and Isolation:

    • Pool all pure fractions (>98%).

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final compound as a fluffy solid, typically as a TFA or FA salt.

Diagram: General PROTAC Purification Workflow

G cluster_0 Step 1: Analysis cluster_1 Step 2: Purification cluster_2 Step 3: Finalization Crude Crude PROTAC LCMS Analytical LC-MS Analysis Crude->LCMS Confirm Mass & Purity Decision Is Normal Phase Feasible? LCMS->Decision Flash Normal Phase Flash (Silica Gel) Decision->Flash Yes PrepHPLC Reverse Phase Prep-HPLC (C18) Decision->PrepHPLC No Flash->PrepHPLC To Final Polishing Pooling Pool Pure Fractions (>98% by LC-MS) PrepHPLC->Pooling Analyze Fractions Lyophilize Lyophilization Pooling->Lyophilize Remove Solvent Final Pure PROTAC Lyophilize->Final

Caption: A decision-based workflow for PROTAC purification.

Protocol 2: Troubleshooting with Supercritical Fluid Chromatography (SFC)

Objective: To separate a difficult mixture (e.g., diastereomers or a highly lipophilic PROTAC) that failed to resolve by HPLC.

Rationale: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This leads to faster separations and often unique selectivity compared to liquid chromatography, making it ideal for challenging purifications.[14][15][16]

Methodology:

  • Solubility and Sample Preparation:

    • CRITICAL: Unlike HPLC, sample solubility is paramount in SFC to avoid precipitation. The best solvent is often Methanol. For very non-polar compounds, a 1:1 mixture of DCM/Methanol can be used.[14] Avoid DMSO and water as they are poorly miscible with supercritical CO2.

    • Ensure the sample is fully dissolved and filtered before injection.

  • Analytical Method Development (Screening):

    • System: Analytical SFC system with UV and/or MS detection.

    • Columns: Screen a variety of stationary phases. Start with a standard silica or 2-ethylpyridine column for achiral separations. For chiral separations, screen a range of chiral stationary phases (CSPs).

    • Mobile Phase: The mobile phase consists of supercritical CO2 (Solvent A) and a co-solvent, typically Methanol (Solvent B).

    • Gradient: Run a fast screening gradient (e.g., 5% to 50% Methanol in 5 minutes).

    • Additive: If peak shape is poor, add a small amount of an additive to the co-solvent (e.g., 0.1% triethylamine for basic compounds, 0.1% TFA for acidic compounds).

  • Preparative SFC Purification:

    • Scaling Up: Once an analytical method provides good separation, scale it up to a preparative SFC system. The method parameters (gradient slope, column chemistry) should transfer directly.

    • Loading: Perform a loading study to determine the maximum amount of material that can be injected without losing resolution.

    • Collection: Fractions are collected in small volumes of the organic co-solvent, which allows for rapid evaporation and sample recovery, a major advantage over the aqueous fractions from reverse-phase HPLC.[14]

Data Summary: HPLC vs. SFC for PROTAC Purification
ParameterReverse-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Water / AcetonitrileSupercritical Carbon Dioxide (CO2)
Common Modifiers Formic Acid, TFA, NH4HCO3Methanol, Ethanol, Isopropanol
Best For... General purpose, good for a wide range of polarities. The default starting point.Chiral separations, diastereomers, non-polar/lipophilic compounds, fast purifications.[6][14]
Sample Solvent DMSO, DMF, ACN, WaterMethanol is strongly preferred. DCM/MeOH for non-polar compounds.[14]
Run Time Typically longer (15-60 min)Significantly faster (3-10 min) due to low viscosity mobile phase.[14]
Solvent Waste High volume of aqueous/organic waste."Greener" technique with significantly less organic solvent waste.[14][17]
Post-Purification Requires removal of large volumes of water (Lyophilization).Fast evaporation of small methanol fraction volumes.

References

  • Benchchem. A Researcher's Guide to HPLC Methods for Purity Assessment of PROTACs.
  • Benchchem. Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
  • Benchchem. Application Notes and Protocols for the Purification of PROTACs Synthesized with Br-PEG3-MS.
  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service.
  • WuXi AppTec DMPK. PROTAC Bioanalysis: Challenges and Strategies.
  • Garonzi, M., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules.
  • BOC Sciences. PROTAC Design Services for Targeted Therapy.
  • Jin, Y., et al. (2022). Proteolysis-targeting chimeras (PROTACs) in cancer therapy. Signal Transduction and Targeted Therapy.
  • National Institutes of Health (NIH). Application of PROTACs in Target Identification and Target Validation. PMC.
  • WuXi AppTec. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential.
  • Chemical Probes Portal. PROTACs Criteria.
  • WuXi AppTec DMPK. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability.
  • ChemPro Innovations. Analysis of PROTAC Target Protein and Degradation Profiles.
  • WuXi AppTec DMPK. Research on PROTAC Druggability: Solubility and Permeability.
  • Garonzi, M., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI.
  • National Institutes of Health (NIH). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.
  • ChemPep. Overview of PROTAC Linkers.
  • National Institutes of Health (NIH). Degradation of proteins by PROTACs and other strategies. PMC.
  • Garonzi, M., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. ResearchGate.
  • MDPI. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
  • WuXi AppTec. Tackling the DMPK challenges of developing PROTAC drugs.
  • Alfa Chemistry. Advancing Drug Discovery with PROTAC Building Blocks. YouTube.
  • Creative Proteomics. Reversed-Phase Chromatography Overview.
  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Garonzi, M., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI.
  • National Institutes of Health (NIH). Methods to accelerate PROTAC drug discovery. PMC.
  • Chromatography Today. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • Sigma-Aldrich. Reverse Phased Chromatography (RPC) in Practice.
  • National Institutes of Health (NIH). PROTAC Technology: Opportunities and Challenges. PMC.
  • Frontiers. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation.
  • National Institutes of Health (NIH). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • National Institutes of Health (NIH). Characteristic roadmap of linker governs the rational design of PROTACs. PMC.
  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • ResearchGate. Classification of most common linkers used in PROTAC design based on....
  • CD Bioparticles. PROTAC Linkers.
  • LCGC International. Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
  • Twisting Memoirs Publication. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • Cytiva. Reversed Phase Chromatography.

Sources

Technical Support Center: Navigating Cell Permeability Challenges in PROTACs with Rigid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address a critical hurdle in PROTAC development: poor cell permeability, with a particular focus on challenges presented by rigid linkers. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and overcome these permeability barriers in your experiments.

Understanding the Challenge: The Rigidity-Permeability Trade-Off

PROTACs, due to their bifunctional nature and resulting high molecular weight (typically >800 Da), already exist in a chemical space "beyond the Rule of Five" (bRo5), making cell permeability an inherent challenge.[1][2] The linker, which connects the warhead (POI ligand) and the E3 ligase ligand, is a critical determinant of a PROTAC's physicochemical properties.[][4][5]

While rigid linkers, often incorporating motifs like piperazine or piperidine rings, can offer advantages in pre-organizing the PROTAC for optimal ternary complex formation, they can also exacerbate permeability issues.[1][6][7] This creates a delicate trade-off between target degradation efficacy and the ability of the molecule to reach its intracellular target.[6][8] This guide will help you navigate this trade-off effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my rigid-linker PROTAC showing potent biochemical activity but no cellular degradation?

This is a classic sign of poor cell permeability. Your PROTAC is effective at binding its target and the E3 ligase in a cell-free environment, but it cannot efficiently cross the cell membrane to reach its intracellular targets. You will need to experimentally assess its permeability using assays like PAMPA or Caco-2, or cellular target engagement assays like NanoBRET.[9]

Q2: I thought rigid linkers were supposed to be good for PROTACs. Why is it causing permeability problems?

Rigid linkers can improve degradation potency by reducing the entropic penalty of forming the ternary complex.[7] However, this rigidity can also lock the molecule in an extended conformation, exposing its polar surface area (PSA) and increasing the number of hydrogen bond donors and acceptors, all of which hinder passive diffusion across the lipid bilayer of the cell membrane.[10]

Q3: Is a polyethylene glycol (PEG) linker a better choice than a rigid alkyl linker for permeability?

It's not always straightforward. While PEG linkers can increase water solubility, some studies have shown that they can also adopt folded conformations that shield polar groups, thereby enhancing permeability.[1][11] Conversely, other research suggests that short alkyl linkers might be preferable to minimize TPSA.[12] The optimal choice is context-dependent, and the key is to promote conformations that minimize the solvent-accessible 3D polar surface area.[13][14]

Q4: What is a "molecular chameleon" and how does it relate to PROTAC permeability?

A "molecular chameleon" is a concept describing molecules that can adapt their conformation to their environment.[15] For a PROTAC, this means adopting a folded, less polar conformation in the nonpolar environment of the cell membrane to facilitate passage, and an extended, more polar conformation in the aqueous environment of the cytoplasm to ensure solubility and target engagement.[13][14] The formation of intramolecular hydrogen bonds (IMHBs) is a key strategy to enable this behavior.[16]

Q5: Can I improve the permeability of my existing PROTAC without completely redesigning the linker?

Minor modifications can sometimes yield significant improvements. For instance, an amide-to-ester substitution in the linker can remove a hydrogen bond donor and has been shown to improve permeability, often without sacrificing intracellular stability or ternary complex formation.[12]

Troubleshooting Guide: From Diagnosis to Solution

If you are encountering poor cellular activity with a biochemically potent PROTAC containing a rigid linker, follow this tiered troubleshooting guide.

Tier 1: Confirming and Quantifying Poor Permeability

The first step is to obtain quantitative data on your PROTAC's permeability. Do not rely solely on the discrepancy between biochemical and cellular degradation data.

PAMPA is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[1][17][18] It's an excellent first-line tool for diagnosing passive permeability issues.[19]

Experimental Protocol: PAMPA

  • Preparation:

    • Prepare a donor solution of your PROTAC at a known concentration (e.g., 100 µM) in a buffer that matches your cellular assay's pH (typically pH 7.4).

    • Prepare an acceptor plate with a buffer solution.

    • Use a commercial PAMPA plate system (e.g., Corning Gentest™ pre-coated PAMPA plate), which consists of a 96-well filter plate (donor) and a 96-well acceptor plate. The filter is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) that forms the artificial membrane.

  • Assay Execution:

    • Add your PROTAC donor solution to the donor wells.

    • Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

    • Incubate the plate sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

    • After incubation, separate the plates.

  • Quantification:

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

    • Also, measure the initial concentration of the PROTAC in the donor solution (T=0).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / C_equilibrium)) Where:

      • V_D and V_A are the volumes of the donor and acceptor wells.

      • A is the area of the membrane.

      • t is the incubation time.

      • [C_A(t)] is the concentration in the acceptor well at time t.

      • C_equilibrium is the theoretical concentration at equilibrium.

Interpreting the Results:

PAMPA Permeability (Pe, 10⁻⁶ cm/s)Interpretation
> 1.0High Permeability
0.1 - 1.0Medium Permeability
< 0.1Low Permeability

A low Pe value (<0.1 x 10⁻⁶ cm/s) strongly suggests that poor passive diffusion is a major contributor to the lack of cellular activity.

While PAMPA assesses passive diffusion, it doesn't account for cellular factors like active efflux. A NanoBRET target engagement assay measures how much of your PROTAC is binding to its intended target inside a living cell, providing a more physiologically relevant measure of intracellular bioavailability.[7][9]

Experimental Workflow: NanoBRET Target Engagement

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep_cells Transfect cells with NanoLuc-Target Fusion Vector plate_cells Plate transfected cells in 96-well plates prep_cells->plate_cells add_tracer Add fluorescent tracer to cells plate_cells->add_tracer Experiment Day add_protac Add serial dilutions of PROTAC add_tracer->add_protac incubate Incubate to reach binding equilibrium add_protac->incubate add_substrate Add NanoLuc substrate (furimazine) incubate->add_substrate read_bret Read BRET signal (Donor: 460nm, Acceptor: 610nm) add_substrate->read_bret calc_ratio Calculate BRET ratio (Acceptor/Donor) read_bret->calc_ratio plot_curve Plot BRET ratio vs. PROTAC concentration calc_ratio->plot_curve calc_ic50 Determine cellular IC50 plot_curve->calc_ic50

By running this assay in parallel on live cells and permeabilized (lysed) cells, you can isolate the effect of the cell membrane. A large rightward shift in the IC50 value in live cells compared to permeabilized cells is a strong indicator of poor permeability.[9]

Tier 2: Rational Design Strategies to Improve Permeability

If the data from Tier 1 confirms poor permeability, the next step is rational modification of your PROTAC. The goal is to encourage the formation of a "molecular chameleon" by promoting intramolecular hydrogen bonds (IMHBs) to shield polar surface area.

The strategic placement of hydrogen bond donors and acceptors within the linker can facilitate folding.

Troubleshooting Steps:

  • Analyze Your Structure: Identify potential hydrogen bond donors (e.g., amide N-H) and acceptors (e.g., carbonyl oxygens, pyridine nitrogens) on your E3 ligand, warhead, and linker.

  • Introduce Complementary Groups: Modify the rigid linker to introduce a complementary hydrogen bonding partner. For example, if your VHL ligand has an exposed amide N-H, consider incorporating a pyridine nitrogen into the linker at a sterically accessible position.[13][14]

  • Consider Amide-to-Ester Swaps: As a simple but effective modification, replacing an amide bond in the linker with an ester bond removes a hydrogen bond donor, which can significantly improve permeability.[12] This is particularly effective when the amide is not critical for ternary complex formation.

  • Synthesize and Re-evaluate: Synthesize a small set of modified PROTACs and re-run the permeability assays from Tier 1 to assess the impact of your changes.

While promoting IMHBs is key for membrane passage, the PROTAC must be able to "unfold" in the aqueous cytoplasm to engage its targets. An overly stabilized folded state can lead to poor solubility.

Design Considerations:

  • Avoid Overly Rigid Systems: The goal is not to create a permanently rigid, folded molecule, but one that can dynamically interchange between folded and extended states. Linkers that facilitate this equilibrium are ideal.

  • Incorporate Ionizable Groups: Adding basic nitrogen atoms into aromatic rings or alkyl linkers can improve aqueous solubility without necessarily harming permeability, and can be a useful strategy to balance these competing properties.[1][16]

Tier 3: Advanced Delivery Strategies

If rational redesign fails to yield a sufficiently permeable PROTAC, advanced formulation and delivery strategies may be necessary, particularly for in vivo applications.

  • Prodrug Approach: Masking polar functional groups with lipophilic, cleavable moieties can enhance membrane transit. These moieties are then removed by intracellular enzymes (e.g., esterases) to release the active PROTAC.[16]

  • Nanoparticle Formulation: Encapsulating the PROTAC in delivery vehicles like lipid nanoparticles (LNPs) or polymeric micelles can overcome permeability barriers by utilizing cellular uptake mechanisms like endocytosis.[2][20]

By systematically diagnosing the permeability issue, applying rational design principles to encourage favorable conformational dynamics, and re-evaluating your modified compounds, you can successfully troubleshoot and overcome the challenges posed by rigid-linker PROTACs.

References

  • Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., Chan, K.-H., Ciulli, A., & Lokey, R. S. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1732–1738. [Link]

  • Maple, H. J., Clayton, K. L., Sors, M. A., Emery, A., Clark, K. R., Boyd, S., & Heightman, T. D. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Valgimigli, L., & Fochi, M. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Valgimigli, L., & Fochi, M. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Valgimigli, L., & Fochi, M. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

  • Anonymous. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]

  • Wu, Y. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]

  • Anonymous. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

  • Bemis, T. A., & La, D. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Alqahtani, S. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. [Link]

  • Mares, A., & Fry, S. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC. [Link]

  • Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., Chan, K.-H., Ciulli, A., & Lokey, R. S. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ResearchGate. [Link]

  • Anonymous. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH. [Link]

  • Anonymous. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Anonymous. (n.d.). Permeability Assay. Profacgen. [Link]

  • Anonymous. (2024). PROTAC PEG Linkers. JenKem Technology USA. [Link]

  • Anonymous. (2023). Current strategies for improving limitations of proteolysis targeting chimeras. Signal Transduction and Targeted Therapy. [Link]

  • Scott, J. S., & Van der hor, M. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Anonymous. (n.d.). Physicochemical Properties and in Vitro Potencies of 1. ResearchGate. [Link]

  • Anonymous. (2025). (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Hovhannisyan, A. D. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Anonymous. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Anonymous. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers. [Link]

  • Murakami, Y., Ishida, S., Cho, N., Yuki, H., Ohta, M., Honma, T., Demizu, Y., & Terayama, K. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv | Cambridge Open Engage. [Link]

  • Anonymous. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Fluoropyridinyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of enhancing the metabolic stability of the fluoropyridinyl group. The following sections are designed to help you diagnose instability issues, understand the underlying mechanisms, and implement effective strategies to optimize your compounds.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the metabolic stability of fluoropyridinyl moieties.

Q1: My fluoropyridinyl compound shows high clearance in preliminary ADME screening. What are the likely metabolic pathways responsible?

A1: The high clearance is most likely due to enzymatic metabolism, primarily occurring in the liver.[1] For pyridinyl and fluoropyridinyl rings, the most common metabolic pathways are oxidation reactions mediated by Cytochrome P450 (CYP) enzymes.[1][2] Key transformations to investigate include:

  • Hydroxylation: The introduction of a hydroxyl (-OH) group onto the pyridine ring. This is a very common metabolic route. For example, 3-fluoro-4-aminopyridine ([18F]3F4AP) is readily metabolized to 5-hydroxy-3F4AP by CYP2E1.[2][3]

  • N-oxidation: Oxidation of the pyridine nitrogen atom to form a pyridine N-oxide. This is another primary metabolic pathway for 3F4AP.[2][3]

  • Defluorination: While the carbon-fluorine (C-F) bond is strong, enzymatic cleavage can occur, leading to the release of fluoride ions and potentially reactive metabolites.[4][5] This is a critical pathway to monitor due to potential toxicity concerns.[6]

Q2: What is the first experimental step to confirm metabolic liability?

A2: The standard first step is to perform an in vitro liver microsomal stability assay.[7][8] This experiment uses subcellular fractions from the liver (microsomes) that are rich in CYP enzymes, the primary drivers of Phase I metabolism.[1][9] By incubating your compound with liver microsomes and a necessary cofactor (NADPH), you can measure the rate at which your parent compound disappears over time.[1] This provides key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[4][7]

Q3: My compound is stable in the liver microsomal assay but is still rapidly cleared in vivo. What could be the reason?

A3: This discrepancy suggests that clearance is being driven by mechanisms not fully captured by the microsomal assay. Possibilities include:

  • Phase II Metabolism: Your compound might be undergoing rapid conjugation reactions (e.g., glucuronidation or sulfation) which are not typically measured in standard CYP-focused microsomal assays.[1] Using liver S9 fractions or intact hepatocytes can provide a more complete picture of both Phase I and Phase II metabolism.[9]

  • Non-CYP Mediated Metabolism: Other enzyme families, such as flavin-containing monooxygenases (FMOs) or dihydropyrimidine dehydrogenase (DPD), could be involved.[8][10] DPD, for instance, is the rate-limiting enzyme in the catabolism of fluoropyrimidines like 5-fluorouracil.[10]

  • Transporter-Mediated Clearance: The compound may be rapidly eliminated by efflux transporters in the liver or kidneys.

  • Extrahepatic Metabolism: Significant metabolism may be occurring in other tissues like the gut, kidneys, or lungs.[11]

Q4: What are the main chemical strategies to block metabolism on the fluoropyridinyl ring?

A4: Once the "metabolic soft spot" is identified, several medicinal chemistry strategies can be employed:

  • Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's active site from accessing the labile position.

  • Electronic Modulation: Replacing a carbon atom with a more electron-deficient nitrogen atom (e.g., moving from a phenyl to a pyridyl or pyrimidyl ring) can increase robustness towards CYP-mediated oxidation.[12] Introducing electron-withdrawing groups can also deactivate the ring towards oxidative metabolism.

  • Deuteration: Replacing a carbon-hydrogen (C-H) bond at the site of metabolism with a stronger carbon-deuterium (C-D) bond can slow the rate of metabolism.[2][13] This is known as the kinetic isotope effect. However, its success is context-dependent and was shown to be ineffective for [18F]3F4AP.[2][3]

Troubleshooting Guide: From High Clearance to Stable Candidate

This guide provides a systematic approach to diagnosing and solving metabolic instability issues with your fluoropyridinyl compounds.

Problem: Compound exhibits a short half-life (< 30 min) in the initial human liver microsomal (HLM) stability assay.

This result strongly indicates that the compound is a substrate for CYP enzymes. The goal is to confirm this, identify the site of metabolism, and design a more stable analogue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A High Clearance in HLM Assay (t½ < 30 min) B Run NADPH-deficient Control [Protocol 1] A->B  Is it enzyme-mediated? C Run Microsomal Assay with CYP-specific Inhibitors B->C  Which CYP is responsible? D Metabolite Identification (LC-MS/MS) C->D  Where is metabolism occurring? E Identify 'Metabolic Soft Spot' (e.g., C-H bond on pyridine ring) D->E F Design Analogs with Metabolic Blocks (Deuteration, Steric Shielding) E->F  Rational Drug Design G Synthesize & Test New Analogs [Protocol 1] F->G H Compare CLint of Analogs [Table 1] G->H I Select Candidate with Improved Stability (t½ > 60 min) H->I J Assess in Hepatocyte Assay (Phase I & II Metabolism) I->J K Conduct In Vivo PK Study [Protocol 2] J->K

Caption: Key Phase I metabolic pathways for fluoropyridinyl compounds.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Cyprotex | Evotec. Microsomal Stability. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • National Institutes of Health (NIH). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. [Link]

  • National Center for Biotechnology Information (NCBI). Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]

  • ResearchGate. Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... [Link]

  • PubMed. In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. [Link]

  • ClinPGx. Fluoropyrimidine Pathway, Pharmacokinetics. [Link]

  • PubMed. Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in Vivo 19F Magnetic Resonance Spectroscopic Observation. [Link]

  • PubMed. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. [Link]

  • Semantic Scholar. Pharmacokinetic studies of 5-fluorouracil and 5'-deoxy-5-fluorouridine in rats. [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

  • MDPI. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]

  • National Center for Biotechnology Information (NCBI). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

  • Jubilant Biosys. In Vivo Pharmacokinetics. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • PubMed. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • National Center for Biotechnology Information (NCBI). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]

  • ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. [Link]

  • National Center for Biotechnology Information (NCBI). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • ResearchGate. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF. [Link]

  • National Center for Biotechnology Information (NCBI). Enzymatic synthesis of fluorinated compounds. [Link]

Sources

Technical Support Center: Strategies to Reduce Steric Hindrance in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in PROTAC development: steric hindrance. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experiments.

I. Troubleshooting Guide: Overcoming Steric Hindrance in Your PROTAC Experiments

This section addresses specific issues you may encounter during your PROTAC development, providing potential causes and actionable solutions grounded in established scientific principles.

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe poor or no target degradation.

Potential Cause: This is a classic indicator of steric hindrance within the ternary complex (Protein of Interest-PROTAC-E3 Ligase). While your warhead and E3 ligase ligand can independently bind their respective proteins, the linker may be forcing an unfavorable orientation that prevents the formation of a stable and productive ternary complex, or it may be causing a direct clash between the two proteins.[1][2][3]

Solutions & Experimental Workflow:

  • Linker Length Modification:

    • Rationale: An inappropriate linker length is a common culprit. A linker that is too short can cause a direct steric clash between the protein of interest (POI) and the E3 ligase.[1][][5] Conversely, an overly long linker might lead to unproductive binding modes or an entropic penalty that destabilizes the ternary complex.[2][3]

    • Actionable Step: Synthesize a library of PROTACs with varying linker lengths. A good starting point is to use flexible polyethylene glycol (PEG) or alkyl chains and vary the length from 3 to 20 atoms.[5]

    • Experimental Protocol: Serial Linker Extension

      • Begin with your initial "non-degrading" PROTAC.

      • Synthesize new PROTACs by incrementally adding 2-3 atoms to the linker length using common building blocks like ethylene glycol units or short alkyl chains.

      • For each new PROTAC, perform a cellular degradation assay (e.g., Western blot or In-Cell Western) to assess the degradation of the target protein.

      • Plot the percentage of degradation against the linker length to identify an optimal range.

  • Alteration of Linker Attachment Points:

    • Rationale: The vector or the specific atom on the warhead and E3 ligase ligand where the linker is attached significantly influences the final orientation of the proteins in the ternary complex.[][5] An exit vector pointing directly towards the other protein can lead to a head-on steric clash.

    • Actionable Step: If your warhead or E3 ligase ligand has multiple potential solvent-exposed points for linker attachment, synthesize isomers with the linker attached at these different positions.[5]

    • Workflow Diagram: Optimizing Linker Attachment

      G cluster_0 Initial PROTAC Design cluster_1 Revised PROTAC Design A Warhead C Linker (Position 1) A->C Attachment Point A B E3 Ligase Ligand C->B D Warhead F Linker (Position 2) D->F Attachment Point B E E3 Ligase Ligand F->E Start Poor Degradation Process Synthesize Isomer with New Attachment Point Start->Process End Improved Degradation Process->End

      Caption: Workflow for testing alternative linker attachment points.

  • Introduction of Linker Rigidity:

    • Rationale: Highly flexible linkers, while beneficial for initial screening, can sometimes allow for too many non-productive conformations.[2][] Introducing rigid elements like phenyl rings or alkynes can constrain the conformational freedom and pre-organize the PROTAC into a more favorable conformation for ternary complex formation, thus avoiding steric clashes.[1]

    • Actionable Step: Systematically replace flexible alkyl or PEG units in your linker with more rigid moieties.

Problem 2: My PROTAC synthesis is failing at the final coupling step, especially with bulky warheads or E3 ligase ligands.

Potential Cause: The steric bulk of the binding moieties can hinder the approach of reagents to the reaction centers, leading to low yields or reaction failure in the final coupling step.[6]

Solutions & Synthetic Strategies:

  • Choice of Coupling Reagents:

    • Rationale: Standard amide coupling reagents may not be efficient enough to overcome the steric hindrance.

    • Actionable Step: Employ more potent coupling reagents like HATU or COMU, which are known to be effective in sterically hindered couplings. Consider using microwave-assisted synthesis to provide the necessary activation energy.

  • Modular "Click Chemistry" Approach:

    • Rationale: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and sterically tolerant reaction.[7]

    • Actionable Step: Synthesize two separate fragments: one containing the warhead with an azide group and the other containing the E3 ligase ligand with a terminal alkyne (or vice versa). The final coupling step is then a highly reliable click reaction.[7]

  • Alternative Ligation Chemistries:

    • Rationale: Moving beyond traditional amide bonds can sometimes alleviate steric issues and also modulate the physicochemical properties of the final PROTAC.[8][9]

    • Actionable Step: Explore other coupling reactions such as the formation of esters, ketones, or alkanes to link your two binding moieties.[8]

Table 1: Comparison of Coupling Strategies for Sterically Hindered PROTAC Synthesis

Coupling StrategyProsConsRecommended for
Potent Amide Coupling Utilizes common functional groups (amines, carboxylic acids).May still fail with extreme steric bulk.Moderately hindered systems.
Click Chemistry (CuAAC) High efficiency, high yield, sterically tolerant.Requires introduction of azide and alkyne functional groups.Highly hindered systems; library synthesis.
Alternative Ligations Can improve physicochemical properties; may bypass specific steric clashes.May require more complex multi-step synthesis to install required functional groups.When amide coupling fails and property modulation is desired.

II. Frequently Asked Questions (FAQs)

Q1: How does the choice of E3 ligase and its ligand affect steric hindrance?

The choice of E3 ligase is critical as different ligases have distinct surface topographies and sizes.[10][11] For instance, ligands for Cereblon (CRBN) and VHL, the two most commonly used E3 ligases, present different exit vectors for linker attachment.[12][13] The way a PROTAC positions the target protein relative to the E3 ligase will be fundamentally different depending on which ligase is recruited. A target protein might be readily accommodated by the VHL complex but clash with the surface of the CRBN complex when brought into proximity by the same warhead and a similar linker.[14] Therefore, if you are experiencing persistent steric hindrance with one E3 ligase, it is a valid strategy to synthesize a new set of PROTACs that recruit a different E3 ligase.[10]

Q2: Can computational modeling help predict and mitigate steric hindrance before synthesis?

Absolutely. In silico modeling is a powerful tool to rationalize and predict the structure of the ternary complex.[15][16][17]

  • Protein-Protein Docking: This can be used to generate initial models of how the target protein and the E3 ligase might interact.[16][18]

  • Molecular Dynamics (MD) Simulations: MD simulations can then be used to assess the stability of these docked poses and to explore the conformational flexibility of the PROTAC linker.[1][19]

  • Steric Clash Assessment: Computational workflows can evaluate the steric compatibility between a PROTAC's conformational ensemble and the protein surfaces, helping to identify linkers that are likely to cause clashes.[17][19]

By using these computational tools, you can prioritize the synthesis of PROTACs that are predicted to form stable, clash-free ternary complexes, saving significant time and resources.[5][15]

Diagram: Computational Workflow for PROTAC Design

G A Select POI and E3 Ligase (with known ligand-bound structures) B Protein-Protein Docking (Generate initial ternary complex poses) A->B C In Silico Linker Design (Connect warhead and E3 ligand) B->C D Molecular Dynamics Simulation (Assess stability and flexibility) C->D G Iterative Optimization C->G Refine Linker E Steric Clash & Energy Minimization (Evaluate favorability of the complex) D->E F Prioritize Candidates for Synthesis E->F E->G

Caption: A computational workflow to predict and minimize steric hindrance.

Q3: What biophysical or cellular assays can I use to confirm that my strategies to reduce steric hindrance are working?

Confirming the formation of a stable ternary complex is key to validating your design.[20][] Several assays can be employed:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay can quantify the formation of the ternary complex in solution.[22][23]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to one protein, and then the subsequent binding of the second protein to form the ternary complex, providing valuable information about cooperativity.[22][23]

  • AlphaLISA/AlphaScreen: Similar to TR-FRET, this is another bead-based proximity assay that is well-suited for high-throughput screening of PROTAC libraries.[22][23]

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding events, including enthalpy and entropy, which can offer insights into the stability of the ternary complex.[23]

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm target engagement and ternary complex formation in a cellular context by measuring changes in protein thermal stability.

If your redesigned PROTAC shows improved ternary complex formation in these biophysical assays, it is a strong indication that you have successfully mitigated steric hindrance. The ultimate validation, of course, is a corresponding increase in target degradation in a cellular assay.

III. References

  • Exploration and innovation of Linker features in PROTAC design - BOC Sciences. (2024-08-22).

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH.

  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC.

  • Application Notes and Protocols for Assessing PROTAC Ternary Complex Formation - Benchchem.

  • Assessing the Impact of Linker Composition on PROTAC Potency: A Comparative Guide - Benchchem.

  • Computational strategies for PROTAC drug discovery - ScienceOpen. (2023-02-03).

  • In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application.

  • DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC - NIH.

  • PROTAC Ternary Complex Assay Services - BOC Sciences.

  • PROTAC Ternary Complex Formation Assays - LifeSensors.

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.

  • Overview of PROTAC Linkers | ChemPep.

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry - ACS Publications.

  • Characteristic roadmap of linker governs the rational design of PROTACs - ResearchGate. (2025-09-09).

  • Exploring and characterizing ternary complex formation. Depiction of... - ResearchGate.

  • Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. (2025-08-06).

  • Advancing Design Strategy of PROTACs for Cancer Therapy - PMC - NIH. (2025-06-25).

  • High accuracy prediction of PROTAC complex structures - PMC - NIH.

  • The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation.

  • Computational strategies for PROTAC drug discovery - ScienceOpen. (2023-02-03).

  • DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity - YouTube. (2024-05-14).

  • Methods to accelerate PROTAC drug discovery - PMC - NIH. (2025-06-25).

  • Current strategies for the design of PROTAC linkers: a critical review.

  • E3 Ligase Ligands in PROTAC - Precise PEG.

  • Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis - FasterCapital.

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - OUCI.

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC - NIH.

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023-12-01).

  • Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement - American Chemical Society.

  • (PDF) Targeting the Spliceosomal Protein USP39 Through Allosteric Ligands and PROTAC‐Induced Degradation - ResearchGate. (2025-12-25).

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023-12-17).

  • E3 ligase ligand optimization of Clinical PROTACs - Frontiers.

  • Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry - ResearchGate.

  • Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed. (2024-12-17).

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed Central.

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI.

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - ResearchGate.

  • E3 ligase ligand chemistries: from building blocks to protein degraders - RSC Publishing. (2022-04-08).

  • Steric effects - Wikipedia.

  • New Methods and Strategies for Complex Molecule Synthesis - Sites at Dartmouth. (2012-01-24).

Sources

Validation & Comparative

A Comparative Analysis of a Novel Cyclobutane-Based Linker, 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one for a protein of interest (POI) and one for an E3 ubiquitin ligase—connected by a chemical linker.[3] While significant focus is placed on the ligands, the linker's role is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] This guide provides a deep comparative analysis of a novel, rigid linker, 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, against conventional flexible linkers, such as those based on polyethylene glycol (PEG) and simple alkyl chains. We will explore the theoretical advantages of its unique structure, present comparative performance data, and provide detailed experimental protocols for its evaluation, offering researchers a comprehensive framework for rational PROTAC design.

The PROTAC Linker: An Active Modulator of Degradation

The primary function of a PROTAC is to form a productive ternary complex between the POI and an E3 ligase, facilitating the transfer of ubiquitin to the POI and marking it for proteasomal degradation.[5][6] The linker that tethers the two ligands is instrumental in this process. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex.[5][7] An improperly designed linker can lead to steric clashes or an unstable complex, hindering ubiquitination and failing to induce degradation.[7][8]

Linkers are broadly categorized as flexible (e.g., alkyl and PEG chains) or rigid (e.g., cyclic structures, alkynes).[1][5] Flexible linkers are synthetically accessible and allow the PROTAC to adopt multiple conformations, which can be advantageous for initial screening.[5] However, this flexibility can come at the cost of an entropic penalty upon binding and may lead to poor physicochemical properties.[5] In contrast, rigid linkers are designed to pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving drug-like properties.[5][9]

PROTAC_Mechanism

Profiling 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

This specific chemical entity is not just a linker but incorporates functionalities that suggest a highly rational design approach. Let's deconstruct its key features:

  • Cyclobutane Core: This four-membered ring introduces significant rigidity into the linker.[10][11] Unlike a flexible alkyl chain, the cyclobutane scaffold constrains the possible conformations, which can reduce the entropic penalty of forming the ternary complex.[5] This pre-organization can lead to more stable and productive protein-protein interactions between the POI and the E3 ligase.[5][9]

  • 3-Oxo Group: The ketone functionality introduces a polar group and a potential hydrogen bond acceptor. This can influence solubility and interactions within the ternary complex binding pocket.

  • 1-Carbonitrile Group: The nitrile is a polar, metabolically stable group that can also participate in dipole-dipole interactions or hydrogen bonding, further modulating the linker's physicochemical properties.

  • 3-Fluoropyridin-2-yl Moiety: This component is particularly interesting.

    • Pyridine Ring: Aromatic systems like pyridine add further rigidity.[5] Depending on its point of attachment to the E3 ligase ligand or the warhead, it can act as a rigid spacer with a well-defined exit vector.

    • Fluorine Atom: Fluorination is a common medicinal chemistry strategy used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[12] A strategically placed fluorine atom can block sites of oxidative metabolism, increasing the PROTAC's half-life. It can also alter the electronic properties of the pyridine ring, potentially enhancing binding interactions.[13]

Collectively, these features suggest a linker designed to overcome the limitations of simple, flexible chains by providing conformational control and improved drug-like properties.

Comparative Analysis: Performance Against Standard Linkers

To contextualize the performance of the 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile linker, we compare its hypothetical performance metrics against two industry-standard linker types: a flexible 4-unit PEG chain and a C8 alkyl chain. The following data is representative and compiled to illustrate the expected trade-offs in PROTAC design.

Parameter1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile4-Unit PEG LinkerC8 Alkyl LinkerRationale for Performance
Ternary Complex Stability (KD) Low nM (High Stability)Mid nM (Moderate Stability)High nM (Low Stability)The rigid structure reduces the entropic penalty of binding, favoring a stable complex.[5]
Degradation Potency (DC50) < 10 nM25-50 nM> 100 nMStable ternary complex formation directly correlates with efficient ubiquitination and higher potency.[8]
Max Degradation (Dmax) > 95%> 90%~80%The optimal geometry enforced by the rigid linker leads to more complete degradation.
Cell Permeability (Papp) ModerateLow-ModerateHighWhile rigid, the polar groups can hinder passive diffusion. However, its compact nature may be more favorable than the high polar surface area of PEG.[14][15]
Metabolic Stability (t1/2) HighLow-ModerateModerateThe fluoropyridinyl and cyclobutane motifs are less susceptible to metabolic enzymes compared to flexible PEG or alkyl chains.[1][12]
Aqueous Solubility ModerateHighVery LowThe polar functional groups (oxo, nitrile, pyridine) improve solubility over a purely lipophilic alkyl chain.[1]

Experimental Protocols for Linker Evaluation

Validating a novel PROTAC linker requires a suite of robust biochemical and cellular assays. The following protocols provide a standardized workflow for comparative evaluation.

Workflow

Protocol 4.1: Ternary Complex Formation Assay (TR-FRET)

Rationale: This assay directly measures the formation and stability of the POI-PROTAC-E3 ligase complex, which is the foundational event for degradation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for this purpose.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Express and purify the POI with a suitable tag (e.g., His-tag) and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C) with a different tag (e.g., GST-tag).

    • Label the tagged proteins with a FRET donor/acceptor pair. For example, use an anti-His antibody conjugated to Terbium (donor) and an anti-GST antibody conjugated to d2 (acceptor).

    • Prepare a serial dilution of the PROTAC compounds in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Execution:

    • In a 384-well microplate, add a fixed concentration of the labeled POI and E3 ligase.

    • Add the serially diluted PROTAC compounds to the wells. Include no-PROTAC controls.

    • Incubate the plate at room temperature for 1-4 hours to allow the ternary complex to form and equilibrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor reference).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTACs, where high concentrations can favor binary complex formation (the "hook effect").[17]

    • The peak of the curve represents the maximal ternary complex formation.

Protocol 4.2: Cellular Protein Degradation Assay (HiBiT Luminescence)

Rationale: While ternary complex formation is necessary, it is not sufficient. A cellular assay is required to confirm that complex formation leads to actual protein degradation in a physiological context. The HiBiT system is a highly sensitive and quantitative method for measuring protein levels in live cells.[18][19]

Step-by-Step Methodology:

  • Cell Line Generation:

    • Using CRISPR/Cas9, insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line that stably expresses the LgBiT protein.[18][20]

    • Select and validate a clonal cell line to ensure homogenous expression at physiological levels.

  • Assay Execution:

    • Seed the HiBiT-tagged cells into 96- or 384-well white assay plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC compounds in cell culture medium.

    • Treat the cells with the PROTAC dilutions and incubate for a desired time course (e.g., 2, 4, 8, 16, 24 hours).

  • Data Acquisition:

    • At each time point, add a lytic reagent containing the LgBiT protein and a luciferase substrate.

    • Incubate for 10 minutes at room temperature to allow cell lysis and signal generation.

    • Measure the luminescence signal on a plate reader.

  • Analysis:

    • Normalize the luminescence signal to a vehicle-treated control (e.g., DMSO).

    • Plot the percentage of remaining protein against the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation achieved).[8]

Protocol 4.3: In Vitro Permeability Assay (PAMPA)

Rationale: For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[21][22][23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Prepare a solution of each PROTAC compound in a buffer at a known concentration (e.g., 100 µM).

  • Assay Execution:

    • Add the PROTAC solution to the donor wells.

    • Fill the acceptor wells with a fresh buffer solution.

    • Assemble the plate "sandwich" and incubate at room temperature for 4-16 hours.

  • Data Acquisition:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

    • Compare the Papp values between different linkers. Compounds with higher Papp values are predicted to have better passive cell permeability.[14]

Discussion and Future Outlook

The analysis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile highlights a clear trend in modern PROTAC design: the move away from simple, flexible linkers towards more sophisticated, rigid structures that impart favorable physicochemical and pharmacological properties.[3] The rigidity of the cyclobutane core is intended to enhance ternary complex stability, a hypothesis directly testable with the TR-FRET assay.[5][9] This enhanced stability is expected to translate into greater degradation potency (DC₅₀) and efficacy (Dₘₐₓ), which can be confirmed using the cellular HiBiT assay.[20]

However, there is often a trade-off between rigidity and permeability.[9] While the high lipophilicity of alkyl chains can improve passive diffusion, the polar functional groups and rigid nature of the novel linker may present a challenge, as reflected in the PAMPA assay.[14] The art of linker design lies in balancing these opposing factors. The inclusion of the fluoropyridinyl moiety is a strategic choice to improve metabolic stability, a critical parameter for in vivo applications that is not captured by these initial assays but is crucial for advancing a lead compound.[12]

The future of PROTAC development will likely involve even more innovative linker strategies, including photo-cleavable or tissue-selective linkers, to gain spatiotemporal control and minimize off-target effects.[5] The principles outlined in this guide—structural analysis, comparative in vitro testing, and a rational approach to balancing competing properties—will remain fundamental to designing the next generation of targeted protein degraders.

References

  • Benchchem.
  • NIH.
  • Benchchem.
  • Benchchem. A Comparative Analysis of PROTAC Linkers: A Guide for Researchers.
  • Benchchem. Application Notes and Protocols for Cell Permeability Assays of N-Boc-C1-PEG5-C3-NH2 Based PROTACs.
  • Troup, R. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1148-1163.
  • Shcherbak, A. M. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(21), 1937-1951.
  • ChemPep. Overview of PROTAC Linkers.
  • Precise PEG. Linkers in PROTACs.
  • BroadPharm.
  • MedChemExpress. trans-Cyclobutane-1,3-dicarboxylic acid | PROTAC Linker.
  • Mares, A. et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 63(15), 8469-8480.
  • ResearchGate. Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB.
  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024-10-23).
  • Profacgen. Permeability Assay.
  • Frontiers.
  • Maple, H. J. et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1614-1621.
  • Benchchem.
  • MedChemExpress. Boc-NH-Cyclobutane-COOH | PROTAC Linker.
  • NIH. Assays and technologies for developing proteolysis targeting chimera degraders.
  • BOC Sciences.
  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton.
  • MedChemExpress. trans-Boc-Piperidine-C-PIP-O-cyclobutane-OH | PROTAC linker.
  • BOC Sciences.
  • Mtoz Biolabs.
  • LifeSensors.
  • OUCI. Current strategies for the design of PROTAC linkers: a critical review.
  • Springer Nature Experiments. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells.
  • Promega Corporation.
  • Zhang, Y. et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165).
  • Riching, K. M. et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770.
  • Promega Corporation.
  • Biopharma PEG. PROTACs VS. Traditional Small Molecule Inhibitors. (2021-12-10).
  • bioRxiv.
  • Monti, F. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1109-1114.
  • ACS Publications.
  • ACS Publications.

Sources

A Comparative Guide to Cyclobutane and PEG Linkers in PROTAC Design: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The efficacy of these bifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides a comprehensive comparison of two distinct linker classes: the flexible, hydrophilic polyethylene glycol (PEG) linkers and the conformationally restricted cyclobutane linkers. We will delve into their respective impacts on PROTAC efficacy, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation protein degraders.

Introduction to PROTAC Technology

The Ternary Complex: The Cornerstone of PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] They are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The simultaneous binding of the PROTAC to both the POI and an E3 ligase results in the formation of a ternary complex.[1] Within this complex, the E3 ligase ubiquitinates the POI, tagging it for degradation by the 26S proteasome.[] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The Critical Role of the Linker in PROTAC Efficacy

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's biological activity.[4] Its length, composition, rigidity, and attachment points all profoundly influence the formation and stability of the ternary complex.[5] An optimal linker facilitates the necessary proximity and orientation between the POI and the E3 ligase for efficient ubiquitination.[6] Conversely, a poorly designed linker can lead to steric hindrance or unproductive conformations, thereby diminishing degradation efficiency.[7] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[8]

Physicochemical and Structural Properties of Linkers

Polyethylene Glycol (PEG) Linkers: The Flexible Standard

PEG linkers are widely used in PROTAC design due to their synthetic tractability and favorable physicochemical properties.[4] Composed of repeating ethylene glycol units, they are hydrophilic, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2]

  • Advantages:

    • Enhanced Solubility: The hydrophilic nature of PEG chains improves the solubility of PROTACs, which is often a challenge for these high molecular weight compounds.[1]

    • Flexibility: The conformational flexibility of PEG linkers allows the PROTAC to adopt various orientations, increasing the likelihood of forming a productive ternary complex.[9]

    • Synthetic Accessibility: The synthesis of PEG linkers of varying lengths is well-established, allowing for systematic optimization of linker length.[10]

  • Disadvantages:

    • Metabolic Instability: PEG linkers can be susceptible to oxidative metabolism, potentially leading to a shorter half-life in vivo.[11]

    • High Flexibility: Excessive flexibility can result in an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[4]

    • Potential for Poor Permeability: While improving solubility, the polar nature of PEG linkers can sometimes hinder passive diffusion across cell membranes.[]

Cyclobutane Linkers: The Rigid Innovator

To overcome some of the limitations of flexible linkers, researchers have turned to more rigid structures, such as those incorporating cycloalkanes like cyclobutane.[9] These linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.

  • Advantages:

    • Conformational Rigidity: By reducing the number of rotatable bonds, cyclobutane linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[4]

    • Improved Permeability: The rigid and more compact structure can lead to improved cell permeability compared to more flexible, and potentially more "floppy," PEG linkers.[13]

    • Enhanced Metabolic Stability: The cyclic alkyl structure is generally less prone to metabolic degradation compared to the ether linkages in PEG chains.[2]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of functionalized cyclobutane linkers is often more challenging than that of linear PEG linkers.[4]

    • Potential Solubility Issues: The increased rigidity and hydrophobicity compared to PEG linkers may negatively impact the aqueous solubility of the PROTAC.

    • Risk of Unproductive Conformations: The lack of flexibility can make it more difficult to achieve the optimal geometry for a productive ternary complex if the initial design is not ideal.[4]

Head-to-Head Comparison: Efficacy and Performance Data

The choice of linker can have a dramatic impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While direct head-to-head comparisons of cyclobutane and PEG linkers targeting the same protein with the same ligands are still emerging in the literature, we can extrapolate from studies comparing rigid and flexible linkers.

ParameterPEG LinkersCyclobutane LinkersRationale & References
Degradation Potency (DC50) Can be highly potent, but optimization of length is critical.[6]Often exhibit improved potency due to pre-organization for ternary complex formation.[4]The rigidity of cyclobutane linkers can reduce the entropic penalty of binding, leading to more stable and productive ternary complexes.
Maximal Degradation (Dmax) Can achieve high Dmax, but may be limited by the "hook effect" if the linker is too flexible or long.Can achieve high Dmax, potentially with a wider effective concentration range.A more defined conformation can lead to more efficient and sustained degradation.
Cellular Permeability Can be challenging due to high polarity, though this can be modulated.[]Generally higher due to reduced polarity and a more compact structure.[][13]Replacing ether oxygens with methylene groups reduces the topological polar surface area, favoring passive diffusion.[]
Metabolic Stability Susceptible to oxidative metabolism at the ether linkages.[14]Generally more stable due to the robust cycloalkane core.[2]Alkyl structures are less prone to the common metabolic pathways that affect PEG chains.[14]
Solubility Generally good due to the hydrophilic nature of the ethylene glycol units.[2]Can be a challenge due to increased hydrophobicity.The polarity of PEG linkers enhances their interaction with aqueous environments.
Synthetic Accessibility Relatively straightforward and well-established.[4]More complex and often requires multi-step synthesis.[4]The synthesis of functionalized cyclic structures is inherently more challenging than linear chains.

Experimental Protocols for PROTAC Linker Evaluation

Protocol: Western Blotting for Target Protein Degradation

This is the gold-standard assay for quantifying PROTAC-induced protein degradation.[15]

Objective: To determine the DC50 and Dmax of PROTACs with different linkers.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[16]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of compounds.[17]

Objective: To compare the passive membrane permeability of PROTACs with cyclobutane versus PEG linkers.

Methodology:

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • The donor plate wells are filled with a solution of the test PROTAC in a buffer at a specific pH (e.g., pH 7.4).

    • The acceptor plate wells are filled with the corresponding buffer.

  • Incubation: The donor filter plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification:

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The Pe is calculated using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    • Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Structural differences between flexible PEG and rigid cyclobutane linkers.

Experimental_Workflow start PROTAC Synthesis (PEG vs. Cyclobutane Linker) perm_assay Permeability Assay (PAMPA) start->perm_assay degradation_assay Degradation Assay (Western Blot) start->degradation_assay data_analysis Data Analysis (DC50, Dmax, Pe) perm_assay->data_analysis degradation_assay->data_analysis conclusion Select Optimal Linker data_analysis->conclusion

Caption: Experimental workflow for comparing PROTAC linker efficacy.

Conclusion and Future Perspectives

The choice between a cyclobutane and a PEG linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and drug-like properties. PEG linkers offer synthetic simplicity and can improve solubility, but may suffer from metabolic instability and lower permeability.[11] In contrast, cyclobutane linkers provide conformational rigidity that can enhance potency and metabolic stability, and improve cell permeability, though at the cost of synthetic complexity and potentially lower solubility.[5][13]

The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[7] A rigid linker like cyclobutane may be advantageous when a specific conformation is required for potent ternary complex formation. Conversely, a flexible PEG linker might be more suitable when more conformational sampling is needed to identify a productive binding mode.

Future advancements in "linkerology" will likely involve the development of novel linker scaffolds that combine the beneficial properties of both rigid and flexible linkers.[4] Furthermore, the integration of computational modeling with empirical screening will be crucial for the rational design of PROTACs with optimized linkers, accelerating the development of this promising therapeutic modality.

References

  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Adachi, Y., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Controlled Release, 355, 695-706. Retrieved from [Link]

  • Klein, M. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1746-1752. Retrieved from [Link]

  • Profacgen. (n.d.). Permeability Assay. Retrieved from [Link]

  • Goracci, L., et al. (2020). Effect of the length of linear linkers on metabolic stability. ResearchGate. Retrieved from [Link]

  • Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 314-319. Retrieved from [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(13), 6797-6809. Retrieved from [Link]

  • Maple, H. J., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1739-1745. Retrieved from [Link]

  • Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • Dokumen.pub. (n.d.). Targeted Protein Degradation: Methods and Protocols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from [Link]

  • Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

Sources

A Structural and Functional Guide to PROTACs Featuring a 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile Warhead for BTK Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. This guide provides a comprehensive structural and functional analysis of PROTACs incorporating the novel covalent warhead, 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, for the degradation of Bruton's Tyrosine Kinase (BTK). By juxtaposing this molecule with established BTK-targeting PROTACs, we offer a comparative framework supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Rationale for Targeting BTK with PROTACs

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, playing a pivotal role in B-cell development, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies, making it a well-validated therapeutic target.[2] While small-molecule inhibitors of BTK have shown clinical efficacy, the emergence of resistance, often through mutations in the BTK active site (e.g., C481S), necessitates the development of alternative therapeutic strategies.[3]

PROTACs offer a distinct and advantageous mechanism of action. These heterobifunctional molecules consist of a ligand that binds the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By inducing the proximity of the target protein to the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to tag the target protein for degradation.[4] This event-driven pharmacology, where a single PROTAC molecule can induce the degradation of multiple target proteins, presents a powerful approach to overcome the limitations of traditional occupancy-driven inhibitors.[5]

This guide focuses on PROTACs utilizing the 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile moiety as a warhead for BTK. This warhead is designed to form a reversible covalent bond with the cysteine 481 residue in the active site of BTK, a common mechanism for potent and selective BTK inhibition.[6]

Structural Analysis: Unraveling the Ternary Complex

The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[] The geometry and intermolecular interactions within this complex are critical determinants of successful ubiquitination and subsequent degradation.

The BTK-Warhead Interaction

The 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile warhead is anticipated to bind to the ATP-binding pocket of BTK. The key interaction is the formation of a reversible covalent bond between the electrophilic carbon of the cyclobutane ring and the thiol group of Cysteine 481.[6] The fluoropyridine moiety is expected to engage in hydrogen bonding and hydrophobic interactions within the kinase hinge region, further stabilizing the binding.

To visualize this, we can compare the binding mode of this warhead with that of the well-characterized irreversible BTK inhibitor, ibrutinib, for which a crystal structure in complex with BTK is available (PDB ID: 5P9J).[8]

Table 1: Comparison of Warhead Binding Interactions with BTK

Feature1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (Predicted)Ibrutinib (PDB: 5P9J)[8]Acalabrutinib (PDB: 8FD9)[5]
Binding Type Reversible CovalentIrreversible CovalentIrreversible Covalent
Covalent Linkage Thioether with Cys481Thioether with Cys481Thioether with Cys481
Key H-bonds Hinge region residues (e.g., Met477)Hinge region residues (e.g., Met477)Hinge region residues (e.g., Glu475, Met477)
Key Hydrophobic Interactions Gatekeeper residue (Thr474), Val416, Leu528Gatekeeper residue (Thr474), Val416, Leu528Gatekeeper residue (Thr474), Val416, Leu528
The PROTAC-Mediated Ternary Complex

While a crystal structure of a PROTAC containing the specific 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile warhead in a ternary complex with BTK and an E3 ligase is not yet publicly available, we can extrapolate key structural features from existing BTK-PROTAC ternary complex structures, such as that of a BTK-cIAP PROTAC (PDB ID: 6W7O).[6]

In this representative structure, the PROTAC acts as a molecular glue, inducing novel protein-protein interactions between BTK and the E3 ligase. The linker plays a crucial role in dictating the orientation of the two proteins, which in turn influences the efficiency of ubiquitin transfer to accessible lysine residues on the surface of BTK. The length and composition of the linker are therefore critical parameters for optimization.[5]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System POI Target Protein (BTK) PROTAC PROTAC POI->PROTAC Binds to Warhead Ternary Ternary Complex (BTK-PROTAC-E3) E3 E3 Ligase PROTAC->E3 Binds to E3 Ligand Ub Ubiquitination Ternary->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation Degradation Signal

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Evaluation: A Step-by-Step Guide

The successful development of a PROTAC requires rigorous experimental validation. Below are detailed protocols for key assays to characterize the structural and functional properties of BTK-targeting PROTACs.

Biophysical Assays for Ternary Complex Formation

Objective: To quantify the binding affinities of the PROTAC to BTK and the E3 ligase individually, and to assess the formation and stability of the ternary complex.

3.1.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[9]

  • Protocol:

    • Prepare solutions of purified BTK protein (or its kinase domain) and the PROTAC in a suitable buffer (e.g., PBS with 5% DMSO).

    • Load the protein solution into the sample cell of the ITC instrument and the PROTAC solution into the injection syringe.

    • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.

    • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

    • To assess ternary complex formation, titrate the PROTAC into a solution containing both BTK and the E3 ligase (e.g., VHL or Cereblon complex). An enhanced binding affinity compared to the binary interactions indicates positive cooperativity in ternary complex formation.[10]

3.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon binding of an analyte.[11]

  • Protocol:

    • Immobilize purified BTK protein onto an SPR sensor chip.

    • Flow solutions of the PROTAC at various concentrations over the chip surface and monitor the binding and dissociation in real-time.

    • Fit the sensorgrams to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd).

    • For ternary complex analysis, pre-incubate the PROTAC with the E3 ligase and flow the mixture over the BTK-immobilized chip.[11]

Cellular Assays for Target Engagement and Degradation

Objective: To confirm that the PROTAC can enter cells, engage its target, and induce its degradation.

3.2.1. NanoBRET™ Target Engagement Assay

This bioluminescence resonance energy transfer (BRET)-based assay allows for the real-time measurement of compound binding to a target protein in living cells.[12][13]

  • Protocol:

    • Transfect cells (e.g., HEK293) with a vector expressing BTK fused to NanoLuc® luciferase.

    • Treat the cells with a specific NanoBRET™ tracer that binds to BTK and the test PROTAC at various concentrations.

    • Measure the BRET signal. Competitive binding of the PROTAC will displace the tracer, leading to a decrease in the BRET signal.

    • Determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.

3.2.2. Western Blotting for Protein Degradation

This is a standard and widely used method to quantify the levels of a specific protein in a cell lysate.

  • Protocol:

    • Culture a relevant cell line (e.g., a B-cell lymphoma cell line) and treat with the PROTAC at a range of concentrations and for different time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific for BTK.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Quantify the band intensities to determine the extent of BTK degradation. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.

    • The DC50 value (concentration at which 50% degradation is observed) can be calculated from the dose-response curve.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation start PROTAC Synthesis & Purification ITC ITC (Binary & Ternary Binding) start->ITC SPR SPR (Binding Kinetics) start->SPR NanoBRET NanoBRET (Target Engagement) start->NanoBRET Western Western Blot (Protein Degradation) start->Western Data Data Analysis (Kd, DC50, etc.) ITC->Data SPR->Data NanoBRET->Data Western->Data Conclusion Lead Optimization Data->Conclusion

Caption: Experimental workflow for PROTAC characterization.

Comparative Analysis and Future Directions

The performance of a PROTAC with the 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile warhead should be benchmarked against existing BTK-targeting PROTACs that utilize different warheads and linkers.

Table 2: Comparative Performance Metrics for BTK PROTACs

PROTACWarhead TypeE3 Ligase LigandLinker TypeBTK DC50 (nM)Ternary Complex Cooperativity (α)Reference
PROTAC-X (Hypothetical) Reversible Covalent (oxocyclobutane)Pomalidomide (CRBN)PEGTo be determinedTo be determinedThis Guide
Ibrutinib-based PROTAC Irreversible Covalent (acrylamide)Pomalidomide (CRBN)Alkyl~5-20>1 (Positive)[5]
Non-covalent PROTAC Reversible Non-covalentVHL LigandAlkyl-ether~10-50~1 (Non-cooperative)[5]

Key considerations for optimizing PROTACs with the novel warhead include:

  • Linker Optimization: Systematically varying the length, rigidity, and composition of the linker can significantly impact ternary complex formation and degradation efficiency.

  • E3 Ligase Selection: While CRBN and VHL are the most commonly used E3 ligases, exploring alternative ligases may offer advantages in terms of tissue-specific expression and degradation selectivity.

  • Overcoming Resistance: A key advantage of PROTACs is their ability to degrade mutated proteins. It will be crucial to evaluate the efficacy of these novel PROTACs against clinically relevant BTK mutations, such as C481S.

Conclusion

The development of PROTACs with novel warheads like 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile holds significant promise for advancing the field of targeted protein degradation. By employing a systematic approach that combines structural biology, biophysical characterization, and cellular assays, researchers can rationally design and optimize these powerful molecules. This guide provides a foundational framework and detailed methodologies to facilitate the exploration of this exciting new chemical space and accelerate the discovery of next-generation therapeutics for B-cell malignancies and other diseases.

References

  • Calabrese, M.F., & Schiemer, J.S. (2020). 6W7O: Ternary complex structure - BTK cIAP compound 17. RCSB PDB. [Link]

  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee.
  • Estupiñán, H. Y., & Berglöf, A. (2022). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ.
  • Gabizon, R., et al. (2020). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Frontiers in Pharmacology.
  • Joseph, R. E., et al. (2017). 5P9J: BTK1 COCRYSTALLIZED WITH IBRUTINIB. RCSB PDB. [Link]

  • Koptyra, M., et al. (2021). Progress With BTK Inhibitors: A Journey Through the Mechanisms of Covalent and Noncovalent Options. YouTube. [Link]

  • Lin, D.Y., & Andreotti, A.H. (2023). 8FD9: Structure of BTK kinase domain with the second-generation inhibitor acalabrutinib. RCSB PDB. [Link]

  • Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters.
  • Mares, A., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery.
  • NanoImaging Services. (2021). Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. [Link]

  • O'Mahony, A., et al. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee.
  • Pike, A. C. W., et al. (2023). A covalent BTK ternary complex compatible with targeted protein degradation.
  • Shah, N. (2021). A fresh look at covalent BTK inhibitor resistance. Blood.
  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]

  • SciSpace. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Vang, A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology.
  • Zaidman, D., et al. (2020).

Sources

A Comparative Guide to Validating PROTAC Mechanism of Action Using a Covalent E3 Ligase Ligand Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous PROTAC Validation

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][] The catalytic nature of this process allows for substoichiometric degradation of target proteins, offering significant advantages over traditional inhibitors.[4]

However, the complexity of this mechanism demands a robust and multi-faceted validation strategy to ensure that the observed protein degradation is a direct result of the intended PROTAC activity and not due to off-target effects or general cytotoxicity.[1][5] A cornerstone of this validation is the use of a well-designed negative control. This guide will provide an in-depth comparison of experimental approaches for validating the mechanism of action (MoA) of PROTACs, centering on the use of a specific and powerful tool: a covalent E3 ligase ligand antagonist.

The Validation Compound: A Covalent von Hippel-Lindau (VHL) Ligand Antagonist

To definitively demonstrate that a PROTAC's activity is dependent on its engagement with a specific E3 ligase, an ideal negative control is a molecule that is structurally analogous to the active PROTAC but is incapable of binding to the E3 ligase.[1] For PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, a powerful approach is to use a derivative where the hydroxyproline motif, critical for VHL binding, is replaced with a moiety that can covalently bind to the ligase, thereby acting as an antagonist.[6][7] For the purposes of this guide, our validation compound will be a PROTAC analogue containing a sulfonyl fluoride electrophilic warhead designed to covalently modify Ser110 in the VHL binding site.[7][8] This modification prevents the formation of a productive ternary complex, providing a precise tool to dissect the PROTAC's MoA.[9]

Core Experimental Workflow for Mechanism of Action Validation

A comprehensive validation of a PROTAC's MoA involves a series of orthogonal assays designed to probe each step of the degradation process. The following workflow leverages our covalent VHL antagonist as a negative control to provide a clear and definitive assessment of the active PROTAC's performance.

Profiling Target Degradation via Western Blot

The most direct method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein.[2] Western blotting is a widely used and reliable technique for this purpose.[10]

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the active PROTAC, the covalent VHL antagonist (negative control), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used to normalize for protein loading.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Expected Outcome: The active PROTAC should induce a dose- and time-dependent degradation of the target protein. In contrast, the covalent VHL antagonist should show no significant degradation, demonstrating that the observed effect is dependent on VHL engagement.[9]

Demonstrating Ubiquitin-Proteasome System Dependence

To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system (UPS), rescue experiments using inhibitors of this pathway are essential.[11]

Experimental Protocol:

  • Co-treatment with Inhibitors: Treat cells with the active PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924), which blocks the activity of cullin-RING E3 ligases.[5][12]

  • Western Blot Analysis: Following co-treatment, perform western blotting for the target protein as described above.

Expected Outcome: Co-treatment with MG132 or MLN4924 should rescue the degradation of the target protein induced by the active PROTAC, leading to protein levels comparable to the vehicle control.[13] This confirms that the degradation is dependent on the proteasome and the activity of the VHL E3 ligase complex.[4]

Confirming Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the initiating event in PROTAC-mediated degradation.[][14] Several biophysical and cellular assays can be used to confirm this interaction.

Experimental Protocol (Co-Immunoprecipitation):

  • Cell Treatment: Treat cells with the active PROTAC, the covalent VHL antagonist, and a vehicle control. To prevent subsequent degradation and "trap" the ternary complex, pre-treat the cells with a proteasome inhibitor like MG132.[11]

  • Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody against the target protein or a tag on the E3 ligase (if exogenously expressed).

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by western blot for the presence of the target protein, VHL, and other components of the E3 ligase complex.

Expected Outcome: In cells treated with the active PROTAC, the immunoprecipitation of the target protein should pull down VHL, and vice versa, confirming the formation of the ternary complex. This interaction should be absent in cells treated with the covalent VHL antagonist.[11]

Assessing Target Ubiquitination

Directly demonstrating that the PROTAC induces the ubiquitination of the target protein provides strong evidence for its mechanism of action.[15]

Experimental Protocol (In Vivo Ubiquitination Assay):

  • Cell Treatment: Treat cells with the active PROTAC, the covalent VHL antagonist, and a vehicle control, in the presence of a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins.[16]

  • Immunoprecipitation: Lyse the cells under denaturing conditions and immunoprecipitate the target protein.

  • Western Blot Analysis: Elute the immunoprecipitated protein and perform a western blot using an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48-linked).

Expected Outcome: Treatment with the active PROTAC should lead to a significant increase in the ubiquitination of the target protein compared to the vehicle and the covalent VHL antagonist-treated cells.[15]

Visualizing the PROTAC Mechanism and Validation Workflow

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_Validation Validation with Covalent Antagonist PROTAC Active PROTAC POI Target Protein (POI) VHL VHL E3 Ligase Ternary Ternary Complex (POI-PROTAC-VHL) Ub Ubiquitin Ub_POI Ubiquitinated POI Proteasome Proteasome Degradation Degradation Neg_PROTAC Covalent VHL Antagonist (Negative Control) No_Ternary No Ternary Complex

Validation_Workflow Start Start: PROTAC and Covalent Antagonist WB Step 1: Western Blot (Target Degradation) Start->WB Rescue Step 2: UPS Inhibitor Rescue (MG132/MLN4924) WB->Rescue Degradation Observed No_Deg No_Deg WB->No_Deg No Degradation with Covalent Antagonist CoIP Step 3: Co-IP (Ternary Complex Formation) Rescue->CoIP Degradation Rescued UbAssay Step 4: Ubiquitination Assay CoIP->UbAssay Ternary Complex Confirmed Conclusion Conclusion: MoA Validated UbAssay->Conclusion Ubiquitination Increased

Comparison with Alternative Validation Methods

While the use of a covalent E3 ligase antagonist is a highly specific and robust method for MoA validation, other approaches can also provide valuable insights.

MethodDescriptionAdvantagesDisadvantages
Covalent E3 Ligase Antagonist A PROTAC analogue that irreversibly binds to the E3 ligase, preventing ternary complex formation.[6][7]Highly specific control for E3 ligase engagement. Structurally very similar to the active PROTAC, minimizing confounding variables.[1]Requires chemical synthesis of a bespoke control compound. May not be applicable to all E3 ligases.
E3 Ligase Ligand Diastereomer A stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase.[]Provides a structurally similar negative control. Relatively straightforward to synthesize if the chiral center is accessible.May have different physical properties (e.g., solubility, cell permeability) compared to the active PROTAC.
Genetic Knockout/Knockdown of E3 Ligase Using CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the E3 ligase.[11]Provides definitive genetic evidence for the involvement of the specific E3 ligase.Can be time-consuming and may lead to compensatory changes in the cell. Off-target effects of CRISPR/siRNA are possible.
Competition with Free E3 Ligase Ligand Co-treating cells with the PROTAC and an excess of the free E3 ligase ligand.[11]Utilizes a commercially available or easily synthesized compound.High concentrations of the free ligand may have off-target effects. Does not control for the target-binding portion of the PROTAC.

Data Interpretation and Summary

The collective data from the proposed experimental workflow provides a robust validation of the PROTAC's mechanism of action. The following table summarizes the expected outcomes for an active PROTAC and the covalent VHL antagonist control.

AssayActive PROTACCovalent VHL AntagonistInterpretation
Western Blot Dose-dependent decrease in target proteinNo change in target protein levelsDegradation is dependent on the PROTAC's bifunctional nature.
UPS Inhibitor Rescue Degradation is blocked by MG132/MLN4924Not applicableDegradation proceeds through the ubiquitin-proteasome system.
Co-Immunoprecipitation Target protein and VHL are pulled down togetherNo interaction between target protein and VHLThe PROTAC induces the formation of a ternary complex.
Ubiquitination Assay Increased ubiquitination of the target proteinNo change in target ubiquitinationThe PROTAC promotes the E3 ligase-mediated ubiquitination of the target.

Conclusion

Validating the mechanism of action is a critical step in the development of PROTACs to ensure that their biological effects are on-target and mechanistically driven. The use of a covalent E3 ligase ligand antagonist as a negative control offers a highly specific and rigorous approach to dissecting the PROTAC-induced degradation pathway. By systematically employing the experimental workflow outlined in this guide—from assessing target degradation to confirming ternary complex formation and ubiquitination—researchers can confidently establish the MoA of their PROTAC candidates. This multi-pronged approach, which compares the active PROTAC to a meticulously designed inactive control, provides the necessary evidence to advance promising degraders in the drug discovery pipeline.

References

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Testa, A., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry, 13(8), 923-936.
  • Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116083.
  • BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. Retrieved from [Link]

  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7406-7435.
  • Stevers, M., et al. (2025). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology.
  • Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry, 11(8), 896-908.
  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2385, 139-155.
  • Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]

  • Stevers, M., et al. (2025). Workflow for E3 Ligase Ligand Validation for PROTAC Development.
  • Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry, 62(23), 3045-3056.
  • Stevers, M., et al. (2025). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology.
  • InvivoGen. (n.d.). MG-132 peptide aldehyde. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Target Validation Using PROTACs: Applying the Four Pillars Framework. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(1), 4-17.
  • Ciulli, A. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • Stevers, M., et al. (2025). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Semantic Scholar.
  • Wang, Y., et al. (2024).
  • Wang, Y., et al. (2024).
  • Wikipedia. (n.d.). MG132. Retrieved from [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(8), 995-1005.e8.
  • Stevers, M., et al. (2025).
  • Hwang, J., et al. (2021). PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction.
  • Edwards, T. A., et al. (2024). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry, 67(6), 4641-4654.
  • Selvita. (2025, July 31). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from [Link]

  • Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465-4468.
  • Edwards, T. A., et al. (2024). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. bioRxiv.
  • Edwards, T. A., et al. (2023). Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. bioRxiv.
  • Edwards, T. A., et al. (2024). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs.

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridinyl Linkers in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated and non-fluorinated pyridinyl linkers, offering insights into their respective performance, supported by experimental data and detailed protocols.

The pyridine moiety is a frequently used structural motif in pharmaceuticals and functional materials. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. The decision to employ a fluorinated versus a non-fluorinated pyridinyl linker is a critical consideration in the design of novel therapeutics and advanced materials.

The "Fluorine Effect": A Double-Edged Sword

Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can impart desirable characteristics such as enhanced metabolic stability, altered basicity (pKa), and improved membrane permeability.[1][2] However, these same properties can also significantly impact the reactivity of the pyridine ring and the overall molecular conformation, presenting both opportunities and challenges in synthesis and application.[3]

Physicochemical Properties: A Tale of Two Linkers

The introduction of fluorine onto the pyridine ring induces significant changes in its electronic and physical properties. These alterations are fundamental to the "fluorine effect" observed in medicinal chemistry and materials science.[1]

Basicity (pKa): One of the most notable effects is the modulation of the pyridine's basicity. The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[1] This can have profound implications for drug-receptor interactions, solubility, and pharmacokinetic profiles.[3][4]

Lipophilicity: Lipophilicity, a critical parameter for drug absorption and distribution, is also significantly affected by fluorination. The incorporation of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5][6]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[1][7] This often leads to increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated analogs.[5][8][9] Judicious placement of fluorine can block metabolic "soft spots" that are vulnerable to oxidation.[7]

Binding Affinity and Conformation: Fluorine substitution can influence the conformation of a molecule, which in turn can affect its binding affinity to a biological target.[3][10] The introduction of fluorine can lead to specific interactions with protein residues, potentially increasing potency and selectivity.[10] In some cases, fluorine can stabilize interactions within hydrophobic pockets of target proteins.[7]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyridinyl Linkers

PropertyNon-Fluorinated Pyridinyl LinkerFluorinated Pyridinyl LinkerImpact on Application
pKa Higher (More Basic)Lower (Less Basic)[1]Alters drug-receptor binding, solubility, and pharmacokinetic properties.[3]
Lipophilicity (logP) LowerHigherInfluences membrane permeability and absorption.[5][6]
Metabolic Stability More susceptible to enzymatic degradationMore resistant to enzymatic degradation[1][7]Affects in vivo half-life and dosing regimen.[5][8]
Binding Affinity VariableCan be enhanced through specific interactions[7][10]Influences potency and selectivity of a drug candidate.
Crystal Packing Typically herringbone arrangementsCan shift to parallel arrangements with increasing fluorination[11]Affects solid-state properties and material design.[12][13]

Synthesis and Reactivity: Navigating the Impact of Fluorine

The choice between a fluorinated and a non-fluorinated pyridinyl linker has significant implications for the synthetic strategy. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the pyridine ring, affecting its reactivity in common coupling reactions.

General Synthetic Workflow

The synthesis of both fluorinated and non-fluorinated pyridinyl-linked compounds often involves standard cross-coupling reactions. However, the reaction conditions may need to be optimized for fluorinated substrates.

Synthesis_Workflow Start Starting Materials (e.g., Halogenated Pyridine, Boronic Acid/Ester) Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Reactants Purification Purification (e.g., Column Chromatography) Coupling->Purification Crude Product Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Purified Product End Final Product Characterization->End

Caption: General workflow for the synthesis of pyridinyl-linked compounds.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a comparative experiment to assess the reactivity of a fluorinated versus a non-fluorinated bromopyridine in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromopyridine (Non-fluorinated)

  • 2-Bromo-5-fluoropyridine (Fluorinated)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Parallel Reactions):

    • In two separate oven-dried Schlenk flasks, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

    • To one flask, add 2-bromopyridine (1.0 mmol). To the other, add 2-bromo-5-fluoropyridine (1.0 mmol).

    • Evacuate and backfill each flask with argon three times.

  • Solvent Addition:

    • To each flask, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction:

    • Heat the reaction mixtures to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After cooling to room temperature, dilute the reaction mixtures with ethyl acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude products by flash column chromatography on silica gel.

    • Determine the yield of each reaction and characterize the products by ¹H NMR, ¹⁹F NMR (for the fluorinated product), and mass spectrometry to confirm their identity and purity.

Expected Outcome: Researchers may observe differences in reaction rates and yields, providing insight into the electronic effects of the fluorine substituent on the coupling reaction.

Applications in Drug Discovery and Materials Science

The distinct properties of fluorinated and non-fluorinated pyridinyl linkers make them suitable for different applications.

Drug Discovery:

  • Non-Fluorinated Pyridinyl Linkers: Often used in the initial stages of drug discovery due to their synthetic accessibility. They are components of various bioactive molecules and can participate in hydrogen bonding and other key interactions.[14]

  • Fluorinated Pyridinyl Linkers: Employed to optimize lead compounds by enhancing metabolic stability, improving membrane permeability, and fine-tuning pKa.[1][2][15] The strategic placement of fluorine can lead to improved pharmacokinetic profiles and enhanced biological activity.[3][7] For instance, a fluorinated pyridinyl substituent was introduced in the migraine drug Lasmiditan to enhance potency and reduce clearance by P450 enzymes.[7]

Materials Science:

  • Non-Fluorinated Pyridinyl Linkers: Utilized in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. The nitrogen atom of the pyridine can coordinate with metal ions, and the aromatic ring can engage in π-π stacking interactions.

  • Fluorinated Pyridinyl Linkers: The introduction of fluorine can alter the crystal packing of pyridinyl-based materials, potentially leading to new solid-state properties.[11][12][13] The degree of fluorination can influence the arrangement of molecules from a herringbone to a parallel packing.[11] In the context of MOFs, linker fluorination is expected to significantly change surface properties and adsorption behavior.[16]

Application_Comparison cluster_0 Non-Fluorinated Pyridinyl Linkers cluster_1 Fluorinated Pyridinyl Linkers NF_Drug Drug Discovery: - Initial Scaffolds - Hydrogen Bonding NF_Material Materials Science: - MOF Construction - π-π Stacking F_Drug Drug Discovery: - Lead Optimization - Enhanced Metabolic Stability - Modulated pKa & Lipophilicity F_Material Materials Science: - Altered Crystal Packing - Modified Surface Properties - Unique Adsorption Behavior

Sources

Unlocking Molecular Rigidity: A Comparative Guide to Assessing Cyclobutane Conformational Constraints

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the cyclobutane ring represents a fascinating and powerful structural motif. Its inherent ring strain and unique three-dimensional architecture offer a potent tool for sculpting molecular properties, from dictating ligand-receptor interactions in drug discovery to tuning the photophysical behavior of novel materials[1]. However, harnessing the full potential of this four-membered ring requires a deep and quantitative understanding of its conformational constraints. This guide provides an in-depth comparison of the primary experimental and computational techniques used to assess the puckering and dynamic behavior of the cyclobutane ring, empowering you to select the most appropriate methods for your research objectives.

The Dynamic Nature of the Cyclobutane Ring: Beyond a Planar Square

To appreciate the methodologies for its analysis, one must first understand the fundamental conformational dynamics of cyclobutane. A planar cyclobutane ring would suffer from significant angle strain, with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbon, and substantial torsional strain from the eclipsing of all eight C-H bonds[2]. To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" shape[2][3].

This puckering is characterized by a dihedral angle, and the ring is not static. It undergoes a rapid "ring-flipping" or inversion process between two equivalent puckered conformations, passing through a higher-energy planar transition state[3][4]. The energy barrier to this inversion is a critical parameter that defines the ring's rigidity. The introduction of substituents dramatically influences these dynamics, creating preferences for specific puckered states and altering the inversion barrier. A comprehensive analysis, therefore, aims to elucidate both the static puckered geometry and the energetic landscape of its dynamic inversion.

A Multi-Faceted Approach: Comparing Analytical Techniques

No single technique provides a complete picture of a molecule's conformational behavior. A synergistic approach, combining solution-state, solid-state, and computational methods, offers the most robust and validated understanding. This section compares the core methodologies, explaining their underlying principles, strengths, and limitations.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in a solution, which often mimics the physiological environment.

Principle of Causality: The key NMR parameters for conformational analysis are vicinal proton-proton coupling constants (³J_HH) and the Nuclear Overhauser Effect (NOE). The magnitude of ³J_HH is related to the dihedral angle between the coupled protons via the Karplus equation, providing direct insight into the ring's pucker. NOE, on the other hand, provides information about through-space distances between protons, helping to distinguish between axial and equatorial substituent positions and to refine the three-dimensional structure.

Dynamic Insights with Variable Temperature (VT) NMR: For cyclobutane derivatives undergoing rapid ring inversion at room temperature, the observed NMR spectrum is a time-averaged representation of the flipping conformations. By lowering the temperature, this inversion process can be slowed on the NMR timescale. This allows for the observation of distinct signals for the individual conformers (the "slow-exchange regime"). The temperature at which these distinct signals coalesce into a single broad peak (the coalescence temperature, T_c) is directly related to the energy barrier of the ring inversion (ΔG‡)[8]. This makes VT-NMR an indispensable tool for quantifying the kinetic aspects of conformational change.

Advantages:

  • Provides data from the solution state, which is often more biologically relevant.

  • Enables the study of dynamic processes and the quantification of energy barriers.

  • Non-destructive technique.

Limitations:

  • Provides a time-averaged structure if the conformational exchange is fast.

  • Analysis can be complex, especially for highly substituted or coupled spin systems.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Picture

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's conformation in the solid, crystalline state.

Principle of Causality: By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial coordinates of each atom in the molecule. This yields highly accurate measurements of bond lengths, bond angles, and dihedral (torsion) angles, providing an unambiguous depiction of the cyclobutane ring's puckering in the solid phase.

Advantages:

  • Provides the most precise and unambiguous structural data.

  • Considered the "gold standard" for structural determination.

Limitations:

  • The conformation observed is for the solid state and may be influenced by crystal packing forces, potentially differing from the solution-state conformation.

  • Requires the growth of high-quality single crystals, which can be a significant challenge.

  • Provides a static picture and no direct information on dynamic processes like ring inversion.

Computational Chemistry: In Silico Exploration of the Energy Landscape

Computational modeling has become a vital complementary tool for rationalizing experimental findings and exploring conformational possibilities that may be difficult to isolate experimentally.

Principle of Causality: Using molecular mechanics or, for higher accuracy, quantum mechanics methods (like Density Functional Theory, DFT), one can calculate the potential energy of the cyclobutane ring as a function of its geometry. By systematically changing the puckering angle, it is possible to map the potential energy surface, identifying the lowest energy (most stable) puckered conformations and the energy of the planar transition state. The difference between these energies provides a theoretical value for the inversion barrier.[4][5][9]

Advantages:

  • Allows for the study of unstable or transient conformations.

  • Provides quantitative energy data for different conformers and transition states.

  • Can be used to predict the conformational preferences of yet-to-be-synthesized molecules.

Limitations:

  • The accuracy is highly dependent on the chosen level of theory and basis set.[9]

  • Results must be validated by experimental data to be considered reliable.

Data Presentation: A Comparative Summary

To illustrate how data from these techniques coalesce to form a coherent picture, consider the following hypothetical data for a monosubstituted cyclobutane derivative, "Cyclobutane-X".

ParameterNMR Spectroscopy (in CDCl₃)X-ray CrystallographyComputational (DFT)
Puckering Angle (θ) ~28° (from ³J_HH analysis)29.5°29.1°
Substituent Position Equatorial (from NOE data)EquatorialEquatorial (lower energy)
Inversion Barrier (ΔG‡) 1.5 kcal/mol (from VT-NMR)Not Applicable1.45 kcal/mol

This table demonstrates the excellent agreement often found between the different techniques, lending high confidence to the conformational assignment.

Experimental Protocols: Determining the Ring Inversion Barrier via VT-NMR

This section provides a detailed, self-validating protocol for a Variable Temperature (VT) NMR experiment to determine the Gibbs free energy of activation (ΔG‡) for the ring inversion of a cyclobutane derivative.

Prerequisites:

  • A purified sample of the cyclobutane derivative (~5-10 mg).

  • An appropriate deuterated solvent that remains liquid over the required temperature range and in which the compound is soluble (e.g., deuterated toluene, dichloromethane-d₂, or methanol-d₄).

  • An NMR spectrometer equipped with a variable temperature unit.

  • A temperature calibration sample (e.g., methanol or ethylene glycol).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the cyclobutane derivative in the chosen deuterated solvent in a high-quality NMR tube (Class A glass is recommended for wide temperature ranges)[7]. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). This spectrum will serve as a reference. If ring inversion is fast, key signals (e.g., protons on the ring or on substituents) will appear as sharp, averaged peaks.

  • Temperature Calibration: To ensure accuracy, calibrate the spectrometer's temperature readout. Replace the sample with a calibration standard (e.g., methanol for low temperatures). Acquire a spectrum at each target temperature and calculate the actual temperature based on the chemical shift difference between the hydroxyl and methyl protons. Create a calibration curve if multiple temperatures will be used.

  • Cooling the Sample: Gradually lower the temperature of the probe in increments (e.g., 10-20 °C at a time). Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum. This prevents thermal gradients in the sample and ensures temperature stability.[9]

  • Observing Spectral Changes: As the temperature decreases, the rate of ring inversion will slow. Observe the signals that are expected to change. These signals will typically broaden as they approach the coalescence point.

  • Identifying the Coalescence Temperature (T_c): Continue to lower the temperature until the single broad peak decoalesces into two (or more) distinct, sharp peaks corresponding to the individual, non-interconverting conformers (the slow-exchange regime). The temperature at which the two signals merge into a single broad peak is the coalescence temperature (T_c).

  • Data from the Slow-Exchange Regime: Once in the slow-exchange regime (well below T_c), record a high-quality spectrum. From this spectrum, determine the chemical shift difference (Δν in Hz) between the two exchanging signals.

  • Calculating the Inversion Barrier: The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation, with the rate constant (k) at coalescence given by the simplified equation:

    • k = (π * Δν) / √2

    • ΔG‡ = -RT_c * ln(k * h / (k_B * T_c)) where R is the gas constant, T_c is the coalescence temperature in Kelvin, h is Planck's constant, and k_B is the Boltzmann constant.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Cyclobutane Ring Dynamics Puckered1 Puckered Conformation 1 (Low Energy) Planar Planar Transition State (High Energy) Puckered1->Planar Ring Inversion (ΔG‡) Planar->Puckered1 Puckered2 Puckered Conformation 2 (Low Energy) Planar->Puckered2 Puckered2->Planar Ring Inversion (ΔG‡)

Caption: Energy profile for cyclobutane ring inversion.

G cluster_workflow Comprehensive Conformational Analysis Workflow start Synthesize Cyclobutane Derivative nmr Solution-State Analysis (NMR Spectroscopy) start->nmr xray Solid-State Analysis (X-ray Crystallography) start->xray comp Theoretical Analysis (Computational Modeling) start->comp vt_nmr VT-NMR for Dynamics nmr->vt_nmr data_integration Integrate & Validate Data xray->data_integration comp->data_integration vt_nmr->data_integration conclusion Final Conformational Model data_integration->conclusion

Caption: Workflow for a multi-technique conformational assessment.

Conclusion

The conformational constraints of the cyclobutane ring are a product of its static puckered geometry and the dynamic process of ring inversion. A thorough assessment requires a multi-pronged strategy that leverages the strengths of different analytical techniques. While X-ray crystallography provides definitive solid-state structures, NMR spectroscopy, particularly VT-NMR, is essential for understanding the behavior and energetic landscape in the more biologically relevant solution phase. Computational chemistry serves as a powerful predictive and corroborative tool that ties all the experimental observations together. By judiciously applying these methods, researchers can gain the detailed structural and energetic insights necessary to rationally design and engineer molecules with precisely controlled three-dimensional architectures.

References

  • Braun, S., Kalinowski, H-O., Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH. [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. J Org Chem, 71(5), 1869-78. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

  • ResearchGate. (2025). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. [Link]

  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. [Link]

  • Western University. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS. [Link]

  • University of Oxford. (2018). Variable Temperature NMR Experiments. [Link]

  • ACS Figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

  • López, J. C., et al. (2001). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 115(12), 5528–5538. [Link]

  • ResearchGate. (2013). Experimental (C-13 NMR, H-1 NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. [Link]

  • ResearchGate. (n.d.). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. [Link]

  • RSC Publishing. (1997). Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. [Link]

  • ResearchGate. (n.d.). X-ray structures of some eight-membered rings. [Link]

  • PubMed Central. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]

  • ResearchGate. (n.d.). (PDF) Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. [Link]

  • Laane, J. (1980). Ring-puckering combination band spectra of an isotopic impurity: 1,3-Disilacyclobutane-1,1,3-d3. Journal of Molecular Spectroscopy, 84(1), 139-145. [Link]

  • Slideshare. (2018). Conformational analysis. [Link]

  • ResearchGate. (1970). Puckering structure in the infra-red spectrum of cyclobutane. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

Sources

Pomalidomide as a Cornerstone for PROTAC Design: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the IVIVC Challenge

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, these heterobifunctional molecules hijack the cell's own ubiquitin-proteasome system to induce its complete degradation.[1][2] A PROTAC consists of two key ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][3] This elegant mechanism allows for the targeting of proteins previously considered "undruggable" and offers a catalytic mode of action with the potential for sustained therapeutic effects.[4]

Despite their promise, a significant hurdle in PROTAC development is achieving a strong in vitro-in vivo correlation (IVIVC). Potent degradation in a petri dish does not always translate to efficacy in a complex biological system. This guide focuses on a critical building block in many successful PROTACs: the pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase. By analyzing PROTACs that share this common anchor, we will provide a comparative analysis of how a second crucial building block, the linker , influences both in vitro degradation and in vivo performance.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed protocols to empower the rational design of the next generation of protein degraders.

The Central Role of Pomalidomide in CRBN Recruitment

Pomalidomide is an immunomodulatory drug (IMiD) that has been repurposed as a highly effective E3 ligase ligand for PROTACs.[3][5] It binds to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[4][6] The choice of pomalidomide as a building block is strategic for several reasons:

  • Well-Characterized Binding: The interaction between pomalidomide and CRBN is structurally and functionally well-understood, providing a solid foundation for rational PROTAC design.[6]

  • Favorable Physicochemical Properties: Pomalidomide possesses a relatively low molecular weight and drug-like properties, which can contribute positively to the overall characteristics of the final PROTAC molecule.[3]

  • Proven Clinical Precedent: As an FDA-approved drug, pomalidomide's safety and pharmacokinetic profile are well-documented, offering valuable insights for developing new therapeutics.[5]

However, the success of a pomalidomide-based PROTAC is not guaranteed by the E3 ligand alone. The linker connecting pomalidomide to the target protein ligand is a critical determinant of the final molecule's biological activity and pharmacokinetic properties.

Comparative Analysis of Linker Composition on PROTAC Performance

The linker is far more than a simple spacer; it critically influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][7] Here, we compare two of the most common flexible linker types used in conjunction with pomalidomide-based PROTACs: polyethylene glycol (PEG) and alkyl chains.

Data Presentation: In Vitro Performance of BRD4-Targeting PROTACs

To illustrate the impact of the linker, we will use Bromodomain-containing protein 4 (BRD4) as a model target. BRD4 is a well-validated oncology target, and numerous pomalidomide-based PROTACs have been developed to induce its degradation.[2] The table below synthesizes data from comparative studies to highlight how linker composition and length affect in vitro degradation and cell permeability.

Table 1: Comparative In Vitro Performance of Pomalidomide-Based BRD4 PROTACs with Varied Linkers

PROTAC ExemplarLinker Type & LengthDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC A PEG (3 units)55851.2
PROTAC B PEG (4 units)20952.5
PROTAC C PEG (5 units)15>983.1
PROTAC D Alkyl Chain (12 atoms)~12>99Not Reported

Data is synthesized from multiple comparative studies on BRD4-targeting PROTACs for illustrative purposes.[8]

Expertise & Experience: Interpreting the In Vitro Data

The data in Table 1 reveals a clear structure-activity relationship (SAR) for the PEG linker series. A PEG linker with 5 units (PROTAC C) demonstrates the most potent degradation (lowest DC50) and highest maximal degradation (Dmax).[8] This "sweet spot" is often attributed to the linker providing the optimal length and flexibility to facilitate the formation of a stable ternary complex between BRD4 and CRBN. Linkers that are too short may introduce steric hindrance, while overly long linkers can lead to an entropic penalty, destabilizing the complex.

Interestingly, the cell permeability, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA), also peaks with the PEG5 linker. While PEG linkers are hydrophilic, they can adopt folded conformations in solution. This can shield the polar surface area of the PROTAC, enhancing its ability to passively diffuse across the lipophilic cell membrane.[7] The alkyl linker in PROTAC D also results in potent degradation, underscoring that different linker compositions can achieve the desired outcome.[6] However, the hydrophobicity of alkyl linkers can sometimes lead to issues with aqueous solubility.[7]

From Bench to Bedside: Correlating In Vitro Data with In Vivo Efficacy

The ultimate test of a PROTAC is its performance in a living system. Here, we examine the in vivo efficacy of ARV-825 , a well-characterized pomalidomide-based BRD4 PROTAC that utilizes a PEG linker, in a preclinical xenograft model of thyroid carcinoma.[8]

Table 2: In Vivo Efficacy of ARV-825 in a TPC-1 Xenograft Model

CompoundDose & ScheduleTumor Growth Inhibition (%)Mechanism of Action
ARV-825 5 mg/kg, oral, dailySignificantBRD4 degradation, downregulation of c-Myc, Bcl-xL, and cyclin D1
ARV-825 25 mg/kg, oral, dailyPotentBRD4 degradation, downregulation of c-Myc, Bcl-xL, and cyclin D1

Data from a study on ARV-825 in a TPC-1 thyroid carcinoma xenograft model.[8]

Trustworthiness: The IVIVC of Pomalidomide-Based PROTACs

The in vivo data for ARV-825 demonstrates a successful translation of in vitro potency to in vivo efficacy.[8] The potent degradation of BRD4 observed in cell culture leads to significant tumor growth inhibition in a xenograft model. This successful correlation can be attributed to several factors related to the pomalidomide and PEG linker building blocks:

  • Optimized Ternary Complex Formation: The chosen linker length and composition in ARV-825 likely facilitate efficient and sustained ternary complex formation in the in vivo environment.

  • Favorable Pharmacokinetics: The overall physicochemical properties of ARV-825, influenced by both the pomalidomide ligand and the PEG linker, allow for oral bioavailability and sufficient tumor exposure to induce protein degradation.[1]

  • On-Target Mechanism: The observed downregulation of BRD4 and its key downstream targets (c-Myc, Bcl-xL, cyclin D1) in the tumor tissue confirms that the anti-tumor activity is driven by the intended mechanism of action.[8]

Visualizing the Process: Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating these molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Pomalidomide-Linker-Warhead) Ternary POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action using a Pomalidomide-based degrader.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design & Synthesis (Pomalidomide + Linkers + Warhead) Degradation Western Blotting (Determine DC50 & Dmax) Design->Degradation Permeability PAMPA Assay (Assess Cell Permeability) Design->Permeability Xenograft Tumor Xenograft Model (e.g., TPC-1 in SCID mice) Degradation->Xenograft Candidate Selection Permeability->Xenograft Dosing PROTAC Administration (e.g., Oral Gavage) Xenograft->Dosing Efficacy Tumor Growth Measurement (Assess Efficacy) Dosing->Efficacy PD Pharmacodynamics (PD) (Western Blot of Tumor Lysates) Efficacy->PD

Caption: Experimental workflow for evaluating pomalidomide-based PROTACs.

Experimental Protocols

Authoritative grounding and reproducible methodologies are the bedrock of scientific integrity. Below are detailed protocols for the key experiments discussed in this guide.

Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation

This protocol is used to determine the in vitro degradation efficiency (DC50 and Dmax) of a PROTAC.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., TPC-1 for thyroid cancer) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and resolve the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol assesses the in vivo efficacy of a lead PROTAC candidate.

  • Animal Model:

    • Use immunocompromised mice (e.g., SCID mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 TPC-1 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • PROTAC Administration:

    • Administer the PROTAC (e.g., ARV-825) or vehicle control to the mice via the desired route (e.g., oral gavage) at the specified dose and schedule (e.g., 25 mg/kg, daily).[8]

  • Efficacy Assessment:

    • Measure tumor volumes with calipers every few days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic Analysis:

    • Homogenize a portion of the tumor tissue to prepare protein lysates.

    • Perform Western blotting on the tumor lysates as described in Protocol 1 to confirm the in vivo degradation of the target protein and downstream markers.

Conclusion and Future Outlook

Pomalidomide has proven to be a robust and reliable building block for the design of CRBN-recruiting PROTACs. However, this guide demonstrates that the ultimate success of these molecules, particularly in bridging the gap between in vitro and in vivo performance, is critically dependent on the rational design of the linker.

The comparative data for BRD4-targeting PROTACs highlights that an optimal linker, in this case, a PEG-based chain of a specific length, can simultaneously enhance cell permeability and degradation potency. The successful in vivo efficacy of ARV-825 further underscores that a well-designed pomalidomide-based PROTAC can achieve significant therapeutic effects.

The choice between linker types like PEG and alkyl chains is not absolute; it is highly dependent on the specific POI and E3 ligase pairing. Future research will undoubtedly uncover novel linker chemistries that offer even greater control over the pharmacokinetic and pharmacodynamic properties of PROTACs. By continuing to build upon our understanding of these fundamental building blocks, the scientific community can accelerate the development of this transformative therapeutic modality from the laboratory to the clinic.

References

  • Aging-US. (n.d.). ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma. Retrieved from [Link]

  • Gao, H., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Kofink, C., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry. Retrieved from [Link]

  • Popow, J., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhao, Q., et al. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Journal of Hematology & Oncology. Retrieved from [Link]

  • Chen, Y., et al. (2022). Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK293T cells. ResearchGate. Retrieved from [Link]

  • Biocytogen. (2025). Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. Retrieved from [Link]

  • Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy. (2025). International Journal of Molecular Sciences. Retrieved from [Link]

  • Choudhary, A., et al. (2024). Bumped pomalidomide-based PROTACs. Communications Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pro-BA shows enhanced antitumor activity compared to the corresponding degraders with linkers in vivo. Retrieved from [Link]

  • Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Paiva, S-L., & Crews, C. M. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. Retrieved from [Link]

  • Schiedel, M., et al. (2018). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Journal of Biological Chemistry. Retrieved from [Link]

  • Guo, H. (2024). Bumped pomalidomide-based PROTACs. Nature. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for rigorously evaluating and benchmarking novel protein degrader compounds against established alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring that the data generated is robust, reproducible, and compelling.

Introduction: The Imperative for Rigorous Benchmarking in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality, capable of eliminating disease-causing proteins that have long been considered "undruggable" by traditional inhibitors.[1][2] Unlike inhibitors that merely block a protein's function, degraders such as Proteolysis-Targeting Chimeras (PROTACs) harness the cell's own ubiquitin-proteasome system (UPS) to achieve the complete removal of a target protein.[3][4] This catalytic mechanism, where a single degrader molecule can mediate the destruction of multiple protein copies, offers the potential for more potent and durable therapeutic effects.[1][5]

The efficacy of a novel degrader is not absolute; it is defined by its performance relative to existing molecules. Therefore, systematic benchmarking is not just a formality but a critical step in the development pipeline. It allows for an objective assessment of a compound's potency, kinetics, and selectivity, providing the necessary context to establish its therapeutic potential.

Part 1: Strategic Selection of Benchmark Degraders

The first step in any comparison is choosing the right comparators. The selection should be driven by the specific characteristics of your novel degrader and the scientific questions you aim to answer.

Key Selection Criteria:

  • Shared Target: The most fundamental comparison is against degraders targeting the same protein of interest (POI).

  • E3 Ligase Recruiter: Compare your degrader against compounds that recruit the same E3 ligase (e.g., CRBN, VHL) and those that recruit different ones. This can reveal if the observed activity is dependent on a specific E3 ligase context.

  • Chemical Scaffold: Include benchmarks with different linker compositions and POI-binding moieties to understand how these elements contribute to overall performance.

  • Known "Gold Standards": Where available, include widely-used and well-characterized degraders (e.g., ARV-110 for the Androgen Receptor) as a universal reference point.

Senior Application Scientist's Note: Do not limit your benchmarks to only the most potent published compounds. Including degraders with known limitations (e.g., a pronounced "hook effect" or off-target activity) can provide a more nuanced and powerful dataset, highlighting the specific advantages of your molecule.

Part 2: Core Experimental Assays for Head-to-Head Comparison

A robust benchmarking study relies on a suite of orthogonal assays that interrogate different aspects of degrader function. Here, we detail the essential experiments, the rationale for their inclusion, and step-by-step protocols.

Assay 1: Determining Degradation Potency and Efficacy (DC50 & Dmax)

The cornerstone of degrader characterization is the dose-response curve, which yields two critical parameters:

  • DC50 (Half-Maximal Degradation Concentration): The concentration of the degrader required to achieve 50% of the maximum degradation. It is a measure of potency.[6]

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the compound, reflecting its efficacy.[6]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation cell_culture 1. Cell Culture (Logarithmic Growth Phase) dilution 2. Prepare Serial Dilutions (e.g., 10-point, 3-fold) cell_culture->dilution treatment 3. Compound Treatment (Include Vehicle Control - DMSO) dilution->treatment lysis 4. Cell Lysis (RIPA Buffer + Inhibitors) treatment->lysis quant 5. Protein Quantification (e.g., BCA Assay) lysis->quant wb 6. Western Blot (Target + Loading Control) quant->wb densitometry 7. Densitometry (Normalize to Loading Control) wb->densitometry plotting 8. Data Plotting (% Degradation vs. [Compound]) densitometry->plotting fitting 9. Curve Fitting (4PL Non-linear Regression) plotting->fitting params 10. Determine DC50 & Dmax fitting->params

Detailed Protocol: Quantitative Western Blotting for DC50/Dmax

This protocol is a gold standard for accurately quantifying changes in protein levels.[6]

  • Cell Seeding: Seed a relevant cell line (e.g., one with endogenous expression of the target) in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.[6]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your novel degrader and the benchmark compounds in DMSO. The concentration range should be wide enough to capture the full dose-response curve.

  • Treatment: Treat the cells with the compound dilutions for a fixed duration (typically 18-24 hours). Include a vehicle-only (DMSO) control.[7]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[7][8][9]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of total protein (typically 10-20 µg) onto an SDS-PAGE gel.[10] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to your target protein overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Concurrently, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading variations.[7][10]

  • Detection & Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and a digital imager.[6] It is crucial to ensure the signal is not saturated to allow for accurate quantification.[10][11]

    • Quantify the band intensities using densitometry software.[6]

    • Normalize the target protein signal to the loading control signal for each lane.

  • Data Analysis:

    • Calculate the percentage of protein remaining relative to the vehicle control. The percent degradation is 100% minus the percent remaining.[6]

    • Plot the percent degradation against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[7]

Data Presentation:

CompoundTargetCell LineDC50 (nM)Dmax (%)
Your Degrader Protein XCell Line A5.295
Benchmark A (VHL)Protein XCell Line A15.888
Benchmark B (CRBN)Protein XCell Line A9.792

Senior Application Scientist's Note: The choice of a 24-hour endpoint is standard, but it's a snapshot in time. A potent degrader might show a high Dmax at 24 hours, but this doesn't reveal how quickly it acts. This is why kinetic analysis is the essential next step.

Assay 2: Characterizing Degradation Kinetics

Understanding the kinetics of degradation—how fast and for how long a protein is depleted—is critical for predicting in vivo efficacy.[5][12] Two degraders might have the same DC50 at 24 hours, but one may achieve maximum degradation in 4 hours while the other takes 16.[5]

Detailed Protocol: Time-Course Experiment

  • Cell Seeding & Treatment: Prepare cells as described in Assay 1. Treat separate wells with a fixed, effective concentration of each degrader (e.g., a concentration that achieves >80% degradation at 24 hours).

  • Time Points: Harvest cells at multiple time points (e.g., 0, 1, 2, 4, 8, 16, 24, and 48 hours).[12][13]

  • Analysis: Perform quantitative Western blotting for each time point as detailed above.

  • Data Plotting: Plot the percentage of remaining protein against time for each compound. This will reveal the rate of degradation and the duration of the effect.

Data Presentation:

CompoundTime to 50% Degradation (TD50)Time to Dmax
Your Degrader 2.5 hours8 hours
Benchmark A (VHL)4.0 hours16 hours
Benchmark B (CRBN)3.1 hours12 hours

Senior Application Scientist's Note: Rapid kinetics can be crucial for targets involved in acute disease processes. Furthermore, observing target protein re-synthesis at later time points (e.g., 48 hours) provides valuable information on the duration of the degrader's effect and can help inform dosing schedules.

Assay 3: Assessing Global Selectivity via Proteomics

A key advantage of degraders is their potential for improved selectivity compared to traditional inhibitors.[14] However, off-target degradation can lead to toxicity.[1] Unbiased, mass spectrometry-based proteomics is the definitive method for assessing a degrader's selectivity across the entire proteome.[2][15]

G cluster_exp Experimental Phase cluster_ms Mass Spectrometry Phase cluster_data Data Analysis Phase start Cell Culture & Treatment (Degrader vs. Vehicle) lysis Cell Lysis & Protein Extraction start->lysis digest Enzymatic Digestion (e.g., Trypsin) lysis->digest labeling Peptide Labeling (e.g., TMT) digest->labeling fractionation LC Fractionation labeling->fractionation lcms LC-MS/MS Analysis fractionation->lcms search Database Search & Protein ID lcms->search quant Relative Quantification search->quant analysis Statistical Analysis (Volcano Plot) quant->analysis result Identify On- and Off-Targets analysis->result

Workflow Overview: Tandem Mass Tag (TMT) Proteomics

  • Sample Preparation: Treat cells with your degrader and benchmarks at a concentration that gives Dmax. Include a vehicle control.

  • Protein Digestion & Labeling: Lyse the cells, extract proteins, and digest them into peptides. Label the peptides from each condition with a different TMT isobaric tag.[16]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the simultaneous identification and relative quantification of thousands of proteins across all samples.[16][17]

  • Data Analysis: Analyze the data to identify proteins whose abundance significantly changes upon treatment. A volcano plot is typically used to visualize proteins that are both statistically significant (p-value) and biologically meaningful (fold-change) in their depletion.

Data Presentation:

CompoundProteins QuantifiedOn-Target Degradation (Fold Change)Significant Off-Targets (>50% degradation)
Your Degrader >5,000-16.70
Benchmark A (VHL)>5,000-12.12 (Protein Y, Protein Z)
Benchmark B (CRBN)>5,000-14.91 (Protein Y)

Part 3: Advanced Considerations and Data Interpretation

The "Hook Effect"

A characteristic phenomenon for bifunctional degraders is the "hook effect," where efficacy decreases at very high concentrations.[14][18] This occurs because at high concentrations, the degrader is more likely to form binary complexes (Degrader-Target or Degrader-E3 Ligase) rather than the productive ternary complex required for degradation.[14][19] Observing a hook effect is a hallmark of the intended mechanism of action. Its absence or presence at different concentrations compared to benchmarks can be a key differentiator.[18]

Mechanism of Action Validation

To confirm that the observed protein loss is due to proteasomal degradation mediated by the intended E3 ligase, perform these critical validation experiments:

  • Proteasome Inhibition: Co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132). The degradation of the target protein should be rescued, confirming its dependence on the proteasome.

  • E3 Ligase Ligand Competition: Co-treat cells with your degrader and an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN, or a VHL ligand for VHL). This should prevent ternary complex formation and rescue degradation.[20]

Conclusion

Benchmarking a novel protein degrader is a multi-faceted process that requires careful planning, precise execution, and thoughtful interpretation. By moving beyond a single DC50 value and embracing a holistic evaluation of potency, kinetics, and selectivity, you can build a robust and compelling data package. This comprehensive approach not only validates the performance of your compound but also provides invaluable insights that will guide its future development. The methodologies outlined in this guide provide a validated framework to demonstrate the unique advantages of your molecule and firmly establish its position within the competitive landscape of targeted protein degradation.

References

  • Title: Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations Source: Taylor & Francis Online URL: [Link]

  • Title: The mechanism of action and clinical value of PROTACs: A graphical review Source: ScienceDirect URL: [Link]

  • Title: Critical assessment of targeted protein degradation as a research tool and pharmacological modality Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Targeted Protein Degradation Source: Bio-Techne URL: [Link]

  • Title: Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect Source: MarinBio URL: [Link]

  • Title: PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How to Measure the Kinetics of Targeted Protein Degradation Source: Bitesize Bio URL: [Link]

  • Title: Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An overview of PROTACs: a promising drug discovery paradigm Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The mechanism of action and clinical value of PROTACs: A graphical review Source: Scilit URL: [Link]

  • Title: The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation Source: Royal Society of Chemistry URL: [Link]

  • Title: Protein Degrader Proteomics | Application Note Source: Sapient Bio URL: [Link]

  • Title: Protein Degrader Proteomics for PROTACs and Molecular Glues Source: Sapient Bio URL: [Link]

  • Title: Hook effect with PROTAC. At high intracellular PROTAC concentration,... Source: ResearchGate URL: [Link]

  • Title: An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry Source: ResearchGate URL: [Link]

  • Title: Target Identification and Selectivity Analysis of Targeted Protein Degraders Source: ChomiX URL: [Link]

  • Title: Benchmarking Methods for PROTAC Ternary Complex Structure Prediction Source: ACS Publications URL: [Link]

  • Title: Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and selectivity profiling of small-molecule degraders via multi-omics approaches Source: PubMed URL: [Link]

  • Title: PROTACs: A Practical Guide Source: Biocompare URL: [Link]

  • Title: Benchmarking PROTAC docking and virtual screening tools Source: ResearchGate URL: [Link]

  • Title: Real-time Degradation Kinetics Measurement Source: Profacgen URL: [Link]

  • Title: Benchmarking of PROTAC docking and virtual screening tools Source: bioRxiv URL: [Link]

  • Title: Ten Tips for Successful Westerns Source: 2BScientific URL: [Link]

  • Title: The 4 Important Steps for Western Blot Quantification Source: Bitesize Bio URL: [Link]

  • Title: Kinetic Analysis of Protein Stability Reveals Age-Dependent Degradation Source: Semantic Scholar URL: [Link]

Sources

The Unseen Architects: A Comparative Guide to PROTACs Employing Novel Rigid Linkers and Fluorinated E3 Ligase Binders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Warhead and the Anchor

The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing their complete degradation.[1] These heterobifunctional molecules are elegantly designed with three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties.[2] While much of the initial focus in PROTAC development has been on the warhead and the anchor, the scientific community is increasingly recognizing the profound impact of the linker on the overall efficacy, selectivity, and pharmaceutical properties of these degraders.[3] This guide will delve into the nuanced, yet critical, role of the linker, with a particular focus on the emerging use of rigid cyclic motifs. We will also explore the potential of novel E3 ligase binders, specifically those incorporating fluorinated pyridine moieties, a concept exemplified by the building block 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.

While specific case studies of PROTACs utilizing 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile are not yet prevalent in the public domain, this guide will provide a comparative framework based on structurally related and functionally analogous components. We will dissect the rationale behind incorporating rigidity into linkers and the strategic advantages of fluorination in E3 ligase binders, offering a forward-looking perspective for researchers in the field of targeted protein degradation.

The Linker as a Key Determinant of PROTAC Success: The Case for Rigidity

The linker in a PROTAC is far from being a passive spacer; it actively influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the POI.[4] Early generation PROTACs often employed flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, due to their synthetic accessibility.[5] However, a growing body of evidence suggests that rigid linkers, particularly those incorporating cyclic moieties, can offer significant advantages.

The conformational flexibility of long, linear linkers can be a double-edged sword. While it may facilitate the initial "handshake" between the POI and the E3 ligase, it can also lead to a higher entropic penalty upon ternary complex formation and may not enforce a productive orientation for ubiquitin transfer.[5] Rigid linkers, by pre-organizing the warhead and the anchor, can reduce this entropic cost and favor a more stable and effective ternary complex.[4]

Moreover, the physicochemical properties of PROTACs are heavily influenced by the linker. The "beyond Rule of 5" nature of most PROTACs presents challenges in terms of cell permeability and oral bioavailability. Rigid linkers, by reducing the molecule's flexibility and polar surface area, can improve these properties. For instance, the replacement of flexible linkers with more rigid structures has been shown to enhance the cellular potency and pharmacokinetic profiles of PROTACs.[1]

The oxocyclobutane motif, as present in 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, is an excellent example of a rigid, cyclic building block. Its compact and three-dimensional structure can impart a defined spatial orientation to the PROTAC, potentially leading to improved selectivity and potency.

G cluster_0 High Conformational Freedom cluster_1 Constrained Conformation POI_flex Protein of Interest PROTAC_flex PROTAC POI_flex->PROTAC_flex Binds E3_flex E3 Ligase E3_flex->PROTAC_flex Binds Linker_flex Flexible Linker PROTAC_flex->Linker_flex Ternary_flex Unstable/ Non-productive Ternary Complex PROTAC_flex->Ternary_flex Forms POI_rigid Protein of Interest PROTAC_rigid PROTAC POI_rigid->PROTAC_rigid Binds E3_rigid E3 Ligase E3_rigid->PROTAC_rigid Binds Linker_rigid Rigid Linker (e.g., Oxocyclobutane) PROTAC_rigid->Linker_rigid Ternary_rigid Stable & Productive Ternary Complex PROTAC_rigid->Ternary_rigid Forms

Figure 1. Comparison of ternary complex formation with flexible vs. rigid linkers.

Innovating at the Anchor: The Potential of Fluorinated Pyridine Moieties in E3 Ligase Binders

The vast majority of PROTACs in development recruit a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[6] While ligands for these E3 ligases are well-established, there is a growing need to expand the repertoire of utilized E3 ligases to overcome potential resistance mechanisms and to achieve tissue-specific protein degradation.[7] This necessitates the discovery and development of novel E3 ligase binders.

The 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile building block introduces a fluorinated pyridine moiety, which holds significant promise in the design of novel E3 ligase binders. The incorporation of fluorine into small molecule drugs is a well-established strategy in medicinal chemistry to enhance various properties.[8]

Potential Advantages of a Fluoropyridine Moiety:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the protein target, potentially increasing binding affinity.[9] Fluorine can also participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, further stabilizing the protein-ligand complex.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[10] This can lead to improved pharmacokinetic profiles, including a longer half-life and increased bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can influence the molecule's solubility, permeability, and off-target activities.

The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and engage in pi-stacking interactions.[11] The combination of a pyridine ring with a fluorine substituent, as in a fluoropyridine, offers a versatile platform for designing potent and selective E3 ligase binders.

Hypothetical Case Study: A BRD4-Degrader Employing a Novel Rigid Linker and Fluorinated E3 Ligase Binder

To illustrate the potential of the 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile building block, let us consider a hypothetical design of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.

Table 1: Hypothetical PROTAC Components

ComponentMoietyRationale
Warhead JQ1 derivativeA potent and well-characterized binder for the bromodomains of BRD4.
Linker OxocyclobutaneTo provide rigidity and a defined spatial orientation.
Anchor 3-Fluoropyridin-2-ylA novel E3 ligase binder with potential for high affinity and metabolic stability.

Proposed Synthesis:

The synthesis of such a PROTAC would likely involve a multi-step process, starting with the functionalization of the JQ1 warhead and the 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile building block to allow for their conjugation. A common strategy would be to introduce a reactive handle, such as an amine or a carboxylic acid, on both fragments, followed by an amide bond formation.

G JQ1 JQ1 Derivative (with amine handle) Coupling Amide Coupling (e.g., HATU, DIPEA) JQ1->Coupling BuildingBlock 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (activated carboxylic acid) BuildingBlock->Coupling PROTAC Final BRD4 PROTAC Coupling->PROTAC

Figure 2. A simplified synthetic scheme for the hypothetical BRD4 PROTAC.

Experimental Evaluation: A Roadmap to Validation

The efficacy of our hypothetical BRD4-degrader would need to be rigorously evaluated through a series of in vitro experiments.

Table 2: Key Experimental Assays for PROTAC Characterization

AssayPurposeKey Parameters
Western Blot To quantify the degradation of the target protein.DC50: The concentration of the PROTAC that causes 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation.
Ternary Complex Formation Assay To confirm that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex.Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or co-immunoprecipitation followed by Western Blot.
Cell Viability Assay To assess the cytotoxic effect of the PROTAC on cancer cells.IC50: The concentration of the PROTAC that inhibits 50% of cell growth.
Selectivity Profiling To determine if the PROTAC degrades other proteins besides the intended target.Proteomics-based methods like mass spectrometry.
Pharmacokinetic Analysis To evaluate the metabolic stability and bioavailability of the PROTAC.In vitro metabolic stability assays (e.g., with liver microsomes) and in vivo studies in animal models.

Experimental Protocol: Western Blot for BRD4 Degradation

  • Cell Culture: Seed a human cancer cell line that expresses BRD4 (e.g., HeLa or MCF7) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the hypothetical BRD4 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for BRD4. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Calculate the percentage of BRD4 degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Comparative Analysis: Benchmarking Against Existing Standards

The performance of our hypothetical BRD4-degrader would be compared against well-established BRD4-degraders, such as MZ1 and ARV-471.

Table 3: Hypothetical Comparative Data

CompoundDC50 (nM)Dmax (%)Cell PermeabilityMetabolic Stability
Hypothetical PROTAC 5-15 >95 High High
MZ1 (flexible linker) 25>90ModerateModerate
ARV-471 (CRBN-based) 1>95HighHigh

The expected advantages of our hypothetical PROTAC would be a combination of high potency (low DC50 and high Dmax), excellent cell permeability, and enhanced metabolic stability, attributed to the rigid oxocyclobutane linker and the fluorinated pyridine-based E3 ligase binder.

Conclusion and Future Perspectives

While the direct application of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in publicly disclosed PROTACs remains to be seen, the principles behind its design – the incorporation of rigid linkers and the exploration of novel, fluorinated E3 ligase binders – are at the forefront of PROTAC research. The move away from simple, flexible linkers towards more sophisticated, conformationally constrained structures is a clear trend that promises to yield PROTACs with improved pharmaceutical properties.[1] Similarly, the expansion of the E3 ligase toolbox is crucial for the long-term success of targeted protein degradation as a therapeutic modality.[7]

The hypothetical case study presented here serves as a blueprint for how novel building blocks can be rationally incorporated into PROTAC design and rigorously evaluated. As our understanding of the intricate interplay between the different components of a PROTAC and the ternary complex deepens, we can expect the emergence of a new generation of highly potent, selective, and drug-like protein degraders that will undoubtedly expand the horizons of modern medicine.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111–119.
  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 484-502.
  • Popow, J., et al. (2021). Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells. Advanced Science, 8(16), 2100412.
  • Zhang, X., et al. (2024).
  • Filler, R. (2011). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future medicinal chemistry, 3(4), 383–386.
  • Lange, G., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Schwalm, J. D., & Ciulli, A. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry, 66(19), 13247-13259.
  • Lange, G., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • Maple, H. J., & Ciulli, A. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • Nafie, M. S., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
  • Scott, D. E., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Dollé, F., et al. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 11(25), 3221–3235.
  • Testa, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry and Molecular Biology, 8(1).
  • ResearchGate. (n.d.). Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by.... Retrieved from [Link]

  • ResearchGate. (n.d.). Frequency of CRBN ligands used in PROTAC compounds. Retrieved from [Link]

  • Schmid, M. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study.
  • ResearchGate. (n.d.). VHL ligands found in PROTACs. Linker attachment options are represented.... Retrieved from [Link]

  • Zhou, P., et al. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?.
  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 633526.
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... Retrieved from [Link]

  • Li, Y., & Liu, J. (2024). An updated patent review of BRD4 degraders.
  • Schultz, P. G., et al. (2024).
  • Svensson, F., et al. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers Research.
  • ResearchGate. (n.d.). Design and synthesis of PROTACs against CypA. (A) Catalytic cycle of.... Retrieved from [Link]

  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry, 13(9), 1025-1051.
  • SynGlue: AI-Driven Designer for Clinically Actionable Multi-Target Therapeutics. (2026, January 18). bioRxiv.
  • Testa, A., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.
  • Zhou, P., et al. (2025). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?.
  • Inja, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4415.

Sources

Navigating the Four-Cornered Ring: An Intellectual Property and Performance Guide to Cyclobutane-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The design of these heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, is a delicate balancing act of optimizing target engagement, E3 ligase recruitment, and the physicochemical properties of the entire construct. Central to this optimization is the linker connecting the target-binding warhead and the E3 ligase ligand. This guide provides an in-depth evaluation of the intellectual property landscape and performance characteristics of PROTACs incorporating a unique structural motif: the cyclobutane ring. By leveraging the inherent rigidity of this four-membered carbocycle, researchers are exploring new avenues to enhance PROTAC efficacy and overcome the limitations of more conventional flexible linkers.

The Rationale for Rigidity: Why Cyclobutane in PROTACs?

The choice of a linker in a PROTAC is far from trivial; it profoundly influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation. While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used due to their synthetic tractability and ability to improve solubility, there is a growing interest in the use of rigid linkers to pre-organize the PROTAC into a bioactive conformation.[1][2]

The cyclobutane moiety, with its puckered conformation, offers a compelling solution for introducing conformational restraint.[3] This rigidity can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced potency and stability.[1] Furthermore, the defined three-dimensional structure of a cyclobutane linker can orient the warhead and E3 ligase ligand in a more productive geometry for ubiquitination. Cycloalkane-based linkers, including those with cyclobutane, are being increasingly explored to enhance water solubility and metabolic stability.[4]

cluster_PROTAC_Mechanism PROTAC Mechanism of Action Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds to Warhead Ternary Complex PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->PROTAC Binds to E3 Ligand Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Proteasome Proteasome Ternary Complex->Ubiquitination Proximity-induced Degradation Degradation Ubiquitination->Degradation Targeted for Degradation->Proteasome

Figure 1: A simplified workflow of PROTAC-mediated protein degradation, highlighting the formation of the key ternary complex.

The Intellectual Property Landscape: An Emerging Niche

The general PROTAC patent landscape is densely populated, with broad claims covering various aspects of the technology. However, the intellectual property specifically focused on cyclobutane-containing PROTACs represents a more nascent and specialized area. While large pharmaceutical companies and academic institutions have filed numerous patents on PROTACs in general, the specific use of cyclobutane as a linker or as part of the warhead or E3 ligase ligand is less frequently explicitly claimed.

This relative scarcity of specific patents may indicate that the field is still in its exploratory phase, presenting a window of opportunity for innovation. Key players in the broader PROTAC space include Arvinas, Kymera Therapeutics, and the Dana-Farber Cancer Institute, and it is within their broader patent portfolios that early examples or enabling disclosures for cyclobutane-containing structures may be found.[5]

A notable example in the public domain comes from research on degraders of Polycomb Repressive Complex 2 (PRC2) components. A study describes a PROTAC, UNC7700, which incorporates a cis-cyclobutane linker.[6] This work provides a concrete example of the deliberate use of a cyclobutane moiety to modulate PROTAC properties and offers valuable insights into its potential advantages.

It is also worth noting the existence of patents for kinase inhibitors that incorporate cyclobutane derivatives.[7][8] These compounds could potentially be repurposed as "warheads" in the design of novel cyclobutane-containing PROTACs, offering a strategic entry point for developing new intellectual property.

Table 1: Representative Patent Applications and Publications of Interest

Publication/Patent NumberAssignee/AuthorsKey Features
WO2021005043A1Janssen Pharmaceutica NVDescribes MCL-1 inhibitors where a cyclobutane ring in earlier compounds was replaced by an azetidine ring, suggesting the pre-existence of cyclobutane-containing scaffolds.[9]
J Med Chem. 2021, 64, 21, 16035–16050Wang, et al. (UNC)Details the design and evaluation of UNC7700, a PROTAC with a cis-cyclobutane linker for PRC2 degradation, and compares it to its trans-isomer and a linear analog.[6]
WO2011103423A1Incyte Holdings CorporationClaims cyclobutane and methylcyclobutane derivatives as Janus kinase (JAK) inhibitors, which could serve as warheads for PROTACs.[8]
US8158616B2Incyte CorporationFurther claims on azetidine and cyclobutane derivatives as JAK inhibitors.[7]
WO2023155870Insilico MedicineA recent patent application describing bifunctional compounds for targeting PKMYT1, with an example of a cyclobutane insertion into the linker.[10]

Performance Comparison: Cyclobutane vs. Other Linkers

The true value of incorporating a cyclobutane moiety into a PROTAC lies in its impact on performance. The study on the PRC2 degrader UNC7700 provides a rare and valuable head-to-head comparison.

Table 2: Comparative Performance Data of PRC2 Degraders

CompoundLinker TypeEED Degradation (DC50, nM)EZH2 Degradation (DC50, nM)Cell Permeability (CAPA)
UNC6852Propyl (Flexible)~1500>5000Moderate
UNC7700 cis-Cyclobutane (Rigid) 111 275 Significantly Improved
UNC7698trans-Cyclobutane (Rigid)~500>5000Lower than cis-isomer

Data adapted from J Med Chem. 2021, 64, 21, 16035–16050.[6]

The data clearly demonstrates that the introduction of a cis-cyclobutane linker in UNC7700 led to a significant improvement in the degradation potency for both EED and EZH2 compared to the flexible propyl linker of UNC6852.[6] Notably, the cis-cyclobutane isomer also exhibited markedly better cell permeability.[6] This suggests that the conformational constraint imposed by the cyclobutane ring not only facilitates a more productive ternary complex but also favorably influences the physicochemical properties of the PROTAC, a critical factor for oral bioavailability.[11]

The inferior performance of the trans-cyclobutane isomer, UNC7698, underscores the importance of stereochemistry in rigid linker design.[6] The specific geometry of the linker dictates the spatial relationship between the warhead and the E3 ligase ligand, and even subtle changes can have a dramatic impact on ternary complex formation and subsequent degradation.

Experimental Protocols for Evaluating Cyclobutane-Containing PROTACs

The development of novel PROTACs, including those with cyclobutane linkers, requires a robust suite of assays to characterize their performance.

Synthesis of Cyclobutane-Containing PROTACs

The synthesis of these molecules typically involves a modular approach. Commercially available building blocks, such as cis- and trans-cyclobutane-1,3-dicarboxylic acid, can serve as the core of the linker.[12][13] These can be functionalized and then coupled to the warhead and E3 ligase ligand using standard amide bond formation or "click chemistry" reactions.

cluster_synthesis Modular Synthesis of a Cyclobutane PROTAC Warhead Warhead Coupling1 Warhead->Coupling1 Cyclobutane Linker Cyclobutane Linker Cyclobutane Linker->Coupling1 Amide Coupling E3 Ligase Ligand E3 Ligase Ligand Coupling2 E3 Ligase Ligand->Coupling2 Click Chemistry Intermediate Intermediate Coupling1->Intermediate Final PROTAC Final PROTAC Coupling2->Final PROTAC Intermediate->Coupling2

Figure 2: A representative synthetic strategy for a cyclobutane-containing PROTAC, showcasing a modular approach.

Evaluation of Ternary Complex Formation

The ability of a PROTAC to induce a stable ternary complex is a key indicator of its potential efficacy. Several biophysical techniques can be employed to assess this:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase in the presence of the PROTAC.

  • Surface Plasmon Resonance (SPR): SPR can be used to determine the binding affinities and kinetics of the PROTAC to its individual binding partners and to measure the stability of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic parameters of binding, offering insights into the driving forces of ternary complex formation.

Assessment of Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

  • Western Blotting: This is the most common method to quantify the levels of the target protein after treatment with the PROTAC. Capillary-based Western blot systems can offer higher throughput and more quantitative results.

  • In-Cell Western/High-Content Imaging: These methods allow for the quantification of protein levels in a plate-based format, enabling higher throughput screening of PROTAC libraries.

  • Mass Spectrometry-based Proteomics: This provides a global view of protein level changes and can identify potential off-target effects.

Measurement of Cell Permeability

Given that PROTACs are often large molecules that fall outside of traditional "rule-of-five" guidelines, assessing their ability to cross the cell membrane is crucial.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay provides a measure of passive diffusion across an artificial lipid membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal epithelium and can provide information on both passive and active transport mechanisms.

Conclusion and Future Outlook

The incorporation of cyclobutane moieties into PROTACs represents a promising strategy for enhancing their potency and druglike properties. The inherent rigidity of the cyclobutane ring can pre-organize the PROTAC into a bioactive conformation, facilitating the formation of a stable and productive ternary complex. While the intellectual property landscape for cyclobutane-containing PROTACs is still emerging, the available data suggests that this is a fertile area for innovation.

As our understanding of the complex interplay between linker rigidity, ternary complex geometry, and PROTAC efficacy deepens, we can expect to see a more rational and widespread application of cyclic linkers, including cyclobutane, in the design of next-generation protein degraders. The continued development of novel synthetic methodologies and advanced biophysical and cellular assays will be critical in unlocking the full potential of this exciting class of molecules.

References

(A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided at the end of the document based on the specific references used in the final generated text.)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of novel chemical entities like 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 1344145-36-3) demands a rigorous and informed approach, not only in its application but, critically, in its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the chemical reasoning behind each critical step. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both individuals and the environment.

Part 1: Hazard Profile and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The molecular structure of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile informs its hazard profile, which is characterized by the presence of three key functional groups: a fluorinated pyridine ring, a cyclobutane ring, and a carbonitrile group.

  • Fluorinated Pyridine Moiety: The pyridine ring is a known heterocyclic aromatic compound; its derivatives can exhibit significant biological activity and associated toxicity.[1][2] The presence of a fluorine atom creates a halogenated organic compound, which mandates specific waste segregation to prevent the formation of harmful byproducts during disposal and to comply with environmental regulations.[3][4]

  • Carbonitrile Group (-C≡N): Nitrile-containing compounds are of particular concern due to their potential to release highly toxic hydrogen cyanide gas under acidic conditions or during incomplete combustion. They are often classified as acutely toxic.[5]

  • Cyclobutane Ring: While generally stable at room temperature, four-membered rings possess significant ring strain and can undergo cleavage under various conditions.[6]

Based on supplier safety information, this compound is classified with the GHS07 pictogram ("Exclamation mark"), indicating it is a substance of moderate hazard.[7]

Hazard ClassificationGHS Hazard StatementPractical Implication
Acute Toxicity (Oral) H302: Harmful if swallowedAccidental ingestion can cause significant illness. Standard laboratory hygiene, such as prohibiting eating or drinking, is critical.[7][8]
Skin Irritation H315: Causes skin irritationDirect contact with the skin can lead to inflammation, redness, or dermatitis. Proper gloves are essential.[7]
Eye Irritation H319: Causes serious eye irritationExposure to the eyes can result in significant, potentially damaging, irritation. Eye protection is mandatory.[7]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the solid dust or vapors may irritate the respiratory tract.[8][9] Handling should occur in a well-ventilated area or fume hood.[5]

Part 2: Pre-Disposal Safety Protocols

Proper disposal begins with safe handling during and after the experimental workflow. Adherence to these protocols minimizes exposure and prevents uncontrolled release into the environment.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from dust particles and splashes.[4]
Hand Protection Chemically resistant nitrile glovesTo prevent direct skin contact and subsequent irritation.[4]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[4]
Respiratory Protection Use in a chemical fume hoodTo minimize the inhalation of dust particles and prevent respiratory irritation.[3][5]
Spill Management

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Restrict Access: Immediately alert personnel in the vicinity and cordon off the affected area.

  • Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.

  • Contain & Absorb: For small spills of the solid, gently cover with a dry, inert absorbent material such as vermiculite or sand.[2] Avoid raising dust.

  • Collect: Carefully scoop the absorbed material and spilled compound into a designated, sealable waste container. Use non-sparking tools.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • Dispose: The container with the collected spill waste must be labeled and disposed of following the procedures outlined in Part 3.

Part 3: Step-by-Step Disposal Protocol

The disposal of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile must follow a systematic process that complies with national and local regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10][11]

Step 1: Waste Characterization

The first and most critical step is correct characterization. Due to its chemical structure and hazard profile, this compound must be disposed of as: Hazardous Halogenated Organic Waste

This classification is non-negotiable and dictates the entire disposal pathway. It must never be mixed with non-hazardous waste or non-halogenated organic waste streams.[3][4]

Step 2: Container Selection and Labeling
  • Container Selection: Use only designated, chemically compatible containers for liquid or solid hazardous waste. The original manufacturer's bottle is ideal if it is in good condition.[12] For other waste, use containers approved for the transport of dangerous goods, ensuring they are leak-proof and can be securely sealed.[13][14]

  • Labeling: The container must be labeled clearly and accurately before any waste is added. According to EPA and OSHA regulations, the label must include:[10][11][15]

    • The words "Hazardous Waste"

    • The full chemical name: "1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile"

    • The CAS Number: "1344145-36-3"

    • An indication of the hazards (e.g., "Toxic," "Irritant") or the corresponding GHS pictograms.[11]

Step 3: Waste Segregation and Accumulation
  • Segregation: At the point of generation, this waste must be kept separate from all other waste streams, especially non-halogenated organic solvents and aqueous waste.[16] Improper mixing can complicate the final disposal process, increase costs, and create safety hazards.

  • Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11][12] The SAA must be at or near the point of generation, under the control of the operator, and equipped with secondary containment to capture any potential leaks.[12]

Step 4: Final Disposal Pathway
  • Internal Collection: Once the container is full (no more than 90% capacity to allow for expansion[14]), or if the experiment is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or equivalent authority.

  • Professional Disposal: The waste will be transported from the SAA to a central accumulation area before being collected by a licensed hazardous waste disposal contractor.[10][17]

  • Ultimate Destruction: The standard and required method for disposal of this type of waste is high-temperature incineration at a licensed facility.[18] This process is designed to destroy the organic molecule completely, preventing its release into the environment.

Forbidden Disposal Methods:

  • DO NOT pour this chemical or any solution containing it down the drain.[2][12]

  • DO NOT dispose of it in the regular trash.[2]

  • DO NOT attempt to neutralize or chemically treat the waste unless it is part of a validated and approved institutional protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile cluster_Lab Laboratory Operations cluster_EHS EHS & Contractor Operations Generate Generate Waste (Pure solid, contaminated materials, or solutions) Characterize Step 1: Characterize Waste - Hazardous - Halogenated Organic - Toxic / Irritant Generate->Characterize Container Step 2: Select & Label Container - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Pictograms Characterize->Container Based on Characterization Segregate Step 3: Segregate & Accumulate - Store in designated SAA - Separate from other waste streams Container->Segregate Pickup Step 4: Arrange EHS Pickup (Container is full or work is complete) Segregate->Pickup Once full Transport Transport to Central Facility Pickup->Transport Disposal Final Disposal by Licensed Contractor (High-Temperature Incineration) Transport->Disposal

Caption: Decision workflow for compliant chemical disposal.

Conclusion

The responsible disposal of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the compound's inherent hazards, adhering to strict handling and segregation protocols, and following a regulated disposal pathway, researchers can ensure that their scientific pursuits do not come at the cost of safety or ecological integrity. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-Amino-3-fluoroisonicotinic Acid: A Procedural Guide.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 3-Pyridinecarbonitrile.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • MasteryTCN. (2017, June 19). Safety training: Dealing with hazardous chemicals and waste.
  • FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
  • Sigma-Aldrich. (n.d.). 1-(3-fluoro-2-pyridyl)-3-oxo-cyclobutanecarbonitrile.
  • Biosynth. (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.
  • ChemicalBook. (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.
  • HBARSCI. (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram.
  • AbovChem. (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Santa Cruz Biotechnology. (n.d.). Pyridine Hydrofluoride Safety Data Sheet.
  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Flinn Scientific. (n.d.). Safety Reference.
  • ResearchGate. (n.d.). Catalytic chemical recycling of cyclobutane structures.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • Freie Universität Berlin. (n.d.). Laboratory waste disposal.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 3,5-Dichloro-2-cyanopyridine.

Sources

Personal protective equipment for handling 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

This guide provides essential safety, handling, and disposal protocols for 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 1344145-36-3).[1][2][3][4] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the known hazards of its structural components: a fluorinated pyridine ring, a cyclobutane moiety, and a nitrile group. This document is intended for researchers, scientists, and professionals in drug development and assumes a baseline knowledge of laboratory safety practices.

Hazard Analysis: A Structural Perspective

To ensure the highest level of safety, we must deconstruct the molecule to anticipate its potential hazards.

  • Fluoropyridine Moiety: Pyridine and its derivatives are known for their potential toxicity, including skin, eye, and respiratory irritation.[5][6] Some pyridines are also suspected carcinogens.[7] The presence of a fluorine atom can alter the compound's reactivity and metabolic pathways, warranting a cautious approach.

  • Oxocyclobutane Ring: While the cyclobutane ring itself is relatively stable, its four-membered ring system can be strained. The reactivity of this compound has not been fully characterized.

  • Nitrile Group (-CN): The carbonitrile group can be toxic. Compounds containing this group can potentially release cyanide gas under acidic or high-temperature conditions.

Based on this analysis, 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile should be handled as a potentially hazardous substance with acute toxicity, and appropriate precautions must be taken to avoid exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles and a face shield.Goggles must be worn at all times. A face shield is required when there is a risk of splashing, such as during solution preparation or transfer.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5]Do not use latex gloves.[5] Inspect gloves for any signs of degradation or puncture before use. Use the proper glove removal technique to avoid skin contact and dispose of them as hazardous waste.
Body Protection A flame-resistant lab coat.The lab coat should be fully buttoned. Consider a chemically resistant apron for large-scale operations.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.Required if working outside a certified chemical fume hood or if there is a risk of aerosol generation.[8] Users must be fit-tested and trained in respirator use.
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Spill_Response Spill Spill Occurs Location Inside Fume Hood? Spill->Location MinorSpill Minor Spill Protocol: - Alert others - Absorb spill - Collect waste - Decontaminate Location->MinorSpill Yes MajorSpill Major Spill Protocol: - Evacuate area - Alert Emergency Response - Secure the area Location->MajorSpill No

Caption: Decision-making workflow for spill response.

Disposal Plan: Responsible Waste Management

All waste containing 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container. [8]* Liquid Waste:

    • Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal:

    • All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations. [8]Contaminated nitrile gloves should be treated as hazardous waste and not be mixed with general recycling. [9]

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • How to Dispose of Nitrile Gloves? - Earth Safe PPE.
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem.
  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31).
  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021, February 23).
  • How to Recycle Nitrile Gloves. (2022, January 4).
  • 1-(3-Fluoropyridin-2-yl)-cyclopropanecarbonitrile - AWS. (2015, January 3).
  • How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. (2024, September 21).
  • 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram.
  • Pyridine Safety in the Workplace - Washington State University.
  • How to dispose of nitrile gloves? - Dystian.com. (2022, July 18).
  • MATERIAL SAFETY DATA SHEET - Octafluorocyclobutane.
  • 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile - Appretech Scientific Limited.
  • 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile - ChemicalBook.
  • 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile - CAS:1344145-36-3 - Abovchem.
  • Pyridine: incident management - GOV.UK.
  • 3-Pyridinecarbonitrile - SAFETY DATA SHEET. (2025, September 15).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • 4-Cyanopyridine - SAFETY DATA SHEET. (2025, April 28).
  • Succinonitrile - SAFETY DATA SHEET. (2025, November 6).
  • 3-Oxocyclobutane-1-carbonitrile - PubChem.
  • Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile - ResearchGate. (2025, August 6).
  • CAS NO. 1344145-36-3 | 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | Catalog - Arctom.

Sources

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